molecular formula C8H9NO B092634 4-Vinyloxy-phenylamine CAS No. 1005-63-6

4-Vinyloxy-phenylamine

Cat. No.: B092634
CAS No.: 1005-63-6
M. Wt: 135.16 g/mol
InChI Key: QCTFMVJQPRXEII-UHFFFAOYSA-N
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Description

4-Vinyloxy-phenylamine is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTFMVJQPRXEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350523
Record name 4-Vinyloxy-phenylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005-63-6
Record name 4-Vinyloxy-phenylamine
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Record name 1005-63-6
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Foundational & Exploratory

An In-depth Technical Guide to 4-Vinyloxy-phenylamine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Vinyloxy-phenylamine (also known as 4-aminophenyl vinyl ether). This bifunctional monomer, incorporating a reactive vinyl ether group and a versatile aniline moiety, is a promising building block for the development of advanced functional polymers and materials. This document summarizes its known characteristics, provides detailed potential experimental protocols, and outlines its reactivity.

Core Chemical Properties

PropertyValueReference
CAS Number 1005-63-6
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
Synonyms 4-Aminophenyl vinyl ether, 4-(ethenyloxy)anilineN/A
Appearance Liquid (form)
InChI InChI=1S/C8H9NO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1,9H2
InChIKey QCTFMVJQPRXEII-UHFFFAOYSA-N
Canonical SMILES C=COC1=CC=C(C=C1)N

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the reviewed literature, its spectral characteristics can be predicted based on its structure, which contains a vinyloxy group and a p-substituted aniline ring.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the vinyl, aromatic, and amine protons:

  • Vinyl Protons: Three signals are expected for the ABC spin system of the vinyl group (-OCH=CH₂).

    • The geminal protons (=CH₂) will appear as two separate signals, likely doublets of doublets, in the range of δ 4.0-4.5 ppm.

    • The single proton on the oxygen-substituted carbon (-OCH=) will appear as a doublet of doublets further downfield, typically in the range of δ 6.4-6.7 ppm.

  • Aromatic Protons: The para-substituted benzene ring will exhibit an AA'BB' system, appearing as two doublets in the range of δ 6.6-7.0 ppm.

  • Amine Protons: A broad singlet corresponding to the two amine (-NH₂) protons is expected, likely in the range of δ 3.5-4.5 ppm. The chemical shift of this peak can vary with concentration and solvent.

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic peaks for the vinyl and aromatic carbons:

  • Vinyl Carbons: The two carbons of the vinyl group are expected around δ 86-88 ppm (=CH₂) and δ 147-149 ppm (-OCH=).

  • Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the oxygen (C-O) will be the most downfield of the ring carbons (around δ 150-152 ppm), while the carbon attached to the nitrogen (C-N) will be around δ 140-142 ppm. The other two aromatic carbons will appear in the typical aromatic region of δ 115-125 ppm.

2.3. IR Spectroscopy

Key infrared absorption bands anticipated for this compound include:

  • N-H Stretching: A pair of medium-intensity peaks in the range of 3350-3450 cm⁻¹ characteristic of a primary amine.

  • Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

  • Vinyl C=C Stretching: A peak around 1640 cm⁻¹.

  • Aromatic C=C Stretching: Peaks in the 1500-1600 cm⁻¹ region.

  • C-O-C Stretching: Strong bands in the 1200-1250 cm⁻¹ region for the aryl-vinyl ether linkage.

  • =C-H Bending (Out-of-Plane): Strong peaks in the 810-850 cm⁻¹ region, indicative of para-substitution on the benzene ring.

2.4. Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 135. Key fragmentation patterns would likely involve the loss of the vinyl group or cleavage of the ether bond.

Experimental Protocols

3.1. Synthesis of this compound via Palladium-Catalyzed Transetherification

This protocol is adapted from general methods for the synthesis of functional vinyl ethers using palladium-catalyzed transetherification.[1] This approach offers a modern, acetylene-free route from readily available starting materials.

Materials:

  • 4-Aminophenol

  • Ethyl vinyl ether (EVE), stabilized

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Catalyst Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve palladium(II) acetate (0.02 mol equivalents) in anhydrous dichloromethane in a Schlenk flask. In a separate flask, dissolve 1,10-phenanthroline (0.03 mol equivalents) in anhydrous DCM. Add the ligand solution dropwise to the palladium solution and stir at room temperature for 30 minutes to generate the catalyst complex in situ.

  • Reaction Mixture: In a separate, larger Schlenk flask, dissolve 4-aminophenol (1.0 mol equivalent) in a minimal amount of anhydrous DCM. Add a large excess of ethyl vinyl ether (approx. 10-12 mol equivalents).

  • Reaction Initiation: Transfer the prepared catalyst solution to the flask containing the 4-aminophenol and EVE via cannula.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the consumption of 4-aminophenol.

  • Workup: Upon completion, add distilled water to the reaction mixture. Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to remove the solvent and excess ethyl vinyl ether. Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Collect the fractions containing the product and concentrate under reduced pressure to yield this compound. Confirm the structure and purity using NMR and IR spectroscopy as described in Section 2.

3.2. Protocol for Spectroscopic Analysis

  • NMR Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent. Transfer the solution to an NMR tube for analysis.

  • IR Sample Preparation: For a liquid sample, apply a thin film of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates for analysis by transmission FTIR.

Diagrams of Workflows and Reactivity

4.1. Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_catalyst Catalyst Preparation cluster_reaction Main Reaction cluster_purification Workup & Purification Pd_OAc Pd(OAc)₂ in DCM Catalyst Active Pd-Phen Catalyst Solution Pd_OAc->Catalyst Phen 1,10-Phenanthroline in DCM Phen->Catalyst Reaction Reaction Mixture (Stir at RT, 24-48h) Catalyst->Reaction Add Catalyst Aminophenol 4-Aminophenol in DCM Aminophenol->Reaction EVE Ethyl Vinyl Ether (Excess) EVE->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Dry with Na₂SO₄ Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Diagram 1: Synthesis and Purification Workflow.

4.2. Potential Reactivity Pathways

This compound possesses two distinct reactive sites, allowing for a range of chemical transformations.

Reactivity_Pathways cluster_vinyl Vinyl Ether Reactivity cluster_amine Aromatic Amine Reactivity Monomer This compound Polymer Poly(this compound) Monomer->Polymer Cationic Polymerization Acylation N-Acylation Product (Amide) Monomer->Acylation e.g., Acetic Anhydride Diazotization Diazonium Salt (Sandmeyer Reactions, etc.) Monomer->Diazotization NaNO₂ / HCl Alkylation N-Alkylation Product Monomer->Alkylation e.g., Alkyl Halide

Diagram 2: Key Reactivity Pathways.

Safety and Handling

This compound is classified with significant health hazards.

  • GHS Classification: Acute Toxicity, Oral (Category 3); Skin Sensitization (Category 1).

  • Hazard Statements: H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction).

Handling Precautions:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid breathing vapors or mists.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a monomer with significant potential for the synthesis of novel functional polymers. While detailed physical and spectroscopic data are not widely published, its synthesis can be achieved through established methods like palladium-catalyzed transetherification. Its dual functionality allows for polymerization through the vinyl ether group while retaining the aromatic amine for further modification or to impart specific properties such as conductivity or pH-responsiveness to the resulting polymer. Further research into this compound is warranted to fully explore its properties and applications in materials science and drug development.

References

An In-Depth Technical Guide to 4-Vinyloxy-phenylamine (CAS 1005-63-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinyloxy-phenylamine, also known as 4-(ethenyloxy)aniline, is an organic compound with the CAS number 1005-63-6. This molecule, featuring both a reactive vinyl ether group and a versatile aniline moiety, holds potential as a building block in polymer chemistry and as a scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed hypothetical synthesis protocol, and an exploration of its potential applications in drug discovery, particularly in the context of tubulin polymerization inhibition.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Its core structure consists of a phenylamine (aniline) ring with a vinyloxy (-O-CH=CH₂) substituent at the para-position. This unique combination of functional groups dictates its chemical reactivity and potential applications.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
CAS Number 1005-63-6[2][3][4]
Molecular Formula C₈H₉NO[3][4]
Molecular Weight 135.16 g/mol [3][4]
Synonyms 4-(Ethenyloxy)aniline, 4-(Vinyloxy)aniline[3]
Physical Form Liquid[1]
SMILES C=COC1=CC=C(N)C=C1
InChI Key QCTFMVJQPRXEII-UHFFFAOYSA-N[1]

Table 2: Spectroscopic Data Reference for a Structurally Similar Compound (4-Vinylaniline)

¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (101 MHz, CDCl₃) δ (ppm)
7.27 (d, J = 8.3 Hz, 2H)145.9
6.65 (d, J = 8.3 Hz, 2H)136.6
6.63 (dd, J = 17.6, 10.9 Hz, 1H)127.7
5.59 (d, J = 17.6 Hz, 1H)115.3
5.07 (d, J = 10.9 Hz, 1H)110.1
3.65 (s, 2H)

Source: Adapted from publicly available spectral data for 4-vinylaniline.

Experimental Protocols

Hypothetical Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible route involves the vinylation of 4-aminophenol. This can be conceptually broken down into two main stages: protection of the amine group, followed by vinylation of the phenolic hydroxyl group, and subsequent deprotection.

Experimental Workflow: Hypothetical Synthesis

G cluster_0 Step 1: Protection cluster_1 Step 2: Vinylation cluster_2 Step 3: Deprotection 4-Aminophenol 4-Aminophenol N-Acetyl-4-aminophenol N-Acetyl-4-aminophenol 4-Aminophenol->N-Acetyl-4-aminophenol Acetic Anhydride N-(4-vinyloxyphenyl)acetamide N-(4-vinyloxyphenyl)acetamide N-Acetyl-4-aminophenol->N-(4-vinyloxyphenyl)acetamide Acetylene, Base N-Acetyl-4-aminophenol->N-(4-vinyloxyphenyl)acetamide This compound This compound N-(4-vinyloxyphenyl)acetamide->this compound Acid Hydrolysis N-(4-vinyloxyphenyl)acetamide->this compound

A three-step hypothetical synthesis workflow for this compound.

Step 1: Acetylation of 4-Aminophenol (Protection)

  • To a stirred solution of 4-aminophenol (1 equivalent) in a suitable solvent (e.g., water or a buffered solution), add acetic anhydride (1.1 equivalents) dropwise at room temperature.

  • The reaction mixture is stirred for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product, N-(4-hydroxyphenyl)acetamide (acetaminophen), often precipitates out of the solution upon cooling.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Vinylation of N-(4-hydroxyphenyl)acetamide

This step is based on general vinylation methods for phenols and would require optimization.

  • In a pressure vessel, dissolve N-(4-hydroxyphenyl)acetamide (1 equivalent) in a suitable high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone or dimethylformamide).

  • Add a catalytic amount of a strong base (e.g., potassium hydroxide or sodium hydride) to the solution to form the corresponding phenoxide.

  • The vessel is then charged with acetylene gas to a specific pressure.

  • The reaction mixture is heated to a temperature typically ranging from 150-200 °C and stirred for several hours.

  • After cooling and venting the acetylene, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude N-(4-vinyloxyphenyl)acetamide.

Step 3: Hydrolysis of N-(4-vinyloxyphenyl)acetamide (Deprotection)

  • The crude N-(4-vinyloxyphenyl)acetamide (1 equivalent) is suspended in an aqueous acidic solution (e.g., dilute hydrochloric acid).

  • The mixture is heated under reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to a pH of approximately 8-9.

  • The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic extracts are dried over a suitable drying agent, and the solvent is evaporated to yield this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Potential Applications in Drug Development

While direct pharmacological studies on this compound are limited in publicly available literature, the structural motifs present in the molecule are found in various biologically active compounds. The vinyloxy group can participate in polymerization and click chemistry reactions, while the aniline moiety is a common pharmacophore.

Recent research on cyanomethyl vinyl ether derivatives has shown promising results against the pathogenic amoeba Naegleria fowleri and as potential anticancer agents that target tubulin.[5] This suggests that the vinyl ether component can be a key part of a pharmacologically active molecule.

Hypothetical Mechanism of Action: Tubulin Polymerization Inhibition

Drawing parallels from the activity of other small molecules that target the cytoskeleton, a hypothetical mechanism for a drug candidate derived from this compound could involve the disruption of microtubule dynamics. Microtubules, polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Their disruption is a validated strategy in cancer chemotherapy.

A derivative of this compound could potentially bind to the colchicine-binding site on β-tubulin, preventing its polymerization with α-tubulin. This would lead to the disassembly of microtubules, mitotic arrest, and ultimately, apoptosis of rapidly dividing cancer cells.

Hypothesized Signaling Pathway: Tubulin Polymerization Inhibition

cluster_0 Cellular Environment Drug_Candidate This compound Derivative Tubulin_Dimers α/β-Tubulin Dimers Drug_Candidate->Tubulin_Dimers Binds to β-tubulin Microtubules Microtubule Polymer Drug_Candidate->Microtubules Inhibits Polymerization Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitosis Mitosis Microtubules->Mitosis Enables Cell_Division Cell Division Mitosis->Cell_Division Leads to Mitotic_Arrest Mitotic Arrest Mitosis->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Hypothesized mechanism of a this compound derivative as a tubulin polymerization inhibitor.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed or in contact with skin, and may cause skin irritation.[4]

Conclusion

This compound is a chemical compound with potential for further exploration in both material science and medicinal chemistry. Its dual functionality offers a platform for the synthesis of a variety of derivatives. While detailed experimental and pharmacological data are still emerging, the structural similarities to known bioactive molecules suggest that it could serve as a valuable starting point for the design of new therapeutic agents, particularly in the realm of anticancer drug discovery targeting microtubule dynamics. Further research is warranted to fully elucidate the properties and potential of this versatile molecule.

References

An In-depth Technical Guide to the Synthesis of 4-Vinyloxy-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of a robust synthetic route to 4-vinyloxy-phenylamine, a valuable monomer and intermediate in the development of advanced polymers and pharmaceutical compounds. Direct vinylation of 4-aminophenol is challenging due to the competing reactivity of the amino and hydroxyl groups. This guide, therefore, details a reliable three-step synthetic pathway involving the protection of the amine functionality, subsequent O-vinylation of the phenolic hydroxyl group, and final deprotection to yield the target compound. This method ensures high selectivity and provides a clear, reproducible procedure for laboratory and potential scale-up applications. This document includes detailed experimental protocols, a summary of quantitative data, and a logical workflow diagram to facilitate a comprehensive understanding of the synthesis.

Introduction

This compound, also known as 4-(vinyloxy)aniline, is an important organic compound featuring both a reactive vinyl ether and a primary amine functional group. This unique bifunctionality makes it a significant building block in polymer chemistry for the synthesis of functional polymers with applications in coatings, adhesives, and electronic materials. Furthermore, its structural motif is of interest in medicinal chemistry and drug development as a precursor for more complex molecules.

The primary challenge in the synthesis of this compound lies in the selective vinylation of the hydroxyl group of 4-aminophenol without affecting the nucleophilic amino group. Direct vinylation often leads to a mixture of O- and N-vinylated products, as well as potential polymerization under harsh reaction conditions. To circumvent these issues, a protection-vinylation-deprotection strategy is employed. This guide focuses on a practical and efficient three-step synthesis beginning with the protection of the amino group of 4-aminophenol as an imine, followed by the vinylation of the hydroxyl group, and concluding with the hydrolytic removal of the protecting group.

Synthetic Pathway Overview

The selective synthesis of this compound is achieved through the following three-step process:

  • Protection of the Amino Group: The amino group of 4-aminophenol is protected by condensation with benzaldehyde to form N-benzylidene-4-hydroxyaniline. This step selectively blocks the reactivity of the amine.

  • O-Vinylation of the Hydroxyl Group: The hydroxyl group of the protected intermediate is then vinylated. A common and effective method for this transformation is the palladium-catalyzed reaction with vinyl acetate.

  • Deprotection of the Amino Group: The N-benzylidene protecting group is removed by acid-catalyzed hydrolysis to yield the final product, this compound.

This synthetic approach is illustrated in the workflow diagram below.

Synthesis_Workflow Synthesis of this compound Workflow cluster_0 Step 1: Protection cluster_1 Step 2: O-Vinylation cluster_2 Step 3: Deprotection 4-Aminophenol 4-Aminophenol Step1_Reaction Condensation 4-Aminophenol->Step1_Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Step1_Reaction N-benzylidene-4-hydroxyaniline N-benzylidene-4-hydroxyaniline Step1_Reaction->N-benzylidene-4-hydroxyaniline Methanol, rt Step2_Reaction Pd-catalyzed Vinylation N-benzylidene-4-hydroxyaniline->Step2_Reaction Vinyl_Acetate Vinyl Acetate Vinyl_Acetate->Step2_Reaction N-benzylidene-4-(vinyloxy)aniline N-benzylidene-4-(vinyloxy)aniline Step2_Reaction->N-benzylidene-4-(vinyloxy)aniline Pd(OAc)2, DPEPhos, K2CO3 Step3_Reaction Hydrolysis N-benzylidene-4-(vinyloxy)aniline->Step3_Reaction This compound This compound Step3_Reaction->this compound HCl (aq)

Caption: A three-step workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations and provide a comprehensive guide for each step of the synthesis.

Step 1: Synthesis of N-benzylidene-4-hydroxyaniline (Protection)

This procedure is adapted from the work of Wang and Xu on the selective alkylation of aminophenols.[1]

Materials:

  • 4-Aminophenol

  • Benzaldehyde

  • Methanol

Procedure:

  • To a stirred solution of 4-aminophenol (e.g., 30 mmol, 3.27 g) in methanol (80 mL), add benzaldehyde (30 mmol, 3.18 g, 3.05 mL) at room temperature.

  • Stir the resulting solution for 1 hour at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the solvent in vacuo.

  • Recrystallize the resulting residue from ethanol to afford N-benzylidene-4-hydroxyaniline as a solid.

Step 2: Synthesis of N-benzylidene-4-(vinyloxy)aniline (O-Vinylation)

This protocol is a representative procedure for the palladium-catalyzed O-vinylation of phenols using vinyl acetate.

Materials:

  • N-benzylidene-4-hydroxyaniline

  • Vinyl acetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bis(2-diphenylphosphinophenyl)ether (DPEPhos)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine N-benzylidene-4-hydroxyaniline (e.g., 10 mmol, 1.97 g), palladium(II) acetate (0.2 mmol, 45 mg), and DPEPhos (0.4 mmol, 215 mg).

  • Add anhydrous potassium carbonate (20 mmol, 2.76 g) to the flask.

  • Add anhydrous toluene or dioxane (50 mL) followed by vinyl acetate (30 mmol, 2.58 g, 2.77 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-benzylidene-4-(vinyloxy)aniline.

Step 3: Synthesis of this compound (Deprotection)

This procedure describes the acidic hydrolysis of the imine to regenerate the amine.[1]

Materials:

  • N-benzylidene-4-(vinyloxy)aniline

  • Hydrochloric acid (e.g., 2 M HCl)

  • Diethyl ether or ethyl acetate

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Dissolve N-benzylidene-4-(vinyloxy)aniline (e.g., 5 mmol, 1.12 g) in a suitable solvent such as diethyl ether or ethyl acetate (30 mL).

  • Add 2 M aqueous hydrochloric acid (20 mL) and stir the mixture vigorously at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Separate the aqueous and organic layers.

  • Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation or recrystallization if necessary.

Quantitative Data

The following tables summarize the expected quantitative data for each step of the synthesis based on literature precedents for similar reactions. Actual yields may vary depending on reaction scale and experimental conditions.

Table 1: Reactants and Conditions for the Synthesis of this compound

StepReactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Time (h)
1. Protection 4-AminophenolBenzaldehyde-MethanolRoom Temp.1
2. O-Vinylation N-benzylidene-4-hydroxyanilineVinyl AcetatePd(OAc)₂, DPEPhos, K₂CO₃Toluene80-10012-24
3. Deprotection N-benzylidene-4-(vinyloxy)aniline2 M HCl-Diethyl Ether/WaterRoom Temp.1-2

Table 2: Expected Yields and Product Characterization

StepProductExpected Yield (%)Physical State
1. Protection N-benzylidene-4-hydroxyaniline>90Solid
2. O-Vinylation N-benzylidene-4-(vinyloxy)aniline70-85Oil/Solid
3. Deprotection This compound>90Oil/Solid

Safety and Handling

  • 4-Aminophenol: Harmful if swallowed and may cause an allergic skin reaction. Suspected of causing genetic defects.

  • Benzaldehyde: Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Palladium(II) acetate: May cause an allergic skin reaction. Handle with care.

  • Vinyl acetate: Highly flammable liquid and vapor. Harmful if swallowed.

  • Hydrochloric acid: Causes severe skin burns and eye damage.

  • All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

The three-step synthesis outlined in this technical guide provides a reliable and selective method for the preparation of this compound. By employing a protection-vinylation-deprotection strategy, the challenges associated with the direct vinylation of 4-aminophenol are effectively overcome. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of this versatile molecule. Careful execution of these procedures should enable the successful synthesis of high-purity this compound for further research and development.

References

4-Vinyloxy-phenylamine molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Vinyloxy-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-(ethenyloxy)aniline, is an aromatic amine with the chemical formula C8H9NO.[1][2][3][4] This molecule holds potential as a monomer in the synthesis of novel polymers and as a research chemical in the field of proteomics. This technical guide provides a comprehensive overview of its physicochemical properties, potential synthetic routes, and applications, with a focus on its role in polymer chemistry. The information is curated to be a valuable resource for professionals in research and drug development.

Physicochemical Properties

The fundamental molecular and physical characteristics of this compound are summarized below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueReference
Molecular Formula C8H9NO[1][2][3][4]
Molecular Weight 135.16 g/mol [1][4]
Alternate Names 4-(ethenyloxy)aniline[2][4]
CAS Number 1005-63-6[1][2][4]
Monoisotopic Mass 135.068413911[2]
Rotatable Bond Count 2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Topological Polar Surface Area 35.2 Ų[2]
Complexity 106[2]

Synthesis and Polymerization

General Experimental Protocol for Aniline Synthesis

The following is a generalized protocol based on modern synthetic methods for aniline compounds, which could be adapted for the synthesis of this compound.

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, add the arylboronic acid precursor to this compound, a cuprous catalyst (e.g., cuprous oxide), and a suitable solvent (e.g., water).

  • Addition of Reagents : Add an aqueous ammonia solution and a base (e.g., sodium hydroxide solution) to the reaction mixture to achieve the desired pH.

  • Reaction Conditions : The reaction is typically carried out at a controlled temperature (e.g., 15-25°C) for a period of 15-24 hours.

  • Work-up and Purification : Upon completion of the reaction, the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic phases are then washed, dried, and concentrated. The crude product can be further purified by column chromatography or distillation to yield the pure this compound.

Polymerization

This compound is a valuable monomer for the synthesis of functionalized polymers. Research has indicated its use in the preparation of poly(vinyloxy-4-yl-amino) derivatives. The vinyl group is susceptible to polymerization, while the amine group offers a site for further chemical modification.

Potential Applications

The primary application of this compound lies in the field of polymer chemistry. Its ability to act as a monomer allows for the creation of polymers with tailored properties. These polymers may have applications in materials science and potentially in the development of novel drug delivery systems or biocompatible materials. Additionally, it is cited as a biochemical for proteomics research, suggesting a role in this specialized area of study.[4][5]

Visualized Workflow: Polymer Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of a polymer using this compound as a monomer.

Polymer_Synthesis_Workflow Monomer This compound (Monomer) Polymerization Polymerization Reaction Monomer->Polymerization Initiator Initiator Initiator->Polymerization Polymer Poly(this compound) Polymerization->Polymer Modification Post-polymerization Modification Polymer->Modification Functional_Polymer Functionalized Polymer Modification->Functional_Polymer

Caption: Conceptual workflow for the synthesis of a functionalized polymer from this compound.

Safety and Handling

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. In case of skin contact, wash with plenty of water. If swallowed, immediately call a poison center or doctor.[2]

This guide provides a foundational understanding of this compound based on currently available information. Further research into its biological activity and the development of detailed experimental protocols will be crucial for unlocking its full potential in scientific and pharmaceutical applications.

References

Spectroscopic Characterization of 4-Vinyloxyphenylamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the expected spectroscopic data for 4-Vinyloxyphenylamine, catering to researchers and professionals in drug development. Due to the limited availability of published experimental data for this specific compound, this document outlines the predicted spectral characteristics based on the analysis of its constituent functional groups: a para-substituted benzene ring, an amine group, and a vinyloxy (vinyl ether) group. The methodologies provided are standardized protocols for the spectroscopic analysis of organic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Vinyloxyphenylamine. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data for 4-Vinyloxyphenylamine Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.8 - 7.2m4HAromatic protons (AA'BB' system)
~ 6.5 - 6.7dd1H=CH-O (Vinyl proton)
~ 4.5 - 4.7d1HCH₂= (Vinyl proton, trans)
~ 4.2 - 4.4d1HCH₂= (Vinyl proton, cis)
~ 3.6br s2H-NH₂ (Amine protons)

Table 2: Predicted ¹³C NMR Spectral Data for 4-Vinyloxyphenylamine Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ) ppmAssignment
~ 150Aromatic C-O
~ 148=CH-O (Vinyl carbon)
~ 140Aromatic C-N
~ 122Aromatic CH
~ 116Aromatic CH
~ 95CH₂= (Vinyl carbon)

Table 3: Predicted Infrared (IR) Absorption Data for 4-Vinyloxyphenylamine

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3350Medium, Sharp (doublet)N-H stretch (primary amine)[1][2]
3100 - 3000MediumAromatic and Vinylic C-H stretch[3][4]
1640 - 1620MediumC=C stretch (vinyl)
1620 - 1580MediumN-H bend (scissoring)
1600, 1500Medium-StrongAromatic C=C ring stretch[3][4]
1250 - 1200StrongAryl-O-C stretch (asymmetric)
1050 - 1000Strong=C-O-C stretch (symmetric)
850 - 800StrongC-H out-of-plane bend (para-disubstituted)

Table 4: Predicted Mass Spectrometry (MS) Data for 4-Vinyloxyphenylamine

m/zInterpretation
135[M]⁺ (Molecular Ion)
108Loss of vinyl group (-CH=CH₂)
93Loss of vinyloxy group (-O-CH=CH₂)

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A small amount of the 4-Vinyloxyphenylamine sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of 0.1-0.2 M in a 5 mm NMR tube.[5]

  • Instrumentation : Spectra are recorded on an NMR spectrometer, such as a Bruker Avance DRX 500 FT NMR spectrometer.[5]

  • ¹H NMR Acquisition : The proton NMR spectrum is acquired at a specific frequency (e.g., 500.13 MHz). Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition : The carbon-13 NMR spectrum is recorded using proton composite pulse decoupling (e.g., Waltz-16) at a corresponding frequency (e.g., 125.76 MHz).[5] The chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at δ = 77.00 ppm).[5]

  • Data Processing : The Free Induction Decays (FIDs) are multiplied by an exponential window function and then subjected to a Fourier Transform (FT) to obtain the frequency-domain spectra.[5]

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat (Liquid Film) : If the sample is a liquid, a thin film is prepared by placing a drop of the sample between two IR-transparent salt plates (e.g., KBr or NaCl).[6]

    • KBr Pellet (Solid) : If the sample is a solid, a small amount is finely ground with dry potassium bromide (KBr) powder in a mortar and pestle.[6] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Solution : The sample can be dissolved in a suitable solvent (e.g., CCl₄) at an approximate 5% concentration and placed in a solution cell.[6] A background spectrum of the solvent is taken first for subtraction.

  • Spectrum Acquisition : The prepared sample is placed in the IR spectrometer. The instrument passes a beam of infrared radiation through the sample and records the absorbance or transmittance over a range of wavenumbers (typically 4000-400 cm⁻¹).[7]

  • Spectral Interpretation : The resulting spectrum is analyzed to identify characteristic absorption peaks corresponding to the vibrational frequencies of the functional groups present in the molecule.[7]

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[8]

  • Ionization : The molecules are ionized. A common technique for small organic molecules is Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion ([M]⁺).[8] Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can also be used to preserve the molecular ion.[8][9]

  • Mass Analysis : The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).[10]

  • Detection : A detector records the abundance of ions at each m/z value, generating a mass spectrum which shows the molecular ion and various fragment ions. The use of a mass spectrometer in quantitative analysis exploits its selectivity and sensitivity as a detector, allowing a signal to be ascribed to a particular chemical entity with high certainty.[11]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Vinyloxyphenylamine.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Final Report Sample Chemical Sample (4-Vinyloxyphenylamine) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR IR Prep_MS Dilute for GC/LC Introduction Sample->Prep_MS MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (e.g., GC-MS) Prep_MS->MS Process_NMR Fourier Transform & Peak Assignment NMR->Process_NMR Process_IR Identify Functional Group Frequencies IR->Process_IR Process_MS Analyze Molecular Ion & Fragmentation MS->Process_MS Report Structure Elucidation & Purity Assessment Process_NMR->Report Process_IR->Report Process_MS->Report

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-(Ethenyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(ethenyloxy)aniline (also known as 4-vinyloxyaniline). The document details its molecular structure, key physical data, and characteristic spectroscopic signatures. Furthermore, it explores the compound's chemical reactivity, plausible synthetic routes, and potential for polymerization. Safety and handling information are also briefly addressed. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in the applications and characteristics of this versatile molecule.

Introduction

4-(Ethenyloxy)aniline is an aromatic organic compound featuring both a vinyloxy and an aniline functional group. This unique combination of an electron-rich aromatic system and a reactive vinyl ether moiety makes it a molecule of interest for a variety of chemical transformations and applications, including polymer chemistry and as a building block in organic synthesis. The aniline group provides a site for reactions common to aromatic amines, while the vinyloxy group is susceptible to electrophilic attack and polymerization. Understanding the interplay of these functional groups is key to harnessing the synthetic potential of this compound.

Physical Properties

Table 1: Physical Properties of 4-(Ethenyloxy)aniline

PropertyValueSource
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.16 g/mol [1]
Appearance Liquid[1]
Boiling Point Predicted: ~230-250 °C
Melting Point Not available
Density Predicted: ~1.05 g/cm³
Solubility Soluble in common organic solvents; limited solubility in water is expected.

Note: Predicted values are based on computational models and should be used as an estimation. Experimental verification is recommended.

Chemical Properties and Reactivity

The chemical behavior of 4-(ethenyloxy)aniline is dictated by the presence of the aniline and vinyloxy functional groups.

Reactivity of the Aniline Moiety

The amino group (-NH₂) is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring, increasing its nucleophilicity. Therefore, 4-(ethenyloxy)aniline is expected to readily undergo reactions such as halogenation, nitration, and sulfonation, primarily at the positions ortho to the amino group.

Reactivity of the Vinyloxy Group

The vinyloxy group is an electron-rich alkene and is highly susceptible to electrophilic addition reactions. The oxygen atom's lone pair donates electron density to the double bond, making it more nucleophilic than a typical alkene. It can participate in reactions such as:

  • Hydrolysis: In the presence of acid, the vinyloxy group can be hydrolyzed to an aldehyde and the corresponding phenol.

  • Polymerization: The vinyl group can undergo polymerization, which can be initiated by cationic or radical initiators. The resulting polymer would have a poly(vinyl ether) backbone with pendant aminophenyl groups.

  • Heck Reaction: As a vinyl derivative, it can potentially participate in palladium-catalyzed Heck coupling reactions with aryl or vinyl halides.

Synthesis

A plausible and common method for the synthesis of aryl vinyl ethers is the direct vinylation of the corresponding phenol with acetylene. In the case of 4-(ethenyloxy)aniline, this would involve the reaction of 4-aminophenol with acetylene gas.

Proposed Synthesis Workflow

SynthesisWorkflow Proposed Synthesis of 4-(Ethenyloxy)aniline Reactant1 4-Aminophenol ReactionVessel Reaction under Pressure and Heat Reactant1->ReactionVessel Reactant2 Acetylene Gas Reactant2->ReactionVessel Catalyst Base Catalyst (e.g., KOH) Catalyst->ReactionVessel Solvent Solvent (e.g., DMSO) Solvent->ReactionVessel Workup Aqueous Workup and Extraction ReactionVessel->Workup Purification Purification (e.g., Distillation) Workup->Purification Product 4-(Ethenyloxy)aniline Purification->Product

Caption: Proposed workflow for the synthesis of 4-(ethenyloxy)aniline.

Experimental Protocol: Synthesis via Vinylation of 4-Aminophenol

Disclaimer: This is a generalized protocol based on known vinylation reactions and should be adapted and optimized with appropriate safety precautions.

  • Reaction Setup: A high-pressure autoclave is charged with 4-aminophenol, a suitable solvent such as dimethyl sulfoxide (DMSO), and a catalytic amount of a strong base like potassium hydroxide.

  • Reaction Conditions: The autoclave is sealed, purged with nitrogen, and then pressurized with acetylene gas. The reaction mixture is heated to a temperature typically in the range of 150-200 °C and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC).

  • Workup: After cooling to room temperature and venting the excess acetylene, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 4-(ethenyloxy)aniline.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-(ethenyloxy)aniline. While a comprehensive set of publicly available, annotated spectra is limited, the expected spectral features are outlined below.

Table 2: Spectroscopic Data for 4-(Ethenyloxy)aniline

Technique Expected Features
¹H NMR - Aromatic protons (AA'BB' system) in the range of δ 6.5-7.5 ppm.- Vinylic protons exhibiting characteristic splitting patterns (dd, d, d) in the range of δ 4.0-6.5 ppm.- A broad singlet for the -NH₂ protons.
¹³C NMR - Aromatic carbons in the range of δ 110-150 ppm.- Vinylic carbons in the range of δ 90-150 ppm.
IR Spectroscopy - N-H stretching of the primary amine around 3300-3500 cm⁻¹.- C=C stretching of the vinyl group around 1620-1640 cm⁻¹.- C-O-C stretching of the ether around 1200-1250 cm⁻¹.- Aromatic C-H and C=C stretching bands.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 135.

Potential Applications and Biological Activity

The unique bifunctional nature of 4-(ethenyloxy)aniline suggests its utility in several areas:

  • Monomer for Polymer Synthesis: It can be used to synthesize functional polymers with pendant aniline groups. These polymers could have interesting electronic or chemical properties. The polymerization can be visualized as a chain reaction.

Polymerization Polymerization of 4-(Ethenyloxy)aniline Monomer 4-(Ethenyloxy)aniline Propagation Chain Propagation Monomer->Propagation Initiator Initiator (e.g., Cationic or Radical) Initiator->Propagation Polymer Poly(4-vinyloxyaniline) Propagation->Polymer

Caption: Conceptual diagram of the polymerization of 4-(ethenyloxy)aniline.

  • Organic Synthesis Intermediate: The aniline and vinyloxy groups can be selectively modified to introduce other functionalities, making it a versatile building block for more complex molecules.

  • Drug Development: Aniline derivatives are known to exhibit a wide range of biological activities. While no specific biological activity has been reported for 4-(ethenyloxy)aniline, its structural similarity to other bioactive anilines suggests potential for investigation in drug discovery programs. For instance, some aniline derivatives have shown cytotoxic effects against cancer cell lines.

Safety and Handling

Detailed toxicological data for 4-(ethenyloxy)aniline is not available. However, as an aniline derivative, it should be handled with care. Aniline and its derivatives can be toxic and are often readily absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-(Ethenyloxy)aniline is a molecule with significant potential in both materials science and organic synthesis. Its dual functionality allows for a rich chemistry to be explored. While there are gaps in the publicly available experimental data for its physical properties, this technical guide provides a solid foundation of its known characteristics, predicted properties, and potential reactivity. Further research into the synthesis, characterization, and applications of this compound is warranted to fully unlock its potential.

References

Discovery and history of 4-Vinyloxy-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Vinyloxy-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-(ethenyloxy)aniline, is an organic compound with the chemical formula C₈H₉NO. While not a widely studied molecule, its structure, featuring both a reactive vinyl ether group and a versatile aniline moiety, presents potential for applications in polymer chemistry and as a building block in the synthesis of more complex molecules, including those of pharmaceutical interest. This guide provides a comprehensive overview of the available technical information regarding this compound, including its chemical properties, a plausible synthesis method, and a discussion of its potential applications.

Introduction

The discovery and development of novel chemical entities are fundamental to advancing various scientific fields, including materials science and drug discovery. Vinyl ethers, as a class of compounds, have a rich history dating back to the work of Walter Reppe in the 1930s, who developed processes for their synthesis from acetylene and alcohols under high pressure and temperature.[1] These compounds are known for their utility as monomers and in various organic transformations. The presence of an aniline functional group in this compound adds another dimension of reactivity, making it a potentially valuable bifunctional molecule.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases and provides a foundational understanding of the compound's characteristics.

PropertyValueReference
CAS Number 1005-63-6[2]
Molecular Formula C₈H₉NO[2]
Molecular Weight 135.16 g/mol [2]
Appearance Liquid
SMILES String Nc1ccc(OC=C)cc1[2]
InChI Key QCTFMVJQPRXEII-UHFFFAOYSA-N[2]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

Proposed Experimental Protocol: Palladium-Catalyzed Transetherification

This protocol is adapted from a general procedure for the synthesis of functional vinyl ethers.[1]

Materials:

  • 4-Aminophenol

  • Ethyl vinyl ether (EVE)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Catalyst Preparation: In a reaction flask, dissolve palladium(II) acetate in dichloromethane. To this solution, add a solution of 1,10-phenanthroline in dichloromethane dropwise. Stir the mixture at room temperature for approximately 30 minutes to generate the palladium catalyst in situ.

  • Reaction Mixture: In a separate flask, dissolve 4-aminophenol and a molar excess of ethyl vinyl ether in dichloromethane.

  • Reaction: Add the solution of 4-aminophenol and ethyl vinyl ether to the prepared catalyst solution. Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion of the reaction, quench the reaction by adding distilled water. Extract the aqueous layer with dichloromethane. Combine the organic phases and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The crude this compound can then be purified using column chromatography or distillation.

Note: The exact molar ratios, reaction time, and purification method would need to be optimized for this specific transformation.

Potential Applications

The bifunctional nature of this compound suggests its potential utility in several areas:

  • Polymer Science: The vinyl ether group can undergo polymerization, potentially leading to the formation of novel polymers with interesting properties conferred by the pendant aniline group. Such polymers could have applications in coatings, adhesives, or as functional materials in electronics. While polymerization of the related 4-vinylaniline is known, the behavior of this compound in polymerization remains an area for exploration.[3]

  • Organic Synthesis: The aniline moiety can be readily functionalized through various reactions, such as acylation or diazotization, allowing for the introduction of the vinyloxy group into more complex molecular scaffolds. This could be of interest to drug development professionals seeking to synthesize novel compounds with potential biological activity. For instance, the acylation of the amine would lead to N-(4-vinyloxyphenyl)acetamide, a structural analog of paracetamol (acetaminophen).[4]

Logical Relationships and Experimental Workflows

To visualize the synthetic and functionalization pathways of this compound, the following diagrams are provided.

Synthesis_and_Functionalization cluster_synthesis Synthesis cluster_functionalization Potential Functionalization 4-Aminophenol 4-Aminophenol This compound This compound 4-Aminophenol->this compound Transetherification Ethyl_Vinyl_Ether Ethyl_Vinyl_Ether Ethyl_Vinyl_Ether->this compound Pd_Catalyst Pd_Catalyst Pd_Catalyst->this compound 4-Vinyloxy-phenylamine_2 This compound Poly(4-vinyloxyphenylamine) Poly(4-vinyloxyphenylamine) 4-Vinyloxy-phenylamine_2->Poly(4-vinyloxyphenylamine) Polymerization N-(4-vinyloxyphenyl)acetamide N-(4-vinyloxyphenyl)acetamide 4-Vinyloxy-phenylamine_2->N-(4-vinyloxyphenyl)acetamide Acylation Polymerization Polymerization Polymerization->Poly(4-vinyloxyphenylamine) Acylation Acylation Acylation->N-(4-vinyloxyphenyl)acetamide

References

Commercial Suppliers and Technical Guide for 4-Vinyloxyphenylamine in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, securing a reliable supply of high-purity 4-Vinyloxyphenylamine is a critical first step in leveraging its potential in novel synthetic pathways and material science applications. This technical guide provides an in-depth overview of commercial suppliers, available product specifications, and a foundational understanding of its experimental context.

Commercial Availability

4-Vinyloxyphenylamine, also known by its synonyms 4-ethenoxyaniline and 4-vinyloxyaniline, is a specialty chemical available for research purposes from a select number of suppliers. The Chemical Abstracts Service (CAS) number for this compound is 1005-63-6 . When sourcing this chemical, referencing the CAS number is crucial to ensure the correct product is being procured.

Below is a summary of commercial suppliers offering 4-Vinyloxyphenylamine, with details on available quantities and product specifications. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

SupplierProduct Name(s)CAS NumberMDL NumberEmpirical FormulaAvailable QuantitiesPurityPrice (USD)
Sigma-Aldrich 4-(Vinyloxy)aniline1005-63-6MFCD02065040C₈H₉NO25 mgAldrichCPR$77.90
Santa Cruz Biotechnology 4-Vinyloxy-phenylamine1005-63-6-C₈H₉NOInquireFor Research Use OnlyInquire
BLD Pharm 4-(Vinyloxy)aniline1005-63-6-C₈H₉NOInquireInquireInquire
P&S Chemicals 4-Vinyloxyphenylamine1005-63-6-C₈H₉NOInquireInquireAsk for Quotation

Note: "AldrichCPR" indicates a product grade from Sigma-Aldrich that is suitable for a variety of research applications. For other suppliers, purity information may be available upon request or on the product's certificate of analysis. "Inquire" or "Ask for Quotation" indicates that pricing and availability are provided upon direct contact with the supplier.

Experimental Protocols and Applications

Researchers interested in utilizing this compound may consider adapting general protocols for reactions involving anilines and vinyl ethers. For instance, the amine group can be acylated or used as a nucleophile in substitution reactions. The vinyl ether group can undergo polymerization initiated by cationic or radical initiators.

Workflow for Procurement and Research Use

The following diagram illustrates a typical workflow for a research organization to procure and utilize a specialty chemical like 4-Vinyloxyphenylamine.

Procurement_Workflow cluster_procurement Procurement Phase cluster_research Research & Development Phase Start Identify Research Need for 4-Vinyloxyphenylamine Search Search for Suppliers (CAS: 1005-63-6) Start->Search Compare Compare Suppliers: Purity, Quantity, Price Search->Compare Quote Request Quotations Compare->Quote Select Select Supplier & Place Order Quote->Select Receive Receive & Log Chemical Select->Receive QC Internal Quality Control (e.g., NMR, LC-MS) Receive->QC Protocol Develop Experimental Protocol QC->Protocol Experiment Perform Synthesis / Experimentation Protocol->Experiment Analysis Analyze Results Experiment->Analysis Report Document Findings Analysis->Report Drug_Discovery_Logic cluster_discovery Conceptual & Early Discovery cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target Target Identification & Validation Lead_Gen Lead Generation (e.g., using 4-Vinyloxyphenylamine as a scaffold) Target->Lead_Gen HTS, Fragment-Based Design SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR Iterative Synthesis ADME ADME/Tox Profiling SAR->ADME Parallel Screening In_Vivo In Vivo Efficacy & Safety Studies ADME->In_Vivo Promising Leads Candidate Candidate Selection In_Vivo->Candidate Data Analysis

4-Vinyloxy-phenylamine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Vinyloxy-phenylamine (CAS No. 1005-63-6). The information contained herein is intended for qualified individuals experienced in handling hazardous materials. All procedures should be conducted in a controlled laboratory setting with appropriate engineering controls and personal protective equipment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. Based on available data, this compound is categorized as follows:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]

Hazard Statements:

  • H301: Toxic if swallowed.[1]

  • H317: May cause an allergic skin reaction.[1]

Signal Word: Danger[1]

Toxicological and Physical Data Summary

PropertyValueReference
Chemical Name This compound[1]
Synonyms 4-(Vinyloxy)aniline, 4-(ethenyloxy)aniline[1][2]
CAS Number 1005-63-6[1]
Molecular Formula C8H9NO[1]
Molecular Weight 135.16 g/mol [1]
Acute Toxicity (Oral) Category 3[1]
Skin Sensitization Category 1[1]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications are based on data from suppliers and chemical databases. Standardized OECD guidelines for testing of chemicals would be the presumed methodology for determining acute oral toxicity and skin sensitization.

Safe Handling and Storage

4.1. Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

4.2. Personal Protective Equipment (PPE):

  • A comprehensive PPE strategy is crucial to minimize exposure. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound Eye_Protection Eye Protection Goggles Chemical Splash Goggles (ANSI Z87.1 approved) Eye_Protection->Goggles Hand_Protection Hand Protection Gloves Chemically Resistant Gloves (e.g., Nitrile, Neoprene) Hand_Protection->Gloves Body_Protection Body Protection Lab_Coat Laboratory Coat (fully buttoned) Body_Protection->Lab_Coat Respiratory_Protection Respiratory Protection (if aerosols are generated) Respirator NIOSH-approved respirator Respiratory_Protection->Respirator

Caption: Recommended Personal Protective Equipment (PPE).

4.3. Hygiene Measures:

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]

4.4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store locked up.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release and First Aid Measures

5.1. Accidental Release:

In the event of a spill, follow the procedures outlined in the diagram below.

Spill_Response_Workflow cluster_spill Spill Response Protocol for this compound Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect and Place in a Sealed Container for Disposal Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose End Spill Cleaned Dispose->End

Caption: Spill Response Workflow.

5.2. First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]

  • If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Move person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow to enter sewers or waterways.

Disclaimer: This document is intended as a guide for trained professionals and does not replace a formal risk assessment. All users should consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Chemical Probes in Proteomics Research with a Hypothetical Application of 4-Vinyloxy-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current scientific literature, there are no established and documented applications of 4-Vinyloxy-phenylamine in proteomics research. The information provided below is based on a hypothetical application derived from the chemical structure of the molecule and general principles of chemical proteomics. This is intended to serve as an illustrative guide and should not be taken as an established protocol for this specific compound. For validated methods, researchers are advised to refer to literature on well-characterized chemical probes.

Hypothetical Application of this compound in Chemical Proteomics

This compound possesses two key functional groups: a vinyloxy (vinyl ether) group and a phenylamine (aniline) group. In a hypothetical proteomics workflow, this molecule could be envisioned as a bifunctional chemical probe.

  • The Phenylamine Group: The primary amine on the phenyl ring can serve as a point of attachment for other functionalities. For instance, it can be acylated to introduce a reporter tag (like biotin for affinity purification) or a "click chemistry" handle (like an alkyne or azide) for subsequent bioorthogonal ligation.

  • The Vinyloxy Group: The reactivity of the vinyl ether group is not well-established for direct covalent modification of amino acid residues in a proteomics context. Unlike vinyl sulfones, which are known to react with nucleophilic residues like cysteine, vinyl ethers are generally more known for their use in protecting group chemistry and their susceptibility to acidic conditions. However, one could speculate on a potential reactivity towards highly nucleophilic residues under specific catalytic conditions, or its use in bioorthogonal cleavage reactions. A recent study has shown that vinyl ethers can serve as protecting groups for alcohols and be cleaved by tetrazines under bioorthogonal conditions.[1]

A hypothetical workflow could involve modifying the phenylamine group and then using the vinyloxy group to interact with proteins, although the nature of this interaction is speculative.

General Principles of Chemical Proteomics using Reactive Probes

Chemical proteomics is a powerful technique to study protein function, identify drug targets, and map post-translational modifications by using small molecule probes that covalently bind to specific amino acid residues. A common workflow involves the following steps:

  • Probe Design: A chemical probe typically consists of three parts: a reactive group that forms a covalent bond with a target residue, a linker, and a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging).

  • Labeling: The probe is incubated with a complex biological sample (e.g., cell lysate, intact cells).

  • Enrichment: If the probe contains an affinity tag like biotin, the labeled proteins are captured using streptavidin beads.

  • On-Bead Digestion: The captured proteins are digested into peptides while still bound to the beads.

  • Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and the specific sites of modification.

  • Data Analysis: The data is processed to identify and quantify the labeled proteins and peptides.

Detailed Application Notes: Cysteine-Reactive Probes for Quantitative Proteomics

As a practical and well-established alternative to the hypothetical use of this compound, this section details the application of cysteine-reactive probes, such as those based on maleimide or vinyl sulfone, in quantitative proteomics. Cysteine is a highly nucleophilic amino acid and is often involved in catalysis, regulation of protein function, and oxidative sensing.

Objective: To identify and quantify reactive cysteine residues in a proteome, which can provide insights into protein function, redox state, and drug-target engagement.

Probe Example: N-propargylmaleimide (NPM) is a maleimide-based probe with an alkyne handle for click chemistry.

Experimental Protocols

Protocol 1: Labeling of Proteins in Cell Lysate with a Cysteine-Reactive Probe
  • Cell Lysis:

    • Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Probe Labeling:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.

    • Add the cysteine-reactive probe (e.g., N-propargylmaleimide) to a final concentration of 10-100 µM.

    • Incubate the reaction at room temperature for 1 hour with gentle agitation.

    • Quench the reaction by adding a reducing agent like dithiothreitol (DTT) to a final concentration of 10 mM.

Protocol 2: Click Chemistry and Enrichment of Labeled Proteins
  • Click Reaction:

    • To the labeled lysate, add the following click chemistry reagents in order:

      • Biotin-azide (e.g., 100 µM final concentration)

      • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)

      • Copper(II) sulfate (CuSO₄) (1 mM final concentration)

    • Incubate the reaction at room temperature for 1 hour with gentle agitation.

  • Protein Precipitation:

    • Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubate at -20°C for at least 2 hours (or overnight).

    • Pellet the proteins by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Carefully discard the supernatant and wash the pellet with ice-cold methanol.

  • Enrichment of Biotinylated Proteins:

    • Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 6 M urea or 1% SDS in PBS).

    • Add high-capacity streptavidin agarose beads and incubate for 2 hours at room temperature with rotation to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series would be:

      • Twice with 1% SDS in PBS

      • Twice with 6 M urea in PBS

      • Twice with 50 mM ammonium bicarbonate

Protocol 3: On-Bead Digestion and Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 30 minutes.

  • Tryptic Digestion:

    • Add sequencing-grade trypsin to the bead slurry (e.g., 1 µg of trypsin for every 50 µg of protein).

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection and Desalting:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Wash the beads with 50 mM ammonium bicarbonate and combine the wash with the supernatant.

    • Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.

    • Desalt the peptides using a C18 StageTip or ZipTip.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water).

    • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

Data Presentation

Quantitative data from such experiments are typically presented in tables that summarize the identified proteins and the relative abundance of the labeled peptides between different conditions.

Table 1: Example of Quantitative Proteomics Data for Cysteine-Reactive Probe Labeling

Protein IDGene NamePeptide SequenceLog2 Fold Change (Treatment/Control)p-value
P04406GAPDHV(Cys)PTANVSVVDLTCR-1.50.001
P62258PPIAEM(Cys)FHRIILEF2.10.005
Q06830PRDX1GGLGPE(Cys)TPLVCPTEK-2.5<0.001
...............

This table shows hypothetical data where a treatment has altered the reactivity of specific cysteine residues compared to a control.

Visualizations

Diagram 1: General Workflow for Chemical Proteomics

Chemical_Proteomics_Workflow cluster_sample_prep Sample Preparation & Labeling cluster_enrichment Enrichment & Digestion cluster_analysis Analysis Lysate Cell Lysate Labeled_Proteans Labeled_Proteans Lysate->Labeled_Proteans Incubation Probe Chemical Probe Probe->Labeled_Proteans Labeled_Proteins Labeled Proteins Enrich Affinity Enrichment (e.g., Streptavidin Beads) Labeled_Proteins->Enrich Digestion On-Bead Digestion Enrich->Digestion Peptides Peptides Digestion->Peptides LCMS LC-MS/MS Peptides->LCMS Data Data Analysis LCMS->Data Results Identified Proteins & Sites Data->Results Hypothetical_Reaction Note: This represents a speculative reaction pathway. cluster_modification Probe Modification (Hypothetical) cluster_labeling Protein Labeling (Speculative) VPA This compound Modified_Probe Biotinylated Probe VPA->Modified_Probe Acylation of Amine Biotin_NHS Biotin-NHS Ester Biotin_NHS->Modified_Probe Labeled_Protein Covalently Labeled Protein Modified_Probe->Labeled_Protein Speculative Reaction (Vinyloxy Group) Protein Protein with Nucleophilic Residue (Nu-H) Protein->Labeled_Protein

References

Polymerization Techniques for 4-Vinyloxyphenylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, the scientific literature lacks specific, detailed protocols for the polymerization of 4-vinyloxyphenylamine. The following application notes and protocols are based on established polymerization techniques for analogous monomers, such as other vinyl ethers and amine-containing vinyl monomers. These methods provide a strong starting point for the successful polymerization of 4-vinyloxyphenylamine and its derivatives, but may require optimization.

Introduction

4-Vinyloxyphenylamine, also known as 4-aminophenyl vinyl ether, is a functional monomer with potential applications in drug delivery, biomaterials, and electronics due to the presence of a reactive vinyl ether group and a nucleophilic amine. The polymerization of this monomer can be approached through several methods, with the choice of technique significantly impacting the resulting polymer's properties, such as molecular weight, dispersity, and functionality. This document outlines two primary strategies for the polymerization of 4-vinyloxyphenylamine: Cationic Polymerization of an N-Protected Monomer for controlled polymer architectures and Direct Radical Polymerization for a more straightforward synthesis of potentially branched polymers.

I. Cationic Polymerization of N-Protected 4-Vinyloxyphenylamine

Cationic polymerization is the most common and effective method for polymerizing vinyl ethers. However, the free amine group in 4-vinyloxyphenylamine can interfere with cationic polymerization by reacting with the Lewis acid initiators. Therefore, a protection-polymerization-deprotection strategy is recommended for achieving well-defined polymers with controlled molecular weights and low dispersity.

Workflow for Cationic Polymerization

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Post-Polymerization Monomer 4-Vinyloxyphenylamine Protection Amine Protection (e.g., Acetylation) Monomer->Protection ProtectedMonomer N-(4-vinyloxyphenyl)acetamide Protection->ProtectedMonomer Polymerization Living Cationic Polymerization ProtectedMonomer->Polymerization ProtectedPolymer Poly(N-(4-vinyloxyphenyl)acetamide) Polymerization->ProtectedPolymer Deprotection Hydrolysis ProtectedPolymer->Deprotection FinalPolymer Poly(4-vinyloxyphenylamine) Deprotection->FinalPolymer

Caption: Workflow for the synthesis of poly(4-vinyloxyphenylamine) via cationic polymerization.

Experimental Protocols

Protocol 1: Amine Protection of 4-Vinyloxyphenylamine (Acetylation)

  • Dissolve 4-vinyloxyphenylamine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution with stirring.

  • Add triethylamine (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, N-(4-vinyloxyphenyl)acetamide, by column chromatography on silica gel.

Protocol 2: Living Cationic Polymerization of N-(4-vinyloxyphenyl)acetamide

This protocol is adapted from living cationic polymerization of other vinyl ethers. All glassware should be rigorously dried, and reactions should be performed under an inert atmosphere (nitrogen or argon).

  • In a dried Schlenk flask, dissolve the initiator, such as the HCl adduct of a vinyl ether (e.g., 1-isobutoxyethyl chloride, 1 equivalent), in a suitable solvent like toluene or dichloromethane at the desired temperature (e.g., -78 °C to 0 °C).

  • In a separate flask, prepare a solution of the N-protected monomer, N-(4-vinyloxyphenyl)acetamide (e.g., 50-200 equivalents), in the same solvent.

  • To the initiator solution, add a Lewis acid co-initiator, such as zinc chloride (ZnCl₂) or tin tetrachloride (SnCl₄) (e.g., 1-2 equivalents relative to the initiator).

  • Slowly add the monomer solution to the activated initiator mixture with vigorous stirring.

  • Allow the polymerization to proceed for the desired time (e.g., 1-24 hours), monitoring monomer conversion by taking aliquots and analyzing via ¹H NMR or gas chromatography.

  • Terminate the polymerization by adding a pre-chilled quenching solution, such as a mixture of methanol and a small amount of ammonia.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Mechanism of Living Cationic Polymerization

G Initiation Initiation: Initiator + Monomer -> Active Center Propagation Propagation: Active Center + n(Monomer) -> Growing Polymer Chain Initiation->Propagation Termination Termination (Reversible): Growing Chain <=> Dormant Species Propagation->Termination Control Controlled Molecular Weight & Low Polydispersity Propagation->Control

Caption: Simplified mechanism of living cationic polymerization.

Protocol 3: Deprotection of Poly(N-(4-vinyloxyphenyl)acetamide)

  • Dissolve the protected polymer in a suitable solvent, such as a mixture of dioxane and water.

  • Add an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) to the solution.

  • Heat the mixture at reflux for several hours until deprotection is complete (monitored by FTIR or ¹H NMR).

  • Neutralize the reaction mixture and precipitate the final polymer, poly(4-vinyloxyphenylamine), in a non-solvent like acetone or isopropanol.

  • Wash the polymer and dry under vacuum.

Expected Quantitative Data

The following table summarizes the expected outcomes for the cationic polymerization of N-protected 4-vinyloxyphenylamine, based on data from analogous vinyl ether polymerizations.

ParameterExpected Value/Range
Molecular Weight (Mn)Controllable by [Monomer]/[Initiator] ratio
Polydispersity Index (PDI)< 1.2
Monomer Conversion> 90%
Polymer YieldHigh

II. Radical Polymerization of 4-Vinyloxyphenylamine

Direct radical polymerization of 4-vinyloxyphenylamine is a simpler approach that avoids the need for protection and deprotection steps. However, it generally offers less control over the polymer architecture, and the amine group may act as a chain transfer agent, leading to broader molecular weight distributions and potentially branched structures.

Mechanism of Free-Radical Polymerization

G Initiation Initiation: Initiator -> 2R• Propagation Propagation: R• + Monomer -> P1• Pn• + Monomer -> Pn+1• Initiation->Propagation Termination Termination: Pn• + Pm• -> Pn+m or Pn + Pm Propagation->Termination ChainTransfer Chain Transfer: Pn• + Amine-H -> PnH + Amine• Propagation->ChainTransfer

Caption: Mechanism of free-radical polymerization including potential chain transfer.

Experimental Protocol

Protocol 4: Free-Radical Solution Polymerization of 4-Vinyloxyphenylamine

  • Dissolve 4-vinyloxyphenylamine in a suitable solvent (e.g., toluene, dioxane, or DMF) in a Schlenk flask.

  • Add a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (typically 0.1-1 mol% relative to the monomer).

  • De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) and stir for a set period (e.g., 6-24 hours).

  • Cool the reaction to room temperature.

  • Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, hexane, or diethyl ether).

  • Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.

Expected Quantitative Data

The following table summarizes the expected outcomes for the radical polymerization of 4-vinyloxyphenylamine.

ParameterExpected Value/Range
Molecular Weight (Mn)Difficult to control, depends on initiator concentration and temperature
Polydispersity Index (PDI)> 1.5 (typically broad)
Monomer ConversionVariable, dependent on reaction time and conditions
Polymer YieldModerate to high

III. Summary and Comparison of Polymerization Techniques

FeatureCationic Polymerization (with Protection)Radical Polymerization (Direct)
Control over MW and PDI High (Living Polymerization)Low
Polymer Architecture Linear, well-definedPotentially branched, less defined
Experimental Complexity High (multi-step, inert atmosphere)Low (single-step)
Potential Side Reactions Requires amine protection to avoid side reactionsChain transfer to amine group
Suitability Block copolymers, well-defined architecturesStatistical copolymers, general applications

Conclusion

The choice of polymerization technique for 4-vinyloxyphenylamine will depend on the desired application and the required level of control over the final polymer's properties. For applications demanding well-defined polymer architectures, such as in advanced drug delivery systems, the cationic polymerization of an N-protected monomer is the recommended approach. For applications where a high degree of structural control is not essential, direct radical polymerization offers a more straightforward and less synthetically demanding alternative. Researchers should carefully consider these factors when selecting a synthetic strategy.

Application Notes and Protocols for 4-Vinyloxy-phenylamine in Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinyloxy-phenylamine, also known as 4-(ethenyloxy)aniline, is a functional monomer possessing both a vinyl ether group amenable to polymerization and a primary amine on a phenyl ring. This unique combination of reactive sites makes it a promising candidate for the synthesis of novel copolymers with potential applications in drug delivery, biomaterials, and electronics. The amine functionality can be utilized for post-polymerization modification, for imparting pH-responsiveness, or for its inherent biological activity. This document provides detailed application notes and generalized experimental protocols for the copolymerization of this compound with a model comonomer.

Disclaimer: The following protocols are generalized based on the copolymerization of similar functional vinyl ethers and amine-containing monomers. Optimization of reaction conditions is crucial for the specific application of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the this compound monomer is presented in the table below.

PropertyValue
CAS Number 1005-63-6
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
Appearance (Typically a liquid or low-melting solid)
Boiling Point (Requires experimental determination)
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene)

Copolymerization Strategies

This compound can be copolymerized via several mechanisms, primarily cationic and radical polymerization. The choice of method will depend on the desired copolymer architecture, molecular weight control, and the nature of the comonomer.

Cationic Copolymerization

Cationic polymerization is a common method for polymerizing vinyl ethers. It proceeds via a carbocationic propagating species and is typically initiated by Lewis acids or protonic acids. Living/controlled cationic polymerization can be achieved under specific conditions, allowing for the synthesis of well-defined block copolymers.

Potential Comonomers: Other vinyl ethers (e.g., isobutyl vinyl ether, ethyl vinyl ether), styrenic monomers.

A key parameter in copolymerization is the monomer reactivity ratio, which describes the relative reactivity of each monomer towards the propagating chain end. For a hypothetical copolymerization of this compound (M1) and a comonomer (M2), the reactivity ratios (r1 and r2) would need to be determined experimentally.

Hypothetical Reactivity Ratios for Cationic Copolymerization:

Monomer 1 (M1)Comonomer (M2)r1 (Hypothetical)r2 (Hypothetical)Copolymer Type
This compoundIsobutyl vinyl ether0.81.2Random
This compoundStyrene0.110.0Alternating Tendency
Radical Copolymerization

While less common for vinyl ethers alone, radical copolymerization can be employed, particularly with comonomers that readily undergo radical polymerization, such as acrylates, methacrylates, and styrenes. The primary amine group of this compound may act as a chain transfer agent, which should be considered during reaction design.

Potential Comonomers: Styrene, methyl methacrylate, n-butyl acrylate.

Hypothetical Reactivity Ratios for Radical Copolymerization:

Monomer 1 (M1)Comonomer (M2)r1 (Hypothetical)r2 (Hypothetical)Copolymer Type
This compoundStyrene0.055.0Random with low M1 incorporation
This compoundMethyl Methacrylate0.14.0Random with low M1 incorporation

Experimental Protocols

Protocol 1: Cationic Copolymerization of this compound with Isobutyl Vinyl Ether

Objective: To synthesize a random copolymer of this compound and isobutyl vinyl ether via cationic polymerization.

Materials:

  • This compound (M1), purified by distillation over CaH₂.

  • Isobutyl vinyl ether (M2), purified by distillation over CaH₂.

  • Initiator system: e.g., HI/I₂ or a Lewis acid such as SnCl₄ or TiCl₄.

  • Anhydrous solvent: e.g., Toluene or Dichloromethane (DCM).

  • Quenching agent: e.g., pre-chilled methanol.

  • Nitrogen or Argon gas supply.

  • Standard glassware for inert atmosphere reactions (Schlenk line).

Procedure:

  • All glassware is dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.

  • In a Schlenk flask equipped with a magnetic stirrer, the desired amounts of this compound and isobutyl vinyl ether are dissolved in the anhydrous solvent under a nitrogen atmosphere.

  • The solution is cooled to the desired reaction temperature (e.g., -78°C to 0°C) in a suitable bath.

  • The initiator (e.g., a solution of SnCl₄ in the reaction solvent) is added dropwise to the stirred monomer solution.

  • The polymerization is allowed to proceed for a predetermined time (e.g., 1 to 24 hours).

  • The reaction is terminated by adding an excess of pre-chilled methanol.

  • The copolymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at room temperature to a constant weight.

  • The copolymer is characterized by ¹H NMR to determine the copolymer composition and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

Hypothetical Quantitative Data for Cationic Copolymerization:

Entry[M1]₀/[M2]₀InitiatorTemp (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)M1 in Copolymer (mol%)
150/50SnCl₄-2048515,0001.345
225/75SnCl₄-2049018,0001.422
375/25SnCl₄-2048012,0001.568
450/50TiCl₄029520,0001.648
Protocol 2: Radical Copolymerization of this compound with Styrene

Objective: To synthesize a random copolymer of this compound and Styrene via free radical polymerization.

Materials:

  • This compound (M1), inhibitor removed by passing through a column of basic alumina.

  • Styrene (M2), inhibitor removed by passing through a column of basic alumina.

  • Initiator: e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO).

  • Anhydrous solvent: e.g., Toluene or 1,4-Dioxane.

  • Quenching agent: e.g., hydroquinone solution.

  • Nitrogen or Argon gas supply.

  • Standard glassware for inert atmosphere reactions.

Procedure:

  • In a reaction flask, the desired amounts of this compound, styrene, and the initiator (e.g., AIBN) are dissolved in the solvent.

  • The solution is deoxygenated by several freeze-pump-thaw cycles or by bubbling with nitrogen for at least 30 minutes.

  • The flask is then placed in a preheated oil bath at the desired reaction temperature (e.g., 60-80°C).

  • The polymerization is carried out for a specific duration (e.g., 6 to 24 hours). To determine reactivity ratios, conversions should be kept low (<10%).

  • The polymerization is quenched by cooling the flask in an ice bath and adding a small amount of inhibitor like hydroquinone.

  • The copolymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane).

  • The polymer is filtered, washed, and dried under vacuum.

  • Characterization is performed using ¹H NMR for composition and GPC for molecular weight and PDI.

Hypothetical Quantitative Data for Radical Copolymerization:

Entry[M1]₀/[M2]₀InitiatorTemp (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)M1 in Copolymer (mol%)
150/50AIBN708128,0002.115
225/75AIBN7081510,0002.08
375/25AIBN708106,0002.225
450/50BPO8061812,0001.918

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Characterization Monomer_Prep Monomer Purification (Distillation/Inhibitor Removal) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Solvent_Prep Solvent Drying Solvent_Prep->Reaction_Setup Glassware_Prep Glassware Drying Glassware_Prep->Reaction_Setup Initiation Initiator Addition Reaction_Setup->Initiation Propagation Polymerization Initiation->Propagation Termination Quenching Propagation->Termination Precipitation Precipitation Termination->Precipitation Drying Drying Precipitation->Drying Characterization Characterization (NMR, GPC) Drying->Characterization

Caption: General workflow for the copolymerization of this compound.

Signaling Pathway: pH-Responsive Drug Delivery

Copolymers containing the phenylamine moiety can exhibit pH-responsive behavior. In acidic environments, the amine group becomes protonated, leading to changes in polymer solubility and conformation. This can be exploited for targeted drug delivery to acidic microenvironments, such as tumors or endosomes.

drug_delivery_pathway cluster_systemic Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7) cluster_cell Cancer Cell Polymer_Micelle Drug-Loaded Polymer Micelle (Stable) Protonation Amine Protonation Polymer_Micelle->Protonation EPR Effect Destabilization Micelle Destabilization Protonation->Destabilization Drug_Release Drug Release Destabilization->Drug_Release Cellular_Uptake Cellular Uptake Drug_Release->Cellular_Uptake Therapeutic_Effect Therapeutic Effect Cellular_Uptake->Therapeutic_Effect

Caption: Proposed mechanism for pH-responsive drug delivery using a copolymer of this compound.

Potential Applications in Drug Development

Copolymers of this compound are of interest in drug development for several reasons:

  • Drug Conjugation: The primary amine group serves as a handle for the covalent attachment of drugs, targeting ligands, or imaging agents.

  • pH-Responsive Systems: As illustrated above, the amine functionality can be used to create drug delivery systems that release their payload in response to a pH trigger.

  • Gene Delivery: The cationic nature of the protonated amine can facilitate the complexation and delivery of nucleic acids (e.g., siRNA, pDNA).

  • Biocompatible Coatings: Poly(vinyl ether)s are known for their biocompatibility, making these copolymers suitable for coating medical devices.

Conclusion

This compound is a monomer with significant potential for the development of advanced functional copolymers. While specific experimental data for its copolymerization is scarce, established methods for the polymerization of functional vinyl ethers and amine-containing monomers provide a solid foundation for further research. The protocols and data presented herein offer a starting point for researchers to explore the synthesis and application of this compound-based copolymers in various fields, particularly in the realm of drug development. Further investigation into the determination of its reactivity ratios with various comonomers is essential for precise control over copolymer composition and properties.

Application Notes and Protocols for the Synthesis of Polymers with 4-Vinyloxy-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polymers using 4-Vinyloxy-phenylamine. Given the limited specific literature on this monomer, the following protocols are based on established methods for the polymerization of analogous vinyl ethers and monomers containing aromatic amine functionalities. These methods provide a strong starting point for the development of bespoke polymerization procedures.

Introduction

This compound is a monomer that possesses both a vinyl ether group, susceptible to cationic polymerization, and a primary aromatic amine group, which can be leveraged for various functionalization strategies or to impart specific properties to the resulting polymer. Polymers derived from this monomer are of interest in drug development due to the potential for the amine group to interact with biological molecules and for the polymer backbone to be tailored for drug delivery applications. The primary amine functionality makes these polymers candidates for applications such as gene delivery, where the cationic nature of the protonated amine can facilitate the complexation and cellular uptake of nucleic acids.[1][2][3][4]

Polymerization Strategies

Two primary strategies are proposed for the polymerization of this compound: Cationic Polymerization and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.

Cationic Polymerization

Cationic polymerization is a well-established method for the polymerization of vinyl ethers. The electron-donating nature of the ether oxygen stabilizes the propagating carbocation, making vinyl ethers highly reactive towards cationic initiation.[5][6]

Challenges with this compound: The primary amine group is basic and can act as a nucleophile, potentially interfering with the cationic polymerization by reacting with the acidic initiator or the propagating carbocation. To circumvent this, protection of the amine group may be necessary prior to polymerization, followed by a deprotection step to yield the desired primary amine-functionalized polymer.

Proposed Experimental Protocol (with Amine Protection):

A two-step approach involving the protection of the amine group, followed by cationic polymerization and subsequent deprotection is recommended. An acetyl protecting group is suggested here due to its relative stability and straightforward removal.

Step 1: Synthesis of N-(4-vinyloxyphenyl)acetamide (Amine Protection)

  • In a round-bottom flask, dissolve this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equimolar amount of acetic anhydride dropwise while stirring.

  • Add a catalytic amount of a non-nucleophilic base, such as triethylamine, to scavenge the acetic acid byproduct.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the protected monomer, N-(4-vinyloxyphenyl)acetamide.

  • Purify the product by column chromatography or recrystallization if necessary.

Step 2: Cationic Polymerization of N-(4-vinyloxyphenyl)acetamide

  • All glassware should be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • In a Schlenk flask, dissolve the purified N-(4-vinyloxyphenyl)acetamide monomer in a dry, non-protic solvent such as toluene or dichloromethane.

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C) to control the polymerization and minimize side reactions.

  • Prepare a solution of a suitable initiator system. A common system for vinyl ethers is a combination of an initiator like isobutyl vinyl ether-HCl adduct and a Lewis acid co-initiator like tin(IV) chloride (SnCl₄).[5]

  • Add the initiator solution to the monomer solution via syringe to start the polymerization.

  • Allow the reaction to proceed for the desired time, which can range from a few minutes to several hours, depending on the desired molecular weight.

  • Quench the polymerization by adding a small amount of a nucleophilic reagent, such as pre-chilled methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane.

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Step 3: Deprotection of the Polymer

  • Dissolve the protected polymer in a suitable solvent.

  • Add an acid or base to hydrolyze the amide bond. For example, refluxing in an aqueous solution of hydrochloric acid or sodium hydroxide.

  • The deprotection conditions should be optimized to avoid degradation of the polymer backbone.

  • After deprotection, neutralize the solution and precipitate the final polymer, poly(this compound), in a suitable non-solvent.

  • Wash the polymer thoroughly with deionized water to remove any salts and dry under vacuum.

Illustrative Quantitative Data for Cationic Polymerization of a Vinyl Ether Monomer:

The following table provides representative data for the cationic polymerization of a vinyl ether monomer, which can be used as a starting point for optimizing the polymerization of N-(4-vinyloxyphenyl)acetamide.

EntryMonomer/Initiator Ratio[Monomer] (M)SolventTemperature (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)
11000.5Toluene0110,0001.2
22000.5Toluene0220,0001.3
31000.5DCM-200.59,5001.4
42000.25Toluene0418,0001.25

Note: This data is illustrative for a generic vinyl ether and will require optimization for the specific monomer.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a form of living radical polymerization that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. It is generally more tolerant to functional groups, including primary amines, than cationic polymerization, potentially avoiding the need for protection/deprotection steps.[7][8][9][10]

Challenges with this compound: While more tolerant, the primary amine can still react with certain RAFT agents (aminolysis of the thiocarbonylthio group). Therefore, performing the polymerization in an acidic buffer to protonate the amine or choosing a more stable RAFT agent is recommended.[10]

Proposed Experimental Protocol (Direct Polymerization):

  • In a Schlenk flask, dissolve this compound, a suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), and a radical initiator (e.g., AIBN or V-50) in a suitable solvent. A mixture of 1,4-dioxane and an acidic aqueous buffer (e.g., acetate buffer, pH ≈ 5) is a good starting point.[10]

  • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

  • Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C) to initiate polymerization.

  • Monitor the monomer conversion over time by taking aliquots and analyzing them by ¹H NMR spectroscopy or Gas Chromatography (GC).

  • Once the desired conversion is reached, stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Purify the polymer by dialysis against deionized water to remove the buffer salts and any remaining monomer, followed by lyophilization to obtain the dry polymer.

Illustrative Quantitative Data for RAFT Polymerization of a Functional Monomer:

The following table provides representative data for the RAFT polymerization of a monomer with a primary amine functionality.

Entry[Monomer]:[RAFT]:[Initiator][Monomer] (M)SolventTemperature (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)
1100:1:0.21.0Dioxane/Acetate Buffer70412,0001.15
2200:1:0.21.0Dioxane/Acetate Buffer70823,5001.18
3100:1:0.21.0Dioxane/Acetate Buffer60611,0001.20
4100:1:0.11.0Dioxane/Acetate Buffer70612,5001.12

Note: This data is illustrative for a generic amine-functional monomer and will require optimization for this compound.

Characterization of Poly(this compound)

A suite of analytical techniques should be employed to characterize the synthesized polymer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, verify the presence of the primary amine, and determine the monomer conversion.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the N-H and C-O-C stretching vibrations.

  • Thermal Analysis (TGA and DSC): To assess the thermal stability and determine the glass transition temperature (Tg) of the polymer.

Application in Drug Development: Gene Delivery

Polymers containing primary amines are promising candidates for non-viral gene delivery vectors.[1][2][4] The mechanism relies on the electrostatic interaction between the protonated (cationic) polymer and the negatively charged phosphate backbone of nucleic acids (e.g., plasmid DNA, siRNA).

Mechanism of Gene Delivery:

  • Polyplex Formation: The cationic polymer and the nucleic acid self-assemble into nanosized complexes called polyplexes. This condensation protects the nucleic acid from enzymatic degradation.

  • Cellular Uptake: The positively charged polyplexes can interact with the negatively charged cell membrane, facilitating cellular uptake through endocytosis.

  • Endosomal Escape: Once inside the cell, the polymer can buffer the acidic environment of the endosome. This "proton sponge" effect leads to an influx of chloride ions, osmotic swelling, and eventual rupture of the endosome, releasing the nucleic acid into the cytoplasm.[4]

  • Nuclear Entry and Gene Expression: The nucleic acid can then enter the nucleus (for DNA) where it can be transcribed, leading to the expression of the desired protein.

Visualizations

Polymer_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer This compound Polymerization Cationic or RAFT Polymerization Monomer->Polymerization Purification Precipitation or Dialysis Polymerization->Purification Polymer Poly(this compound) Purification->Polymer NMR NMR Spectroscopy (Structure, Purity) Polymer->NMR GPC GPC/SEC (Mn, Mw, PDI) Polymer->GPC FTIR FTIR Spectroscopy (Functional Groups) Polymer->FTIR Thermal Thermal Analysis (Tg, Stability) Polymer->Thermal

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Gene_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment Polymer Cationic Polymer (Poly-VOPA-NH3+) Polyplex Polyplex Formation Polymer->Polyplex DNA Nucleic Acid (e.g., pDNA) DNA->Polyplex Endocytosis Endocytosis Polyplex->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Expression Gene Expression Nucleus->Expression

Caption: Signaling pathway for gene delivery using a cationic polymer derived from this compound.

References

Application Notes and Protocols for the Analytical Detection of 4-Vinyloxy-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Vinyloxy-phenylamine, a molecule incorporating both a vinyl ether and an aromatic amine functional group, is of interest to researchers in various fields, including materials science and pharmaceutical development. The accurate and sensitive detection of this compound is crucial for reaction monitoring, purity assessment, and stability studies. This document provides detailed application notes and experimental protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS). Given the structural similarity of this compound to other aromatic amines, the methodologies presented here are adapted from established analytical procedures for this class of compounds.[1][2][3][4][5][6]

Section 1: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and widely used technique for the separation and quantification of aromatic amines.[4][5][6] Due to the potential for low UV absorbance of the parent compound, pre-column derivatization is often employed to enhance detection sensitivity and selectivity, particularly for trace-level analysis.[2][7][8][9][10]

HPLC with UV Detection

A straightforward approach for the analysis of this compound at moderate concentrations is reversed-phase HPLC with UV detection. Aromatic amines typically exhibit UV absorbance in the range of 200-300 nm.[11]

Illustrative Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm and 254 nm
Injection Volume 10 µL

Note: The optimal detection wavelength should be determined empirically by acquiring a UV spectrum of this compound.

HPLC with Fluorescence Detection (FLD) following Pre-column Derivatization

For enhanced sensitivity, pre-column derivatization with a fluorescent labeling agent is recommended. o-Phthalaldehyde (OPA) is a common reagent that reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives.[8][9]

Illustrative Derivatization and Chromatographic Conditions:

ParameterCondition
Derivatization Reagent o-Phthalaldehyde (OPA) with 3-mercaptopropionic acid
Reaction Conditions Room temperature, ~5 minutes in a borate buffer (pH ~10)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 50 mM Sodium Acetate Buffer (pH 6.5)
Mobile Phase B Methanol
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Fluorescence Detection Excitation: 340 nm, Emission: 455 nm
Injection Volume 10 µL

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Containing This compound Dilution Dilution with Mobile Phase Sample->Dilution Derivatization Pre-column Derivatization (Optional) Dilution->Derivatization Filtration Filtration (0.45 µm) Derivatization->Filtration HPLC HPLC System Filtration->HPLC Detector UV or Fluorescence Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For aromatic amines, derivatization is often necessary to improve thermal stability and chromatographic peak shape.[3][12]

Illustrative GC-MS Conditions:

ParameterCondition
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Organic Solvent Derivatization Derivatization with Silylating Agent Sample->Derivatization GCMS GC-MS System Derivatization->GCMS TIC Total Ion Chromatogram GCMS->TIC MassSpectrum Mass Spectrum Analysis TIC->MassSpectrum Quantification Quantification MassSpectrum->Quantification

Caption: General workflow for the GC-MS analysis of this compound.

Section 3: Quantitative Data Summary

The following table summarizes hypothetical yet realistic performance characteristics for the proposed analytical methods. This data is intended for illustrative purposes and should be validated experimentally for this compound.

ParameterHPLC-UVHPLC-FLD (with OPA)GC-MS (with derivatization)
Linearity (r²) > 0.998> 0.999> 0.999
Limit of Detection (LOD) ~50 ng/mL~1 ng/mL~5 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~3 ng/mL~15 ng/mL
Precision (%RSD) < 5%< 3%< 5%
Accuracy/Recovery (%) 95-105%97-103%96-104%

Section 4: Detailed Experimental Protocols

Protocol for HPLC-FLD Analysis with OPA Derivatization

Objective: To quantify this compound in a sample matrix using HPLC with fluorescence detection after pre-column derivatization with o-phthalaldehyde.

Materials:

  • This compound standard

  • HPLC grade acetonitrile, methanol, and water

  • Boric acid

  • Sodium hydroxide

  • o-Phthalaldehyde (OPA)

  • 3-mercaptopropionic acid (3-MPA)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Preparation of Borate Buffer (0.4 M, pH 10.2):

    • Dissolve 2.47 g of boric acid in 100 mL of HPLC grade water.

    • Adjust the pH to 10.2 with a sodium hydroxide solution.

  • Preparation of OPA/3-MPA Reagent:

    • Dissolve 50 mg of OPA in 1 mL of methanol.

    • In a separate vial, add 40 µL of 3-MPA to 10 mL of the borate buffer.

    • Add 1 mL of the OPA/methanol solution to the 3-MPA/buffer solution and mix well. This reagent should be prepared fresh daily.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL) in a mixture of water and methanol (1:1 v/v).

  • Sample Preparation:

    • Dissolve or dilute the sample containing this compound in a suitable solvent to an expected concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter if particulates are present.

  • Derivatization Procedure (Automated or Manual):

    • In an autosampler vial, mix:

      • 50 µL of the standard or sample solution.

      • 200 µL of the OPA/3-MPA reagent.

    • Vortex briefly and allow the reaction to proceed for 2 minutes at room temperature before injection.

  • HPLC Analysis:

    • Set up the HPLC system according to the conditions outlined in Section 1.2.

    • Inject 10 µL of the derivatized standard or sample.

    • Record the chromatogram and integrate the peak corresponding to the derivatized this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the derivatized standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Logical Relationship of Derivatization and Detection

Derivatization_Logic Analyte This compound (Low Fluorescence) Reaction Derivatization Reaction Analyte->Reaction Reagent OPA/Thiol Reagent Reagent->Reaction Product Fluorescent Isoindole Derivative Reaction->Product Detection Fluorescence Detection Product->Detection Signal Enhanced Analytical Signal Detection->Signal

Caption: Logic of fluorescence enhancement via pre-column derivatization.

Disclaimer: The methods and protocols described in this document are based on established analytical principles for compounds structurally related to this compound. It is imperative that these methods are fully validated for the specific application, including assessments of specificity, linearity, accuracy, precision, and robustness, before being implemented for routine analysis.

References

Application Notes and Protocols for the Functionalization of Surfaces with 4-Vinyloxy-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the functionalization of surfaces using 4-vinyloxy-phenylamine. This monomer possesses two key functional groups—a vinyloxy group and a phenylamine moiety—that allow for surface modification through distinct polymerization routes. The vinyloxy group is amenable to cationic polymerization, which can be initiated by UV irradiation, while the phenylamine group can be electropolymerized to form conductive polyaniline-like films. These functionalized surfaces have potential applications in biosensor development, controlled drug release, and as platforms for biomolecule immobilization. This guide offers step-by-step protocols for surface functionalization via both cationic and electrochemical polymerization, methods for surface characterization, and potential applications in drug development.

Introduction

Surface functionalization is a critical process in the development of advanced materials for biomedical and pharmaceutical applications. The ability to tailor the surface chemistry of a substrate allows for the specific attachment of biomolecules, enhances biocompatibility, and can impart novel functionalities such as conductivity or responsiveness to stimuli. This compound is a versatile monomer for surface modification due to its dual reactivity. The vinyloxy group can undergo cationic polymerization, while the aniline (phenylamine) moiety can be polymerized electrochemically.[1][2][3] This dual-functionality opens up a range of possibilities for creating unique surface coatings.

  • Cationic Polymerization of the Vinyloxy Group: This method allows for the formation of a polymer layer on various substrates. UV-initiated cationic polymerization is a particularly attractive method as it is a rapid and spatially controllable process.[4][5][6]

  • Electropolymerization of the Phenylamine Group: This technique is suitable for conductive substrates and results in the formation of a conductive polymer film. Polyaniline and its derivatives are well-studied for their applications in biosensors and controlled release systems.[1][7][8]

These functionalized surfaces can serve as platforms for the covalent immobilization of biomolecules, such as proteins and peptides, for various applications in drug development and diagnostics.[9][10]

Experimental Protocols

Cationic UV-Initiated Polymerization of this compound on a Surface

This protocol describes the UV-initiated polymerization of this compound on a substrate to form a poly(this compound) film.

Materials:

  • Substrate (e.g., glass slide, silicon wafer)

  • This compound monomer

  • Cationic photoinitiator (e.g., triarylsulfonium hexafluorophosphate salts)[2]

  • Anhydrous solvent (e.g., dichloromethane, toluene)[11]

  • UV curing system (medium-pressure mercury lamp)

  • Nitrogen gas source

  • Standard laboratory glassware

Protocol:

  • Substrate Preparation:

    • Clean the substrate by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

    • For enhanced adhesion, the substrate can be plasma-treated or functionalized with an adhesion promoter like (3-aminopropyl)triethoxysilane.

  • Preparation of the Coating Solution:

    • In a light-protected container, dissolve this compound in the anhydrous solvent to a concentration of 10% (w/v).

    • Add the cationic photoinitiator to the solution at a concentration of 1-3% (w/w) relative to the monomer.[2]

    • Stir the solution until the photoinitiator is completely dissolved.

  • Surface Coating:

    • Apply the coating solution to the prepared substrate using spin coating, dip coating, or drop casting to achieve a uniform thin film.

    • For spin coating, typical parameters are 2000-4000 rpm for 30-60 seconds.

  • UV Curing:

    • Place the coated substrate in the UV curing system under a nitrogen atmosphere to prevent oxygen inhibition.

    • Expose the substrate to UV radiation (e.g., 365 nm) with an intensity of 100-500 mJ/cm². The exact time and intensity will need to be optimized based on the specific setup.

    • The polymerization is typically rapid, often completing within seconds to minutes.[6]

  • Post-Curing Wash:

    • After curing, wash the substrate with the solvent used for the coating solution to remove any unreacted monomer and photoinitiator.

    • Dry the functionalized substrate under a stream of nitrogen.

Electropolymerization of this compound on a Conductive Surface

This protocol details the electrochemical polymerization of this compound on a conductive substrate (e.g., indium tin oxide (ITO) coated glass, gold electrode) to form a poly(this compound) film.

Materials:

  • Conductive substrate (working electrode)

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

  • This compound monomer

  • Aqueous acidic electrolyte (e.g., 0.5 M H₂SO₄, 1 M HCl)[1][12]

  • Potentiostat/Galvanostat

  • Electrochemical cell

Protocol:

  • Electrode Preparation:

    • Clean the conductive substrate by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

  • Preparation of the Electrolyte Solution:

    • Prepare the acidic electrolyte solution.

    • Add this compound to the electrolyte to a concentration of 0.1 M.

    • Deoxygenate the solution by bubbling with nitrogen gas for at least 20 minutes prior to electropolymerization.

  • Electropolymerization:

    • Assemble the three-electrode system in the electrochemical cell with the prepared electrolyte solution.

    • Perform electropolymerization using cyclic voltammetry (CV). A typical potential range is -0.2 V to +1.0 V vs. Ag/AgCl.[12]

    • The scan rate is typically set between 20 and 100 mV/s.

    • Cycle the potential for a set number of cycles (e.g., 10-20 cycles). The growth of the polymer film can be observed by the increase in the peak currents with each cycle.[7]

    • Alternatively, potentiostatic or galvanostatic methods can be used for film deposition.[8]

  • Post-Polymerization Treatment:

    • After electropolymerization, rinse the functionalized electrode thoroughly with the acidic electrolyte solution to remove any unreacted monomer and oligomers.

    • Finally, rinse with deionized water and dry under a stream of nitrogen.

Characterization of Functionalized Surfaces

The successful functionalization of the surface with poly(this compound) can be confirmed using various surface analysis techniques.

Technique Information Obtained Expected Results
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface.Presence of C, N, and O. High-resolution scans of the N 1s peak can confirm the presence of amine and/or imine groups.[13][14]
Fourier-Transform Infrared Spectroscopy (FTIR-ATR) Vibrational modes of the chemical bonds in the polymer film.Characteristic peaks for the aromatic ring, C-O-C ether linkage, and N-H bonds.
Contact Angle Goniometry Surface wettability (hydrophilicity/hydrophobicity).A change in the water contact angle compared to the bare substrate, indicating the presence of the polymer coating.
Atomic Force Microscopy (AFM) Surface topography and roughness.Visualization of the polymer film and measurement of its thickness and roughness.
Cyclic Voltammetry (CV) Electrochemical properties of the electropolymerized film.Redox peaks characteristic of the polyaniline-like backbone, confirming the electrochemical activity of the film.[12]

Visualization of Workflows and Pathways

Experimental Workflow for Surface Functionalization

G cluster_0 Cationic UV-Initiated Polymerization cluster_1 Electropolymerization a1 Substrate Cleaning a2 Coating Solution Preparation a1->a2 a3 Spin/Dip Coating a2->a3 a4 UV Curing a3->a4 a5 Washing & Drying a4->a5 end_product Functionalized Surface a5->end_product b1 Electrode Cleaning b2 Electrolyte Solution Preparation b1->b2 b3 Cyclic Voltammetry b2->b3 b4 Rinsing & Drying b3->b4 b4->end_product start Start start->a1 start->b1

Caption: Workflow for surface functionalization.

Biomolecule Immobilization Pathway

G cluster_0 Surface Activation cluster_1 Biomolecule Conjugation cluster_2 Application surf Poly(this compound) Functionalized Surface activated_surf Activated Surface (e.g., via glutaraldehyde) surf->activated_surf Activation Step conjugated_surface Bioconjugated Surface activated_surf->conjugated_surface Covalent Bonding (Schiff base, etc.) biomolecule Biomolecule with -NH2 or -SH groups (Peptide, Protein) biomolecule->conjugated_surface application Drug Delivery, Biosensing, Tissue Engineering conjugated_surface->application

Caption: Pathway for biomolecule immobilization.

Applications in Drug Development

Surfaces functionalized with poly(this compound) offer several potential applications in the field of drug development:

  • Drug Delivery: The polymer matrix can be designed to encapsulate and release drugs in a controlled manner. The conductivity of the electropolymerized film could allow for electrochemically triggered drug release.

  • Biosensors: The functionalized surface provides a platform for the immobilization of enzymes, antibodies, or other biorecognition elements. The conductive nature of the electropolymerized film can be exploited for the development of electrochemical biosensors for detecting disease biomarkers or monitoring drug concentrations.[15]

  • Tissue Engineering: The surface can be modified to promote cell adhesion, proliferation, and differentiation by immobilizing specific peptides or growth factors.

  • Antimicrobial Surfaces: The amine groups on the surface can be quaternized to create a positively charged surface with antimicrobial properties, which is beneficial for medical implants and devices.

Conclusion

This compound is a promising monomer for surface functionalization, offering the flexibility of two distinct polymerization methods. Cationic UV-initiated polymerization provides a rapid and versatile method for coating a variety of substrates, while electropolymerization is ideal for creating conductive films on electrodes. The resulting poly(this compound) surfaces present a reactive platform for the immobilization of biomolecules, opening up a wide range of applications in drug development, from advanced drug delivery systems to sensitive diagnostic biosensors. The protocols and characterization methods outlined in this document provide a foundation for researchers to explore the potential of this versatile functional coating.

References

Application Notes and Protocols: The Use of 4-Vinyloxy-phenylamine in the Synthesis of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Vinyloxy-phenylamine, also known as 4-(ethenyloxy)aniline, is an organic building block that incorporates both a reactive vinyl ether moiety and a versatile aniline functional group. This unique combination suggests its potential utility in the synthesis of a variety of novel organic compounds and polymers. The vinyl ether group can participate in reactions such as cycloadditions and polymerizations, while the aniline moiety is a common precursor for the synthesis of pharmaceuticals, dyes, and other functional materials through reactions like diazotization, acylation, and cross-coupling.

This document aims to provide a theoretical framework and generalized protocols based on the known reactivity of its constituent functional groups. The following sections will outline potential synthetic pathways and provide hypothetical experimental procedures that researchers can adapt for the development of new compounds derived from this compound.

Theoretical Applications and Generalized Protocols

The dual functionality of this compound allows for two main synthetic strategies: reactions involving the vinyl ether group and reactions involving the aniline group. A third strategy involves the simultaneous or sequential reaction of both groups.

Reactions Involving the Vinyl Ether Group

The electron-rich double bond of the vinyl ether group makes it a suitable substrate for several types of reactions, most notably cycloadditions and polymerizations.

1.1. Diels-Alder [4+2] Cycloaddition Reactions

The vinyl ether can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. The electron-donating nature of the ether oxygen activates the double bond for reaction with electron-deficient dienes.

Generalized Protocol for Diels-Alder Reaction:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene (1.0 eq.) and this compound (1.1 eq.) in a suitable anhydrous solvent (e.g., toluene, xylene, or dichloromethane).

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 140 °C, depending on the reactivity of the diene. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired cycloadduct.

Data Presentation (Hypothetical):

DieneProductReaction Time (h)Yield (%)
Cyclopentadiene5-(4-aminophenoxy)-bicyclo[2.2.1]hept-2-ene675
1,3-Butadiene4-(4-aminophenoxy)cyclohex-1-ene1260

Logical Workflow for Diels-Alder Reaction:

Diels_Alder_Workflow Reactants Diene + this compound Solvent Anhydrous Toluene Reactants->Solvent Dissolve Heating Heating (80-140 °C) Solvent->Heating Monitoring TLC/GC-MS Monitoring Heating->Monitoring Workup Solvent Removal Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Cycloadduct Purification->Product Acylation_Pathway cluster_reactants Reactants This compound This compound Nucleophilic_Attack Nucleophilic attack of amine on carbonyl carbon This compound->Nucleophilic_Attack Acyl_Chloride Acyl Chloride / Anhydride Acyl_Chloride->Nucleophilic_Attack Base Base (e.g., Pyridine) Deprotonation Deprotonation of Ammonium Ion by Base Base->Deprotonation Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Leaving Group (Cl⁻) Tetrahedral_Intermediate->Elimination Elimination->Deprotonation Product N-Acyl-4-vinyloxyphenylamine Deprotonation->Product

Application Notes and Protocols: 4-Vinyloxyphenylamine in the Development of New Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Vinyloxyphenylamine is a hypothetical bifunctional monomer possessing both a reactive vinyloxy group and a primary amine on a phenyl ring. This unique combination of functionalities suggests its potential as a versatile building block for a variety of advanced materials. The vinyloxy group is susceptible to cationic polymerization, while the phenylamine moiety can impart properties such as electrical conductivity, antioxidant activity, and a high char yield for flame retardancy.[1][2] Furthermore, the amine group provides a site for further chemical modification or for participation in cross-linking reactions, for example, in the formation of epoxy or benzoxazine-type thermosetting resins.[3][4][5]

Potential Applications

  • Conductive Polymers: The presence of the aniline moiety suggests that poly(4-vinyloxyphenylamine) could be a processable precursor to conductive materials upon doping, similar to polyaniline.[1][2]

  • Antioxidant and Anti-corrosion Coatings: Polymers containing phenolic and amine groups often exhibit antioxidant properties, making them suitable for coatings that protect against oxidative degradation and corrosion.

  • Thermosetting Resins: The vinyloxy group can undergo thermal or cationic polymerization to form a cross-linked network. The amine functionality can also participate in curing reactions with other resins like epoxies, leading to hybrid thermosets with enhanced thermal and mechanical properties.[3][6]

  • Drug Delivery Systems: The amine groups on the polymer backbone could be used for the conjugation of drugs or targeting ligands, and the polymer could be designed to be biodegradable for controlled release applications.[7][8]

Data Presentation

The following table summarizes hypothetical quantitative data for 4-vinyloxyphenylamine and its corresponding polymer, poly(4-vinyloxyphenylamine). These values are projected based on similar structures found in the literature.

Property4-Vinyloxyphenylamine (Monomer)Poly(4-vinyloxyphenylamine)
Molecular Weight ( g/mol ) 135.1610,000 - 50,000
Boiling Point (°C) ~220-230N/A
Density (g/cm³) ~1.1~1.2
Polydispersity Index (PDI) N/A1.1 - 1.5 (controlled polym.)
Glass Transition Temp. (Tg, °C) N/A120 - 150
Decomposition Temp. (Td, °C) > 250> 350

Experimental Protocols

Protocol 1: Proposed Synthesis of 4-Vinyloxyphenylamine Monomer

This protocol describes a two-step synthesis of 4-vinyloxyphenylamine starting from 4-aminophenol. The first step involves the protection of the amine group as a carbamate, followed by vinylation of the phenolic hydroxyl group, and subsequent deprotection.

1. Amine Protection (N-Boc-4-aminophenol): a. To a solution of 4-aminophenol (1 eq.) in a suitable solvent (e.g., dioxane/water), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base such as sodium bicarbonate (2 eq.). b. Stir the reaction mixture at room temperature for 12-24 hours. c. Monitor the reaction by TLC. Upon completion, extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-4-aminophenol.

2. Vinylation of N-Boc-4-aminophenol: a. Dissolve N-Boc-4-aminophenol (1 eq.) in a dry, inert solvent such as THF under a nitrogen atmosphere. b. Add a base such as potassium tert-butoxide (1.2 eq.) and stir for 30 minutes. c. Bubble acetylene gas through the solution at a controlled rate at a temperature of 60-80°C for 4-8 hours. Alternatively, use a vinylating agent like vinyl acetate with a suitable catalyst. d. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. e. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography to yield N-Boc-4-vinyloxyphenylamine.

3. Deprotection of the Amine Group: a. Dissolve the purified N-Boc-4-vinyloxyphenylamine in a solvent such as dichloromethane (DCM). b. Add an excess of a strong acid like trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours. c. Monitor the deprotection by TLC. d. Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution). e. Extract the product, 4-vinyloxyphenylamine, with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the final product by vacuum distillation or column chromatography.

Protocol 2: Proposed Cationic Polymerization of 4-Vinyloxyphenylamine

This protocol outlines the living cationic polymerization of N-protected 4-vinyloxyphenylamine, followed by deprotection to yield poly(4-vinyloxyphenylamine). The amine group must be protected to prevent interference with the cationic polymerization process.

1. Polymerization of N-Boc-4-vinyloxyphenylamine: a. In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the N-Boc-4-vinyloxyphenylamine monomer in a dry, non-protic solvent (e.g., dichloromethane or toluene) at -78°C (dry ice/acetone bath). b. In a separate flask, prepare a solution of a Lewis acid initiator system, for example, ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅) or a combination of an initiator like 1-isobutoxyethyl acetate and a Lewis acid like SnCl₄.[9] c. Add the initiator solution dropwise to the cold monomer solution with vigorous stirring. d. Allow the polymerization to proceed for the desired time (e.g., 1-4 hours) at -78°C. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR. e. Quench the polymerization by adding pre-chilled methanol. f. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane). g. Filter the polymer, wash with the non-solvent, and dry under vacuum to a constant weight to obtain poly(N-Boc-4-vinyloxyphenylamine).

2. Deprotection of the Polymer: a. Dissolve the protected polymer in a suitable solvent like dichloromethane. b. Add an excess of trifluoroacetic acid and stir at room temperature for 2-4 hours. c. Precipitate the deprotected polymer, poly(4-vinyloxyphenylamine), in a non-solvent such as diethyl ether. d. Filter the polymer, wash thoroughly to remove residual acid, and dry under vacuum.

3. Characterization: a. Determine the molecular weight and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC). b. Confirm the structure and deprotection by ¹H NMR and FTIR spectroscopy. c. Analyze the thermal properties (Tg and Td) by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 3: Formulation of a Thermosetting Resin

This protocol describes a potential method for creating a cross-linked thermoset from 4-vinyloxyphenylamine monomer.

1. Formulation: a. In a suitable container, mix 4-vinyloxyphenylamine with a thermal initiator (e.g., a peroxide or an azo compound) for the vinyloxy group. b. Alternatively, the amine functionality can be used for cross-linking. For this, mix the monomer with a di-epoxide resin in a stoichiometric ratio.

2. Curing: a. Pour the formulated resin into a mold. b. For thermal curing of the vinyloxy groups, heat the mold in an oven at a temperature sufficient to decompose the initiator (e.g., 120-180°C) for several hours. c. For epoxy-amine curing, a two-stage curing schedule may be employed, for instance, 2 hours at 80°C followed by 2 hours at 150°C.

3. Characterization of the Thermoset: a. Evaluate the degree of cure using DSC. b. Measure the thermomechanical properties, such as the glass transition temperature and storage modulus, using Dynamic Mechanical Analysis (DMA). c. Assess the thermal stability using TGA.

Visualizations

Synthesis_of_4_Vinyloxyphenylamine cluster_step1 Step 1: Amine Protection cluster_step2 Step 2: Vinylation cluster_step3 Step 3: Deprotection aminophenol 4-Aminophenol boc_anhydride Boc₂O, NaHCO₃ protected_amine N-Boc-4-aminophenol boc_anhydride->protected_amine Dioxane/Water, RT acetylene Acetylene, t-BuOK protected_amine->acetylene vinylated_intermediate N-Boc-4-vinyloxyphenylamine acetylene->vinylated_intermediate THF, 60-80°C tfa TFA vinylated_intermediate->tfa final_product 4-Vinyloxyphenylamine tfa->final_product DCM, RT

Caption: Proposed synthesis of 4-Vinyloxyphenylamine.

Polymerization_of_4_Vinyloxyphenylamine monomer N-Boc-4-vinyloxyphenylamine initiator Initiator (e.g., Et₁.₅AlCl₁.₅) Solvent (e.g., DCM, -78°C) polymerization Cationic Polymerization initiator->polymerization protected_polymer Poly(N-Boc-4-vinyloxyphenylamine) polymerization->protected_polymer deprotection Deprotection (TFA) protected_polymer->deprotection final_polymer Poly(4-vinyloxyphenylamine) deprotection->final_polymer

Caption: Proposed polymerization workflow.

Thermoset_Formation cluster_reactants Reactants monomer 4-Vinyloxyphenylamine mixing Mixing monomer->mixing diepoxide Di-epoxide diepoxide->mixing curing Thermal Curing mixing->curing thermoset Cross-linked Thermoset Network curing->thermoset

Caption: Thermoset formation workflow.

References

Application Notes and Protocols for Cross-linking Reactions Involving 4-Vinyloxy-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinyloxy-phenylamine is a bifunctional monomer containing a vinyl ether group and an aromatic amine. This unique combination of reactive sites allows for a variety of polymerization and cross-linking reactions, making it a promising candidate for the development of novel polymers with applications in drug delivery, biomaterials, and advanced materials science. The vinyl ether moiety can undergo cationic polymerization to form a linear polymer, poly(this compound), which can then be cross-linked through the pendant amine groups. Alternatively, the amine functionality can be utilized in concert with the vinyl ether group in one-pot cross-linking reactions to form three-dimensional networks.

These application notes provide an overview of the potential cross-linking strategies for this compound and detailed, representative protocols for the synthesis of cross-linked materials. The resulting polymers can be tailored to exhibit a range of properties, from soft, swellable hydrogels suitable for controlled drug release to rigid, thermosetting materials.

Potential Applications

  • Hydrogels for Controlled Drug Delivery: The cross-linked polymers can form hydrogels that encapsulate therapeutic agents. The release of the drug can be controlled by the cross-linking density and the physiological environment.

  • Biocompatible Scaffolds for Tissue Engineering: The inherent biocompatibility of amine-containing polymers, combined with the tunable mechanical properties of the cross-linked network, makes these materials suitable for creating scaffolds that support cell growth and tissue regeneration.

  • Thermosetting Resins and Composites: When highly cross-linked, these materials can form rigid thermosets with good thermal stability and mechanical strength, useful as matrices in composite materials or as adhesives.

Cross-linking Strategies

Two primary strategies for the cross-linking of this compound are presented:

  • Two-Step Polymerization and Cross-linking: This involves the initial synthesis of a linear polymer, poly(this compound), via cationic polymerization of the vinyl ether group, followed by a separate cross-linking step utilizing the reactivity of the pendant amine groups.

  • One-Pot Cross-linking: This approach involves the simultaneous polymerization and cross-linking of the this compound monomer in the presence of a multifunctional cross-linking agent that reacts with the amine groups.

Protocol 1: Two-Step Synthesis of a Cross-linked Hydrogel

This protocol describes the synthesis of a linear poly(this compound) and its subsequent cross-linking with a diepoxide to form a hydrogel.

Step 1: Synthesis of Poly(this compound) via Cationic Polymerization

Objective: To synthesize a linear polymer from the this compound monomer.

Materials:

  • This compound (monomer)

  • Anhydrous Dichloromethane (CH₂Cl₂) (solvent)

  • Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) (initiator)

  • Methanol (quenching agent)

  • Diethyl ether (precipitating solvent)

  • Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • All glassware should be oven-dried and cooled under a stream of nitrogen.

  • In a Schlenk flask under a nitrogen atmosphere, dissolve this compound (e.g., 5 g, 37 mmol) in anhydrous dichloromethane (e.g., 50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the initiator, Boron Trifluoride Diethyl Etherate (e.g., 0.1 mol% relative to the monomer), to the stirred solution.

  • Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at 0°C. The progress of the polymerization can be monitored by techniques such as ¹H NMR or by observing the increase in viscosity.

  • Quench the polymerization by adding a small amount of pre-chilled methanol (e.g., 5 mL).

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether (e.g., 500 mL) with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh diethyl ether, and dry under vacuum at room temperature.

  • Characterize the resulting poly(this compound) for its molecular weight and structure using techniques like Gel Permeation Chromatography (GPC) and NMR spectroscopy.

Experimental Workflow for Step 1

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Purification cluster_analysis Characterization prep1 Dry glassware under oven prep2 Cool under Nitrogen prep1->prep2 react1 Dissolve this compound in anhydrous CH2Cl2 prep2->react1 react2 Cool to 0°C react1->react2 react3 Add BF3·OEt2 initiator react2->react3 react4 Polymerize for 2-24h react3->react4 workup1 Quench with Methanol react4->workup1 workup2 Precipitate in Diethyl Ether workup1->workup2 workup3 Filter and Wash workup2->workup3 workup4 Dry under Vacuum workup3->workup4 analysis1 GPC (Molecular Weight) workup4->analysis1 analysis2 NMR (Structure) workup4->analysis2

Caption: Workflow for the synthesis of poly(this compound).

Step 2: Cross-linking of Poly(this compound) with a Diepoxide

Objective: To form a cross-linked hydrogel from the linear polymer.

Materials:

  • Poly(this compound) (from Step 1)

  • Poly(ethylene glycol) diglycidyl ether (PEGDE) (cross-linker)

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Dissolve poly(this compound) (e.g., 1 g) in DMSO (e.g., 10 mL) to form a polymer solution.

  • Add the diepoxide cross-linker, PEGDE, to the polymer solution. The amount of cross-linker will determine the cross-linking density and the properties of the resulting hydrogel. A typical starting point is a 1:0.1 molar ratio of amine groups to epoxide groups.

  • Stir the mixture at an elevated temperature (e.g., 60-80°C) for a set period (e.g., 12-48 hours) to facilitate the cross-linking reaction.

  • After the reaction, cast the solution into a mold (e.g., a petri dish) and allow it to cool to form a solid gel.

  • Immerse the gel in a large volume of deionized water or PBS to remove the DMSO and any unreacted reagents. The solvent should be exchanged several times over 2-3 days.

  • The resulting hydrogel can be characterized for its swelling ratio, mechanical properties, and drug release profile if a drug was incorporated.

Cross-linking Reaction Pathway

G polymer Poly(this compound) with pendant -NH2 groups reagents + polymer->reagents crosslinker PEGDE O(CH2CH2O)nCH2(O)CH2 hydrogel Cross-linked Hydrogel 3D Network crosslinker->hydrogel Heat (60-80°C) DMSO reagents->crosslinker

Caption: Amine-epoxide cross-linking reaction.

Quantitative Data Summary (Hypothetical)

ParameterValue
Monomer Conversion (Step 1)> 90%
Polymer Mn (GPC)10,000 - 50,000 g/mol
Polymer PDI (GPC)1.5 - 2.5
Swelling Ratio of Hydrogel500 - 2000%
Compressive Modulus10 - 100 kPa

Protocol 2: One-Pot Synthesis of a Thermoset

This protocol describes a one-pot approach to creating a cross-linked thermoset material directly from the this compound monomer.

Objective: To form a rigid, cross-linked material in a single reaction step.

Materials:

  • This compound (monomer)

  • Tris(2-aminoethyl)amine (cross-linker)

  • A diepoxide such as Bisphenol A diglycidyl ether (BADGE)

  • Anhydrous solvent (e.g., Dioxane or N,N-Dimethylformamide)

  • Cationic polymerization initiator (e.g., BF₃·OEt₂)

  • Nitrogen gas

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve this compound and the amine-based cross-linker (e.g., Tris(2-aminoethyl)amine) in the anhydrous solvent. The molar ratio of monomer to cross-linker will influence the network structure.

  • Add the diepoxide (BADGE) to the solution. The stoichiometry should be adjusted based on the total number of amine hydrogens from both the monomer and the cross-linker.

  • Initiate the cationic polymerization of the vinyl ether groups by adding the initiator (BF₃·OEt₂).

  • Heat the mixture to a temperature that facilitates both the amine-epoxide reaction and the cationic polymerization (e.g., 80-120°C).

  • The reaction mixture will gradually increase in viscosity and eventually form a solid thermoset. The curing time will depend on the temperature and the specific reagents used.

  • After curing, the solid material can be removed from the vessel and post-cured at a higher temperature to ensure complete reaction.

  • The resulting thermoset can be characterized for its mechanical properties (e.g., tensile strength, hardness) and thermal stability (e.g., by Thermogravimetric Analysis, TGA).

Logical Relationship in One-Pot Synthesis

G cluster_reactants Reactants cluster_reactions Concurrent Reactions monomer This compound reaction1 Cationic Polymerization of Vinyl Ether monomer->reaction1 reaction2 Amine-Epoxide Addition monomer->reaction2 crosslinker1 Amine Cross-linker crosslinker1->reaction2 crosslinker2 Diepoxide crosslinker2->reaction2 initiator Cationic Initiator initiator->reaction1 thermoset Cross-linked Thermoset reaction1->thermoset reaction2->thermoset

Caption: Concurrent reactions in one-pot thermoset formation.

Quantitative Data Summary (Hypothetical)

ParameterValue
Gel Time1 - 4 hours
Glass Transition Temperature (Tg)120 - 180 °C
Tensile Strength50 - 100 MPa
Hardness (Shore D)70 - 90

Disclaimer: The protocols provided are representative and based on established chemical principles for the functional groups present in this compound. As there is limited specific literature on the cross-linking of this particular monomer, optimization of reaction conditions, stoichiometry, and purification methods will be necessary for specific applications. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Vinyloxy-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Vinyloxy-phenylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the vinylation of 4-aminophenol. This reaction typically involves reacting 4-aminophenol with a vinylating agent, such as acetylene or a vinyl halide, in the presence of a suitable catalyst and base.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control for a successful synthesis include reaction temperature, pressure (especially when using acetylene), catalyst selection and concentration, and the choice of solvent. Maintaining an inert atmosphere is also crucial to prevent oxidation of the 4-aminophenol starting material.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system should be developed to clearly separate the starting material (4-aminophenol) from the product (this compound) and any potential byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Q4: What are the common side reactions to be aware of?

A4: Common side reactions include the polymerization of the vinyl ether product, N-vinylation of the amine group, and oxidation of the aminophenol starting material or the product. The presence of a base can also promote side reactions if not carefully controlled.

Q5: What are the recommended purification techniques for this compound?

A5: Purification is typically achieved through column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is often effective. Recrystallization from a suitable solvent system can be used for further purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst- Ensure the catalyst is fresh and has been stored under appropriate conditions. - Consider activating the catalyst prior to use according to literature procedures.
Inappropriate reaction temperature- Optimize the reaction temperature. For vinylation with acetylene, temperatures are typically elevated.
Insufficient base- Ensure the correct stoichiometry of the base is used to deprotonate the phenolic hydroxyl group effectively.
Formation of a Polymeric Byproduct High reaction temperature- Lower the reaction temperature to minimize thermally induced polymerization.
Presence of radical initiators- Ensure all reagents and solvents are free from peroxides or other radical initiators. - Consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture.
Product Degradation (Discoloration) Oxidation of the amine or phenol group- Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup. - Use degassed solvents.
Exposure to light- Protect the reaction mixture and the purified product from light by using amber glassware or wrapping the apparatus in aluminum foil.
Difficulty in Product Isolation/Purification Co-elution of product with impurities- Optimize the mobile phase for column chromatography. A shallower gradient or a different solvent system may be required.
Oily product that does not crystallize- Attempt to form a salt of the amine (e.g., hydrochloride) which may be more crystalline. - Try co-distillation with a high-boiling point, non-reactive solvent to remove impurities.

Experimental Protocols

Vinylation of 4-Aminophenol using Acetylene

This protocol describes a general procedure for the synthesis of this compound. Disclaimer: This is a representative protocol and should be optimized for specific laboratory conditions and scales.

Materials:

  • 4-Aminophenol

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Acetylene gas

  • Hydroquinone (inhibitor)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser, add 4-aminophenol and a catalytic amount of hydroquinone.

  • Add dry DMSO as the solvent, followed by powdered potassium hydroxide.

  • Flush the system with an inert gas (e.g., nitrogen or argon).

  • Heat the mixture to the desired reaction temperature (e.g., 120-150 °C) with vigorous stirring.

  • Introduce a steady stream of acetylene gas into the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants 4-Aminophenol, KOH, DMSO, Inhibitor Apparatus Flame-dried three-necked flask Reactants->Apparatus Inert_Atmosphere Flush with N2/Ar Apparatus->Inert_Atmosphere Heating Heat to 120-150 °C Inert_Atmosphere->Heating Acetylene Introduce Acetylene Gas Heating->Acetylene Monitoring Monitor by TLC Acetylene->Monitoring Quenching Quench with Water Monitoring->Quenching Upon Completion Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Synthesis Issue Observed Low_Yield Low or No Product? Start->Low_Yield Polymer Polymer Formation? Low_Yield->Polymer No Catalyst Check Catalyst Activity Low_Yield->Catalyst Yes Degradation Product Degradation? Polymer->Degradation No Inhibitor Add Radical Inhibitor Polymer->Inhibitor Yes Inert Ensure Inert Atmosphere Degradation->Inert Yes End Problem Resolved Degradation->End No Temperature Optimize Temperature Catalyst->Temperature Base Check Base Stoichiometry Temperature->Base Base->End Lower_Temp Lower Reaction Temperature Inhibitor->Lower_Temp Lower_Temp->End Light Protect from Light Inert->Light Light->End

Technical Support Center: Optimization of 4-Vinyloxy-phenylamine Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 4-vinyloxy-phenylamine. The following sections offer insights into potential challenges and solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in polymerizing this compound?

A1: The primary challenge stems from the presence of the amine (-NH₂) group. This group is nucleophilic and basic, which can interfere with certain polymerization mechanisms. In cationic polymerization, the amine group can neutralize the acidic initiator or react with the propagating carbocation, leading to inhibition or termination of the polymerization. In radical polymerization, the amine group can act as a chain transfer agent, potentially limiting the molecular weight of the polymer.

Q2: Which polymerization methods are suitable for this compound?

A2: Both cationic and radical polymerization methods can be explored, although each presents unique challenges. Cationic polymerization is generally effective for vinyl ethers, but the amine functionality requires special consideration, such as the use of a protecting group.[1][2][3] Radical polymerization is another possibility, though the reactivity of the amine group towards the radical species needs to be managed.

Q3: Why is my cationic polymerization of this compound failing or giving low yields?

A3: The most likely reason for failure or low yield in cationic polymerization is the interference of the amine group. The lone pair of electrons on the nitrogen atom can abstract the proton from a protic initiator or coordinate with a Lewis acid initiator, effectively deactivating it. To overcome this, protection of the amine group is highly recommended.[4][5]

Q4: What are suitable protecting groups for the amine functionality in this compound during polymerization?

A4: Common protecting groups for amines that are stable under polymerization conditions include acetyl and tert-butoxycarbonyl (Boc).[5][6] Acetylation can be achieved using acetic anhydride, and Boc protection can be introduced using di-tert-butyl dicarbonate (Boc₂O). These groups reduce the nucleophilicity of the amine and prevent it from interfering with the polymerization process. The protecting group can be removed after polymerization to yield the desired poly(this compound).

Q5: Can I polymerize this compound without a protecting group?

A5: While challenging, it might be possible under specific conditions. For cationic polymerization, using a very strong Lewis acid initiator in stoichiometric amounts might overcome the inhibitory effect of the amine group, but this can lead to poor control over the polymerization. For radical polymerization, careful selection of the initiator and reaction conditions may minimize side reactions involving the amine group. However, for reproducible and well-controlled results, protecting the amine group is the most reliable strategy.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No polymerization or very low monomer conversion (Cationic) Initiator deactivation by the amine group.1. Protect the amine group with an acetyl or Boc group prior to polymerization.[5][6] 2. Use a higher concentration of the initiator, although this may affect polymer properties. 3. Consider using a less sensitive initiator system, if available.
Low polymer molecular weight and broad polydispersity (Cationic) Chain transfer reactions involving the monomer's amine group or impurities.1. Ensure rigorous purification of the monomer and solvent to remove any water or other nucleophilic impurities. 2. Lower the polymerization temperature to suppress chain transfer reactions.[1] 3. Protect the amine group to prevent it from acting as a chain transfer agent.
Inconsistent polymerization results (Radical) The amine group acting as a radical scavenger or chain transfer agent.1. Protect the amine group to create a more stable monomer. 2. Optimize the initiator concentration and reaction temperature to favor propagation over side reactions. 3. Degas the reaction mixture thoroughly to remove oxygen, which can inhibit radical polymerization.
Polymer discoloration Oxidation of the amine functionality during or after polymerization.1. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon). 2. Use antioxidants during polymer work-up and storage. 3. If the amine group is protected, deprotection conditions should be chosen to minimize oxidation.
Gel formation Cross-linking side reactions.1. Lower the monomer concentration. 2. Reduce the reaction temperature. 3. In radical polymerization, consider using a chain transfer agent to control molecular weight and reduce the likelihood of cross-linking.

Experimental Protocols (Hypothetical)

Note: The following are proposed starting points for the optimization of this compound polymerization. Experimental conditions should be systematically varied to achieve the desired polymer characteristics.

Amine Protection (Acetylation)
  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, pyridine or triethylamine (1.2 equivalents).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain N-(4-vinyloxyphenyl)acetamide.

  • Purify the product by column chromatography or recrystallization.

Cationic Polymerization of N-(4-vinyloxyphenyl)acetamide
Parameter Condition 1 Condition 2 Condition 3
Initiator Triflic acid (TfOH)Boron trifluoride diethyl etherate (BF₃·OEt₂)Tin(IV) chloride (SnCl₄)
Solvent Dichloromethane (DCM)TolueneHexane
Temperature -78 °C-20 °C0 °C
[Monomer] 0.1 M0.5 M1.0 M
[Initiator] 1 mol% (relative to monomer)0.5 mol%0.1 mol%
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)

General Procedure:

  • Dry all glassware in an oven overnight and cool under an inert atmosphere.

  • Dissolve the purified N-(4-vinyloxyphenyl)acetamide in the chosen anhydrous solvent in a Schlenk flask.

  • Cool the solution to the desired temperature.

  • Add the initiator via syringe.

  • Stir the reaction mixture for the desired time (e.g., 1-24 hours).

  • Quench the polymerization by adding a small amount of pre-chilled methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration and dry under vacuum.

Radical Polymerization of N-(4-vinyloxyphenyl)acetamide
Parameter Condition 1 Condition 2
Initiator Azobisisobutyronitrile (AIBN)Benzoyl peroxide (BPO)
Solvent Toluene1,4-Dioxane
Temperature 70 °C80 °C
[Monomer] 0.5 M1.0 M
[Initiator] 0.5 mol% (relative to monomer)1.0 mol%
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)

General Procedure:

  • Dissolve the purified N-(4-vinyloxyphenyl)acetamide and the initiator in the chosen solvent in a flask equipped with a condenser.

  • De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.

  • Heat the reaction mixture to the desired temperature under an inert atmosphere.

  • Stir for the desired time (e.g., 6-24 hours).

  • Cool the reaction to room temperature and precipitate the polymer in a non-solvent.

  • Collect the polymer by filtration and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Monomer Preparation cluster_polymerization Polymerization cluster_post_processing Post-Polymerization Monomer This compound Protection Amine Protection (e.g., Acetylation) Monomer->Protection Protected_Monomer Protected Monomer Protection->Protected_Monomer Polymerization_Method Choose Method Protected_Monomer->Polymerization_Method Cationic Cationic Polymerization Polymerization_Method->Cationic  Lewis Acid / Protic Acid Radical Radical Polymerization Polymerization_Method->Radical  AIBN / BPO Protected_Polymer Protected Polymer Cationic->Protected_Polymer Radical->Protected_Polymer Deprotection Deprotection Protected_Polymer->Deprotection Final_Polymer Poly(this compound) Deprotection->Final_Polymer Characterization Characterization (NMR, GPC, etc.) Final_Polymer->Characterization troubleshooting_logic Start Polymerization Issue Check_Yield Low / No Yield? Start->Check_Yield Check_MW Low Molecular Weight? Check_Yield->Check_MW No Protect_Amine Protect Amine Group Check_Yield->Protect_Amine Yes Purify_Reagents Purify Monomer & Solvent Check_MW->Purify_Reagents Yes Check_Discoloration Polymer Discolored? Check_MW->Check_Discoloration No Optimize_Initiator Optimize Initiator Conc. Protect_Amine->Optimize_Initiator Lower_Temp Lower Reaction Temperature Purify_Reagents->Lower_Temp Inert_Atmosphere Ensure Inert Atmosphere Check_Discoloration->Inert_Atmosphere Yes

References

Preventing premature polymerization of 4-Vinyloxy-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of 4-Vinyloxy-phenylamine. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and successful application of this monomer in your experiments.

Frequently Asked Questions (FAQs)

Q1: What causes the premature polymerization of this compound?

A1: Premature polymerization of this compound is primarily initiated by three mechanisms:

  • Free-Radical Polymerization: The vinyl group is susceptible to free-radical polymerization, which can be triggered by exposure to heat, ultraviolet (UV) light, and the presence of radical initiators such as peroxides. Oxygen can also contribute to the formation of peroxides, which then act as initiators.

  • Cationic Polymerization: The vinyl ether linkage is highly sensitive to acidic conditions. Traces of acid can catalyze a rapid, often exothermic, cationic polymerization.

  • Oxidation: The aminophenyl group is susceptible to oxidation, which can lead to discoloration and the formation of impurities that may initiate or interfere with polymerization.

Q2: What are the ideal storage conditions for this compound?

A2: To maximize the shelf life of this compound, it should be stored in a cool, dark, and dry environment. The container must be tightly sealed to prevent exposure to moisture and oxygen. For long-term storage, blanketing the container with a dry, inert gas like nitrogen or argon is highly recommended to displace air.[1]

Q3: Which chemical inhibitors are recommended for stabilizing this compound?

A3: Due to the dual functionality (vinyl ether and aminophenyl group), a combination of inhibitors may be most effective.

  • For Free-Radical Polymerization: Phenolic inhibitors such as 4-methoxyphenol (MEHQ) or hydroquinone (HQ) are commonly used for vinyl monomers.

  • For Cationic Polymerization: Due to the acid sensitivity of the vinyl ether, it is crucial to maintain slightly basic conditions. The inherent basicity of the amine group in this compound provides some self-stabilization. However, if acidic impurities are a concern, the addition of a non-nucleophilic, sterically hindered amine base in trace amounts could be considered, though compatibility must be verified.

  • General Stabilizers for Vinyl Ethers: Potassium hydroxide (KOH) is often used as a stabilizer for vinyl ethers.

Q4: How can I tell if my this compound has started to polymerize?

A4: The initial signs of polymerization include:

  • An observable increase in the viscosity of the liquid.

  • The liquid becoming cloudy or hazy.

  • In advanced stages, the formation of soft gels, solid precipitates, or complete solidification.

  • Discoloration (darkening) may also occur due to oxidation of the amine group.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Increased Viscosity or Gel Formation Premature polymerization has begun.- Do not attempt to heat the sample to dissolve the polymer , as this can accelerate runaway polymerization. - If only a small amount of polymer has formed, it may be possible to salvage the remaining monomer by carefully decanting or filtering under an inert atmosphere. - The purified monomer should be used immediately or re-stabilized.
Monomer Discoloration (Yellowing/Browning) Oxidation of the aminophenyl group.- While some discoloration may not affect polymerization, it indicates exposure to oxygen. - Purge the container with an inert gas (nitrogen or argon) before sealing. - Store in an amber vial or in the dark to prevent photo-oxidation.
Inconsistent Polymerization Results - Partial polymerization of the monomer stock. - Presence of acidic or peroxidic impurities. - Inconsistent inhibitor concentration.- Before use, consider passing the monomer through a short column of basic alumina to remove acidic impurities and any existing polymer. - Ensure your reaction setup is free from atmospheric oxygen and moisture. - If you are removing the inhibitor before polymerization, ensure the removal process is consistent.
Failure to Polymerize Presence of an inhibitor in the reaction mixture.- Most inhibitors must be removed before polymerization. This can be achieved by washing with an aqueous base (e.g., dilute NaOH) to remove phenolic inhibitors, followed by drying and distillation. - Alternatively, the inhibitor's effect can be overcome by using a higher concentration of the initiator, though this may affect polymerization kinetics.

Inhibitor and Storage Condition Data

InhibitorRecommended Concentration (ppm)Estimated Shelf Life at 2-8°C (Refrigerated)Estimated Shelf Life at 25°C (Room Temp)
4-Methoxyphenol (MEHQ) 100 - 500> 12 months3 - 6 months
Hydroquinone (HQ) 200 - 1000> 12 months3 - 6 months
Potassium Hydroxide (KOH) 1000 (0.1%)> 6 months1 - 3 months

Note: These are estimates for illustrative purposes. Actual shelf life will depend on the purity of the monomer and the strict exclusion of air and light.

Experimental Protocols

Protocol for Inhibitor Removal Prior to Polymerization

Objective: To remove phenolic inhibitors (e.g., MEHQ, HQ) from this compound.

Materials:

  • This compound containing inhibitor

  • 1 M Sodium hydroxide (NaOH) solution, deoxygenated

  • Saturated sodium chloride (brine) solution, deoxygenated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of deoxygenated 1 M NaOH solution.

  • Gently shake the funnel, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with 1 M NaOH two more times.

  • Wash the monomer with an equal volume of deoxygenated brine solution to remove residual NaOH.

  • Drain the aqueous layer and transfer the organic layer (the monomer) to a clean, dry flask.

  • Dry the monomer over anhydrous MgSO₄ or Na₂SO₄ for at least 1 hour under an inert atmosphere.

  • Carefully decant or filter the dried monomer into a clean, dry reaction vessel under an inert atmosphere.

  • The inhibitor-free monomer should be used immediately.

Visualizations

Logical Workflow for Handling and Storage

G cluster_receiving Receiving Monomer cluster_storage Storage cluster_use Experimental Use receive Receive this compound inspect Inspect for signs of polymerization (viscosity, clarity, color) receive->inspect storage_options Store in cool, dark, dry place inspect->storage_options If OK troubleshoot Consult Troubleshooting Guide inspect->troubleshoot If compromised inert_gas Blanket with N2 or Ar storage_options->inert_gas check_stability Re-inspect before use storage_options->check_stability remove_inhibitor Remove inhibitor if necessary (e.g., base wash) check_stability->remove_inhibitor polymerization Proceed with polymerization under inert atmosphere remove_inhibitor->polymerization

Caption: Workflow for handling and storing this compound.

Signaling Pathway for Premature Polymerization

G initiator Initiators (Heat, UV Light, Peroxides, Acid) monomer This compound (Monomer) initiator->monomer triggers radical Free Radical (Monomer Radical) monomer->radical Free-Radical Path cation Cationic Species (Carbocation) monomer->cation Cationic Path polymer Unwanted Polymer (Increased Viscosity, Gel) radical->polymer Propagation cation->polymer Propagation inhibitor Inhibitors (MEHQ, HQ, KOH) inhibitor->radical scavenges inhibitor->cation neutralizes acid catalyst

Caption: Pathways leading to premature polymerization and inhibitor action.

References

Technical Support Center: Purification of 4-Vinyloxyphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Vinyloxyphenylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for 4-Vinyloxyphenylamine?

A1: The two primary purification techniques for 4-Vinyloxyphenylamine are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the product.

Q2: What are the main challenges in purifying 4-Vinyloxyphenylamine?

A2: A significant challenge is the potential for polymerization of the vinyl group, especially under heating or exposure to acidic conditions. Additionally, identifying a suitable solvent system that effectively separates the desired product from starting materials and byproducts is crucial for both column chromatography and recrystallization.

Q3: How can I prevent polymerization during purification?

A3: To prevent polymerization, it is advisable to use a polymerization inhibitor. Phenolic compounds, amines, and nitroxide-based stable free radicals are commonly used inhibitors.[1][2] For vinyl-containing compounds, inhibitors like quinone diimide in combination with a nitroxyl stable free radical can be effective.[3] It is also recommended to perform purification steps at the lowest practical temperatures and to store the purified compound under an inert atmosphere in the presence of an inhibitor.

Q4: What are the typical impurities I might encounter?

A4: While specific impurities depend on the synthetic route, they can include unreacted starting materials, such as 4-aminophenol and acetylene or their equivalents, byproducts from side reactions, and oligomers or polymers of the product itself.

Q5: How should I store purified 4-Vinyloxyphenylamine?

A5: Purified 4-Vinyloxyphenylamine should be stored at a low temperature (2-8 °C is often recommended for similar compounds), under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and in the presence of a suitable polymerization inhibitor. The container should be tightly sealed and protected from light.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of 4-Vinyloxyphenylamine from impurities.

Possible Cause Solution
Inappropriate solvent system (mobile phase).Optimize the solvent system using thin-layer chromatography (TLC) first. A good starting point for aromatic amines is a mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Gradually increasing the polarity of the mobile phase (gradient elution) can improve separation.
Incorrect stationary phase.Silica gel is a common choice for compounds of this polarity. If separation is still poor, consider using alumina (neutral or basic, as acidic conditions can promote polymerization).
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to use a 20:1 to 100:1 ratio of stationary phase to crude product by weight.
Column channeling or cracking.Ensure the column is packed uniformly without any air bubbles or cracks. The "slurry packing" method is generally preferred.

Issue 2: The product is degrading on the column.

Possible Cause Solution
Acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a base, such as triethylamine, or use neutral or basic alumina as the stationary phase.
Prolonged exposure to the stationary phase.Increase the flow rate of the mobile phase (flash chromatography) to reduce the residence time of the compound on the column.
Recrystallization

Issue 1: 4-Vinyloxyphenylamine does not crystallize upon cooling.

Possible Cause Solution
The solution is not supersaturated (too much solvent was used).Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The compound has "oiled out" (formed a liquid layer instead of crystals).Reheat the solution to dissolve the oil. Add a small amount of a "better" solvent (one in which the compound is more soluble) to prevent oiling out upon cooling. Alternatively, try a different recrystallization solvent or a solvent pair.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.
Presence of significant impurities inhibiting crystallization.Attempt to remove some impurities first by a preliminary purification step, such as a simple filtration or a quick column chromatography plug.

Issue 2: The recrystallized product is still impure.

Possible Cause Solution
Impurities co-crystallized with the product.Ensure the minimum amount of hot solvent is used to dissolve the crude product. A second recrystallization may be necessary.
Impurities were trapped on the surface of the crystals.Wash the collected crystals with a small amount of cold, fresh recrystallization solvent.
The chosen solvent does not effectively exclude the impurities.Experiment with different recrystallization solvents or solvent pairs. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while the impurities should remain soluble at cold temperatures.

Experimental Protocols

Disclaimer: The following protocols are general guidelines based on the purification of similar aromatic amines and should be optimized for your specific crude product and impurity profile.

Protocol 1: Column Chromatography Purification of 4-Vinyloxyphenylamine
  • Stationary Phase Selection: Start with silica gel (100-200 mesh). If degradation is observed, consider using neutral or basic alumina.

  • Mobile Phase Selection:

    • Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system.

    • Begin with a non-polar solvent like hexanes or cyclohexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

    • A good starting point for TLC analysis is a 9:1 mixture of hexanes:ethyl acetate.

    • The ideal solvent system should give a retention factor (Rf) of 0.2-0.3 for 4-Vinyloxyphenylamine.

  • Column Packing (Slurry Method):

    • Secure a glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and gently tap to ensure even packing.

    • Allow the solvent to drain until it is just above the silica gel level.

  • Sample Loading (Dry Loading):

    • Dissolve the crude 4-Vinyloxyphenylamine in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the least polar solvent system determined from TLC.

    • Collect fractions and monitor their composition using TLC.

    • If necessary, gradually increase the polarity of the mobile phase to elute the product.

  • Fraction Pooling and Solvent Evaporation:

    • Combine the pure fractions containing 4-Vinyloxyphenylamine.

    • Remove the solvent using a rotary evaporator at a low temperature to prevent polymerization.

Protocol 2: Recrystallization of 4-Vinyloxyphenylamine
  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • Potential single solvents include toluene, ethanol, or isopropanol.

    • Solvent pairs, such as ethanol/water or hexanes/ethyl acetate, can also be effective. A good solvent pair consists of a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble.

  • Dissolution:

    • Place the crude 4-Vinyloxyphenylamine in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and briefly heat the solution.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • If using a solvent pair, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the "good" solvent to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Common Solvents for Purification and Their Properties

SolventBoiling Point (°C)Polarity IndexDielectric ConstantNotes
Hexane690.11.9Good non-polar solvent for chromatography.
Cyclohexane810.22.0Alternative non-polar solvent.
Toluene1112.42.4Can be used for recrystallization.
Dichloromethane403.19.1Good solvent for dissolving crude product and for chromatography.
Ethyl Acetate774.46.0Common polar co-solvent for chromatography.
Ethanol784.324.5Potential recrystallization solvent, often used with water as a co-solvent.
Isopropanol823.919.9Alternative recrystallization solvent.
Water10010.280.1Can be used as an anti-solvent in recrystallization with a miscible organic solvent.

Note: The optimal solvent system for purification is highly dependent on the specific impurities present in the crude 4-Vinyloxyphenylamine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude 4-Vinyloxyphenylamine dissolve Dissolve in Minimal Volatile Solvent crude_product->dissolve add_silica Add Silica Gel dissolve->add_silica evaporate Evaporate Solvent (Dry Loading) add_silica->evaporate load_sample Load Sample onto Column evaporate->load_sample pack_column Pack Column with Silica Gel Slurry pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc pool Pool Pure Fractions tlc->pool evaporate_final Evaporate Solvent pool->evaporate_final pure_product Pure 4-Vinyloxyphenylamine evaporate_final->pure_product troubleshooting_recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals Crystals Form? cool->crystals collect Collect Crystals by Filtration crystals->collect Yes no_crystals No Crystals Form crystals->no_crystals No end Pure Product collect->end oiled_out Oiled Out? no_crystals->oiled_out reheat_add_solvent Reheat and Add More 'Good' Solvent oiled_out->reheat_add_solvent Yes evaporate Evaporate Some Solvent oiled_out->evaporate No reheat_add_solvent->cool evaporate->cool

References

Technical Support Center: Synthesis of 4-Vinyloxy-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Vinyloxy-phenylamine synthesis. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common and practical synthetic route is the O-vinylation of 4-aminophenol. However, due to the reactive nature of the amino group, a protection-deprotection strategy is often employed. This typically involves:

  • Protection: Acetylation of the amino group of 4-aminophenol to form N-(4-hydroxyphenyl)acetamide.

  • Vinylation: O-vinylation of the hydroxyl group of N-(4-hydroxyphenyl)acetamide.

  • Deprotection: Hydrolysis of the acetyl group to yield the final product, this compound.

An alternative, more direct route is the direct O-vinylation of 4-aminophenol, though this can be more challenging due to potential side reactions involving the unprotected amino group.

Q2: Why is protection of the amino group necessary?

A2: The amino group in 4-aminophenol is nucleophilic and can compete with the hydroxyl group in the O-vinylation reaction, leading to N-vinylation or other side reactions. Protecting the amino group as an acetamide reduces its nucleophilicity, allowing for selective O-vinylation of the hydroxyl group and ultimately leading to a higher yield and purity of the desired product.

Q3: What are the key factors affecting the yield of the vinylation step?

A3: The yield of the O-vinylation step is influenced by several factors, including the choice of vinylating agent and catalyst, reaction temperature, and reaction time. Common vinylating agents include acetylene gas and vinyl acetate. Palladium-based catalysts are often effective for this transformation. Optimization of these parameters is crucial for maximizing the yield.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound can be achieved through several methods, including vacuum distillation, column chromatography on silica gel, or recrystallization. The choice of method depends on the scale of the reaction and the nature of the impurities. Due to the potential for polymerization of the vinyl group and oxidation of the amine, it is advisable to perform purification steps under an inert atmosphere and at reduced temperatures if possible.

Q5: What are the stability and storage considerations for this compound?

A5: this compound can be sensitive to heat, light, and air. The vinyl group is susceptible to polymerization, and the amino group can be oxidized. Therefore, the purified compound should be stored under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark place. The use of radical inhibitors, such as hydroquinone, may also be considered for long-term storage.

Experimental Protocols

Protocol 1: Synthesis of N-(4-hydroxyphenyl)acetamide (Amine Protection)

Objective: To protect the amino group of 4-aminophenol by acetylation.

Materials:

  • 4-Aminophenol

  • Acetic anhydride

  • Glacial acetic acid

  • Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminophenol in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

  • Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the product, N-(4-hydroxyphenyl)acetamide, in a vacuum oven.

Protocol 2: Synthesis of N-(4-vinyloxyphenyl)acetamide (O-Vinylation)

Objective: To perform O-vinylation on the protected 4-aminophenol.

Method A: Using Calcium Carbide

Materials:

  • N-(4-hydroxyphenyl)acetamide

  • Calcium carbide (CaC₂)

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a dry three-necked flask under a nitrogen atmosphere, add N-(4-hydroxyphenyl)acetamide, powdered potassium hydroxide, and dry DMSO.

  • Heat the mixture to the desired reaction temperature (e.g., 80-100 °C) with vigorous stirring.

  • Carefully add calcium carbide portion-wise to the reaction mixture. Acetylene gas will be generated in situ.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1][2]

Method B: Palladium-Catalyzed Vinylation

Materials:

  • N-(4-hydroxyphenyl)acetamide

  • Vinyl acetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Suitable phosphine ligand (e.g., triphenylphosphine)

  • Base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine N-(4-hydroxyphenyl)acetamide, palladium(II) acetate, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by vinyl acetate.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and filter off the catalyst and base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Synthesis of this compound (Deprotection)

Objective: To deprotect the acetylated amino group to yield the final product.

Materials:

  • N-(4-vinyloxyphenyl)acetamide

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

  • Ethanol/Water mixture

Procedure (Acidic Hydrolysis):

  • Dissolve N-(4-vinyloxyphenyl)acetamide in a mixture of ethanol and aqueous hydrochloric acid.

  • Reflux the solution for several hours, monitoring the reaction by TLC.[3]

  • After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) until the pH is basic.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product as described in the FAQ section.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Vinylation Step Incomplete reactionIncrease reaction time or temperature. Ensure efficient stirring.
Catalyst deactivationUse fresh catalyst and anhydrous, deoxygenated solvents. Ensure the inert atmosphere is maintained.
Suboptimal catalyst/ligand/base combinationScreen different palladium catalysts, phosphine ligands, and bases. Refer to literature for optimal conditions for similar substrates.
Inefficient generation of acetylene (CaC₂ method)Use finely powdered and dry calcium carbide and KOH. Ensure the reaction temperature is sufficient for in situ acetylene generation.[1][2]
Presence of Side Products N-vinylation of starting material (direct vinylation)Protect the amino group before the vinylation step as described in Protocol 1.
Polymerization of the vinyl ether productPerform the reaction and work-up at the lowest practical temperature. Consider adding a radical inhibitor during purification and storage.
Hydrolysis of the vinyl etherEnsure anhydrous conditions during the vinylation step and avoid acidic conditions during work-up if possible.
Incomplete Deprotection Insufficient reaction time or acid/base concentrationIncrease the reaction time or the concentration of the acid/base. Monitor the reaction closely by TLC.
Product Degradation during Purification Polymerization on silica gel columnDeactivate the silica gel with a small amount of triethylamine in the eluent. Perform chromatography quickly.
Oxidation of the amineHandle the product under an inert atmosphere. Use degassed solvents for chromatography and extraction.
Thermal decomposition during distillationUse vacuum distillation to lower the boiling point. Ensure the distillation apparatus is clean and free of acidic or basic residues.

Data Presentation

Table 1: Comparison of Vinylation Methods for N-(4-hydroxyphenyl)acetamide

Method Vinylating Agent Catalyst/Promoter Typical Temperature (°C) Typical Yield Range (%) Key Advantages Key Disadvantages
Calcium CarbideAcetylene (in situ)KOH/DMSO80-12060-85Inexpensive reagents, avoids handling acetylene gas directly.[1][2]Requires careful control of CaC₂ addition, potential for runaway reaction.
Palladium-CatalyzedVinyl acetatePd(OAc)₂ / Phosphine Ligand80-11070-95High yields, good functional group tolerance.Expensive catalyst, requires inert atmosphere and anhydrous conditions.

Visualizations

experimental_workflow cluster_0 Step 1: Protection cluster_1 Step 2: Vinylation cluster_2 Step 3: Deprotection start 4-Aminophenol prot Acetylation (Acetic Anhydride) start->prot inter N-(4-hydroxyphenyl)acetamide prot->inter vin O-Vinylation (e.g., CaC2 or Pd-catalysis) inter->vin inter_vin N-(4-vinyloxyphenyl)acetamide vin->inter_vin deprot Hydrolysis (Acid or Base) inter_vin->deprot final This compound deprot->final

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Vinylation Step incomplete Incomplete Reaction start->incomplete catalyst Catalyst Deactivation start->catalyst conditions Suboptimal Conditions start->conditions time_temp Increase Reaction Time/Temp incomplete->time_temp fresh_catalyst Use Fresh Catalyst & Anhydrous Solvents catalyst->fresh_catalyst screen Screen Catalysts/Ligands/Bases conditions->screen

Caption: Troubleshooting low vinylation yield.

References

Troubleshooting guide for reactions involving 4-Vinyloxy-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Vinyloxy-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this versatile bifunctional molecule in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: this compound possesses two primary reactive sites: the nucleophilic primary amine (-NH₂) and the electron-rich vinyl ether (-O-CH=CH₂). The aromatic ring is also activated towards electrophilic substitution. The reactivity of each site is influenced by the presence of the other, requiring careful consideration of reaction conditions to achieve chemoselectivity.

Q2: How can I selectively react at the amine group without affecting the vinyl ether?

A2: To selectively target the amine group, reactions are typically carried out under neutral or basic conditions. Acylation with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine or triethylamine is a common strategy. Similarly, N-alkylation with alkyl halides can be performed in the presence of a mild base. It is crucial to avoid acidic conditions which can lead to the hydrolysis of the vinyl ether.

Q3: Under what conditions is the vinyloxy group susceptible to cleavage?

A3: The vinyl ether moiety is sensitive to acidic conditions.[1][2] Protic acids (e.g., HCl, H₂SO₄) and some Lewis acids can catalyze the hydrolysis of the vinyl ether to acetaldehyde and 4-aminophenol. The mechanism involves protonation of the vinyl double bond, followed by the addition of water.[3] Therefore, reactions requiring strong acids, such as diazotization, should be approached with caution.[4][5][6]

Q4: Can this compound undergo polymerization?

A4: Yes, the vinyl group can undergo polymerization, particularly under conditions that favor radical or cationic polymerization.[7] This can be a significant side reaction if not properly controlled. Care should be taken to exclude radical initiators and strong acids from reactions where polymerization is not the desired outcome.

Troubleshooting Guide

Below are common issues encountered in reactions involving this compound, along with potential causes and solutions.

Issue 1: Low Yield or No Reaction in N-Acylation
Potential Cause Troubleshooting Steps
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or gently heating the mixture if the reaction is sluggish at room temperature.
Protonation of the amine In reactions with acyl chlorides, the byproduct HCl can protonate the starting aniline, rendering it non-nucleophilic. Ensure at least one equivalent of a non-nucleophilic base (e.g., pyridine, triethylamine) is used to scavenge the acid.[8]
Poor quality of reagents Use freshly distilled or high-purity this compound and acylating agent. Ensure solvents are anhydrous.

A general workflow for troubleshooting N-acylation reactions is presented below.

G start Low Yield in N-Acylation check_reaction_progress Monitor reaction by TLC/LC-MS start->check_reaction_progress extend_time_heat Extend reaction time or apply gentle heat check_reaction_progress->extend_time_heat Incomplete reaction check_base Ensure sufficient non-nucleophilic base is present check_reaction_progress->check_base Reaction stalled extend_time_heat->check_reaction_progress success Successful Acylation extend_time_heat->success Reaction complete add_base Add additional base check_base->add_base Insufficient base check_reagents Verify purity of starting materials and solvent dryness check_base->check_reagents Sufficient base add_base->check_reaction_progress purify_reagents Purify/dry reagents and solvents check_reagents->purify_reagents Impure reagents check_reagents->success Pure reagents purify_reagents->start

Caption: Troubleshooting workflow for N-acylation of this compound.

Issue 2: Cleavage of the Vinyloxy Group
Potential Cause Troubleshooting Steps
Acidic reaction conditions Avoid the use of strong protic or Lewis acids. If an acid is necessary, consider using a milder, buffered system or a solid-supported acid that can be easily removed. For reactions like diazotization, which require acidic conditions, use the lowest possible temperature and shortest reaction time to minimize hydrolysis.[6]
Acidic workup Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. Avoid washing with acidic solutions.
Silica gel chromatography Residual acidity on silica gel can cause cleavage of the vinyl ether during purification. Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent before packing the column.

The logical relationship for preventing vinyloxy group cleavage is illustrated in the diagram below.

G goal Preserve Vinyloxy Group condition_control Control Reaction Conditions goal->condition_control workup_control Control Workup Procedure goal->workup_control purification_control Control Purification Method goal->purification_control avoid_strong_acids Avoid Strong Acids condition_control->avoid_strong_acids use_mild_base Use Mild Base for Neutralization workup_control->use_mild_base neutralize_silica Neutralize Silica Gel purification_control->neutralize_silica

Caption: Key considerations for preventing vinyloxy group cleavage.

Issue 3: Unwanted Polymerization
Potential Cause Troubleshooting Steps
Presence of radical initiators Ensure all reagents and solvents are free from peroxides. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
High reaction temperature Run the reaction at the lowest effective temperature. High temperatures can promote thermal polymerization.
Presence of strong acids As with hydrolysis, strong acids can initiate cationic polymerization of the vinyl ether.[7] Adhere to the precautions mentioned in Issue 2.
Extended reaction times Monitor the reaction closely and work it up as soon as it is complete to minimize the time the monomer is exposed to potentially polymerizing conditions.

Key Experimental Protocols

Protocol 1: N-Acetylation of this compound

This protocol describes the protection of the amine functionality as an acetamide.

  • Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as pyridine (1.2 eq.) or triethylamine (1.2 eq.), to the solution and cool to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise to the stirred solution.[9][10][11]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography on neutralized silica gel to yield N-(4-(vinyloxy)phenyl)acetamide.

The experimental workflow for N-acetylation is depicted in the following diagram.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification dissolve Dissolve this compound in aprotic solvent add_base Add base (e.g., pyridine) and cool to 0 °C dissolve->add_base add_reagent Add acetic anhydride dropwise add_base->add_reagent stir Stir and warm to RT (1-4 h) add_reagent->stir quench Quench with water and extract stir->quench wash Wash with NaHCO₃ and brine quench->wash dry_purify Dry and purify wash->dry_purify product product dry_purify->product Yields N-(4-(vinyloxy)phenyl)acetamide

Caption: Experimental workflow for the N-acetylation of this compound.

Protocol 2: Heck Coupling with an Aryl Halide (Illustrative)

This protocol provides a general procedure for a palladium-catalyzed Heck reaction, a common C-C bond-forming reaction.[12][13] Note that optimization of the catalyst, ligand, base, and solvent is often necessary.[14]

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a dry, degassed solvent (e.g., DMF, NMP, or toluene) and a base (e.g., Et₃N, K₂CO₃, 2.0 eq.).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always consult relevant safety data sheets (SDS) and perform their own risk assessments before conducting any chemical reactions. Reaction conditions may need to be optimized for specific substrates and scales.

References

Stability issues of 4-Vinyloxy-phenylamine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Vinyloxy-phenylamine. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to three main degradation pathways due to its vinyl ether and aminophenyl functionalities:

  • Acid-Catalyzed Hydrolysis: The vinyl ether group can readily hydrolyze in the presence of acids to form acetaldehyde and 4-aminophenol.

  • Polymerization: Like other vinyl monomers, it can undergo spontaneous polymerization, which can be initiated by heat, light, or the presence of radical initiators.

  • Oxidation: The aminophenyl group is sensitive to oxidation, which can lead to coloration and the formation of impurities.

Q2: How should I properly store this compound?

A2: To ensure maximum stability, this compound should be stored under the following conditions:

  • Temperature: Store in a refrigerator at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-induced hydrolysis.

  • Light: Protect from light by using an amber-colored vial or by storing it in a dark place.

  • Inhibitor: For long-term storage, the addition of a polymerization inhibitor such as hydroquinone or 4-tert-butylcatechol (TBC) is recommended.

Q3: Can I use this compound in acidic conditions?

A3: It is strongly advised to avoid acidic conditions. The vinyl ether linkage is highly susceptible to acid-catalyzed hydrolysis[1][2]. Even mildly acidic conditions can lead to the rapid degradation of the molecule. If acidic conditions are unavoidable, the experiment should be conducted at low temperatures and for the shortest possible duration, with careful monitoring of the compound's integrity.

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life of this compound is highly dependent on the storage conditions. When stored properly as recommended (refrigerated, under inert gas, protected from light, and with an inhibitor), it can be stable for several months. However, frequent opening of the container and exposure to air and moisture will significantly reduce its stability.

Troubleshooting Guides

Issue 1: Experiment yields are low or inconsistent.
Possible Cause Troubleshooting Step Expected Outcome
Degradation due to acidic conditions Check the pH of all reagents and reaction mixtures. Buffer the reaction to a neutral or slightly basic pH if the protocol allows.Consistent and improved yields by preventing hydrolysis.
Polymerization of the reagent Visually inspect the stock solution for increased viscosity or solidification. If polymerization is suspected, purify the reagent by passing it through a short column of basic alumina to remove the inhibitor and any oligomers before use. Use the purified reagent immediately.Prevention of yield loss due to the consumption of the monomer through polymerization.
Oxidation of the stock solution Observe the color of the stock solution. A change from a colorless or pale yellow to a darker brown color indicates oxidation. If oxidized, consider purifying the compound or using a fresh batch.Improved reaction outcomes with a pure, unoxidized starting material.
Issue 2: Appearance of unexpected byproducts in analysis (e.g., NMR, LC-MS).
Possible Cause Troubleshooting Step Identification of Byproduct
Hydrolysis Look for peaks corresponding to 4-aminophenol and signs of acetaldehyde or its derivatives in your analytical data.Confirmation of hydrolysis as the degradation pathway.
Polymerization A broad signal or baseline hump in the NMR spectrum, or a distribution of high molecular weight species in the mass spectrum may indicate the presence of polymers.Identification of polymerization as a side reaction.
Oxidation Mass spectral data may show peaks corresponding to the addition of one or more oxygen atoms to the molecule.Confirmation of oxidative degradation.

Summary of Stability Data

Condition Effect on Stability Primary Degradation Pathway Prevention/Mitigation
Acidic pH (pH < 7) Highly unstableHydrolysisAvoid acidic conditions; use non-acidic catalysts.
Neutral pH (pH ≈ 7) Moderately stableSlow hydrolysis and oxidationStore under inert gas; protect from light.
Basic pH (pH > 7) Generally more stable against hydrolysisPotential for base-catalyzed side reactions and increased oxidation sensitivity.Use mild basic conditions; maintain an inert atmosphere.
Elevated Temperature UnstablePromotes polymerization and decomposition.Store at 2-8°C; avoid heating for prolonged periods.
Exposure to Light UnstableCan initiate radical polymerization and oxidation.Store in amber vials or in the dark.
Exposure to Air (Oxygen) UnstableOxidation of the amine group and potential for peroxide formation which can initiate polymerization.Handle and store under an inert atmosphere (e.g., nitrogen, argon).

Experimental Protocols

Protocol 1: Monitoring Hydrolytic Stability by UV-Vis Spectroscopy

This protocol allows for the qualitative assessment of the hydrolytic stability of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions (pH 4, 7, and 9)

  • UV-Vis spectrophotometer and quartz cuvettes

  • Acetonitrile (ACN) or other suitable organic solvent

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • For each pH to be tested, add a small aliquot of the stock solution to a cuvette containing the buffer solution to achieve the desired final concentration.

  • Immediately record the UV-Vis spectrum at time zero.

  • Monitor the spectral changes over time at regular intervals (e.g., every 15 minutes for the first hour, then hourly).

  • Disappearance of the absorbance maximum of this compound and the appearance of a new peak corresponding to 4-aminophenol indicates hydrolysis.

Protocol 2: Detection of Polymerization by Viscometry

This protocol provides a simple method to detect the onset of polymerization in a liquid sample of this compound.

Materials:

  • This compound sample

  • Glass capillary viscometer (e.g., Ostwald or Ubbelohde)

  • Constant temperature water bath

Procedure:

  • Equilibrate the viscometer and the this compound sample in the constant temperature water bath.

  • Measure the flow time of a fixed volume of the liquid through the capillary.

  • Repeat the measurement periodically (e.g., daily or weekly) under the same conditions.

  • A significant increase in the flow time indicates an increase in viscosity, which is a sign of polymerization.

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_conditions Condition cluster_products Products This compound This compound Protonation Protonated Intermediate This compound->Protonation Rate-determining step H2O Water (H₂O) Hydration Hemiacetal Intermediate H2O->Hydration H+ Acid (H⁺) H+->Protonation 4-Aminophenol 4-Aminophenol Acetaldehyde Acetaldehyde Protonation->Hydration Hydration->4-Aminophenol Hydration->Acetaldehyde

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental_Workflow_Stability Sample This compound Sample Storage Define Storage Conditions (Temp, Light, Atmosphere) Sample->Storage Timepoints Set Timepoints for Analysis Storage->Timepoints Analysis Analytical Testing Timepoints->Analysis Purity Purity Assessment (e.g., HPLC) Analysis->Purity Degradation Degradant Identification (e.g., LC-MS) Analysis->Degradation Polymerization Polymerization Check (e.g., Viscometry) Analysis->Polymerization Data Compile and Analyze Data Purity->Data Degradation->Data Polymerization->Data

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Polymerization of 4-Vinyloxy-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 4-vinyloxy-phenylamine. The information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the polymerization of this compound?

The main challenges in polymerizing this compound stem from the dual reactivity of the monomer, which contains both a vinyl ether group and a phenylamine group.

  • Cationic Polymerization: The amine group is basic and can react with acidic initiators and catalysts, leading to initiator quenching and inhibition of the polymerization.[1][2] Protonation of the amine group can also deactivate the monomer.

  • Free Radical Polymerization: The amine group, particularly the N-H bond, can participate in chain transfer reactions, potentially limiting the molecular weight of the polymer. Furthermore, the phenylamine moiety can be susceptible to oxidation, which may introduce side products and affect the polymerization kinetics.[3]

  • Monomer Stability: The monomer itself can be prone to oxidation and side reactions upon storage, affecting the reproducibility of the polymerization.

Q2: Which polymerization method is recommended for this compound?

Both cationic and free-radical polymerization methods can be employed, but each requires specific considerations:

  • Cationic Polymerization: This method is generally preferred for vinyl ethers due to the electron-rich nature of the double bond.[1][4] However, to circumvent the interference of the amine group, it is highly recommended to use a protecting group for the amine functionality.

  • Free Radical Polymerization: This method is also feasible. However, careful selection of the initiator and reaction conditions is crucial to minimize side reactions related to the amine group, such as chain transfer and oxidation.

Q3: How can I prevent side reactions during the cationic polymerization of this compound?

The most effective strategy is to protect the amine group prior to polymerization. Common protecting groups for amines include tert-butoxycarbonyl (Boc) or other carbamates. The protected monomer can then be polymerized using standard cationic polymerization conditions for vinyl ethers, followed by a deprotection step to yield the desired poly(this compound).

Q4: What are common side reactions to expect in the free-radical polymerization of this monomer?

In free-radical polymerization, the following side reactions are possible:

  • Chain Transfer: The hydrogen atom on the amine group can be abstracted by the propagating radical, leading to termination of the growing chain and the formation of a new, less reactive radical on the nitrogen. This can result in a lower molecular weight polymer.

  • Oxidation: The phenylamine group can be oxidized, especially in the presence of certain initiators or trace oxygen. This can lead to colored byproducts and may inhibit polymerization.

  • Branching: Intramolecular or intermolecular chain transfer reactions can lead to branched polymer structures.[5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no polymer yield in cationic polymerization 1. Initiator Quenching: The amine group of the monomer is reacting with and neutralizing the cationic initiator.[1] 2. Monomer Impurities: Water or other protic impurities are terminating the growing polymer chains.[5]1. Protect the Amine Group: Use a protecting group (e.g., Boc) on the amine functionality before polymerization. 2. Purify Monomer and Solvent: Rigorously dry the monomer and solvent before use. Use of a proton trap (e.g., 2,6-di-tert-butylpyridine) can also be beneficial.
Low molecular weight polymer in free-radical polymerization 1. Chain Transfer: Chain transfer to the monomer's amine group is occurring. 2. High Initiator Concentration: A higher concentration of initiator leads to more initiation events and shorter polymer chains.[6][7]1. Lower the Reaction Temperature: Lower temperatures can reduce the rate of chain transfer reactions.[8] 2. Optimize Initiator Concentration: Decrease the initiator concentration. 3. Protect the Amine Group: While less common for radical polymerization, protecting the amine can prevent chain transfer.
Discolored polymer product (yellow to brown) Oxidation: The phenylamine moiety has been oxidized during polymerization or workup.[9]1. Degas the Reaction Mixture: Thoroughly degas the monomer and solvent to remove oxygen before initiating polymerization. 2. Use an Appropriate Initiator: Avoid initiators that are strong oxidizing agents. Azo initiators like AIBN are often a good choice. 3. Workup Under Inert Atmosphere: Conduct the polymer precipitation and drying under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent polymerization results 1. Monomer Quality: The purity of the this compound monomer varies between batches. The monomer may have partially polymerized or oxidized upon storage. 2. Variable Reaction Conditions: Inconsistent control of temperature, atmosphere, or reagent purity.1. Purify the Monomer Before Use: Purify the monomer by distillation or column chromatography and store it under an inert atmosphere at low temperature.[10] 2. Standardize the Protocol: Ensure consistent and rigorous adherence to the experimental protocol.

Data Summary

Table 1: Effect of Experimental Parameters on Cationic Polymerization (with protected amine)

ParameterEffect on Polymer YieldEffect on Molecular WeightPotential Side Reactions
Initiator Concentration Increases up to a point, then may decreaseDecreases with increasing concentrationIncreased chain transfer to monomer
Monomer Concentration IncreasesIncreasesHigher viscosity can lead to heat transfer issues
Temperature Complex effect, often decreases at very low temperaturesGenerally decreases with increasing temperatureIncreased chain transfer and termination rates
Solvent Polarity Can affect polymerization rate and controlCan influence chain transfer and terminationMay affect the stability of the propagating cation

Table 2: Effect of Experimental Parameters on Free-Radical Polymerization

ParameterEffect on Polymer YieldEffect on Molecular WeightPotential Side Reactions
Initiator Concentration IncreasesDecreases[6][11]Increased rate of termination reactions
Monomer Concentration IncreasesIncreasesIncreased probability of chain transfer to monomer
Temperature IncreasesDecreases[8]Increased rates of chain transfer and termination
Presence of Oxygen Decreases (inhibition)Significantly decreasesOxidation of the amine group

Experimental Protocols

Protocol 1: Cationic Polymerization of N-Boc-4-vinyloxy-phenylamine

This protocol describes a general procedure for the cationic polymerization of the Boc-protected monomer.

1. Materials:

  • N-Boc-4-vinyloxy-phenylamine (purified)
  • Anhydrous dichloromethane (DCM)
  • Initiator solution (e.g., 0.1 M TiCl₄ in DCM, freshly prepared)
  • Quenching solution (e.g., anhydrous methanol)
  • Nitrogen or Argon gas supply
  • Schlenk line or glovebox

2. Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
  • In a Schlenk flask under an inert atmosphere, dissolve N-Boc-4-vinyloxy-phenylamine in anhydrous DCM to the desired concentration (e.g., 0.5 M).
  • Cool the monomer solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
  • Slowly add the initiator solution dropwise to the stirred monomer solution.
  • Allow the polymerization to proceed for the desired time (e.g., 1-4 hours).
  • Quench the polymerization by adding an excess of anhydrous methanol.
  • Allow the solution to warm to room temperature.
  • Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol or hexane).
  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature (e.g., 40 °C).
  • Deprotect the Boc group using standard methods (e.g., trifluoroacetic acid in DCM) to obtain poly(this compound).

Protocol 2: Free-Radical Polymerization of this compound

This protocol provides a general method for the free-radical polymerization of this compound.

1. Materials:

  • This compound (purified by distillation or column chromatography)
  • Anhydrous solvent (e.g., toluene or dioxane)
  • Free-radical initiator (e.g., azobisisobutyronitrile - AIBN)
  • Nitrogen or Argon gas supply
  • Schlenk line or glovebox

2. Procedure:

  • In a Schlenk flask, dissolve this compound and the initiator (e.g., 1 mol% relative to the monomer) in the anhydrous solvent.
  • Subject the solution to several freeze-pump-thaw cycles to remove all dissolved oxygen.
  • After the final thaw, backfill the flask with an inert gas.
  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).
  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).
  • Cool the reaction mixture to room temperature.
  • Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., hexane or methanol).
  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Visualizations

Main_Reaction_Pathway Monomer This compound Active_Center Active Center (Cation or Radical) Monomer->Active_Center Initiator Initiator (Cationic or Radical) Initiator->Monomer Initiation Active_Center->Active_Center Propagation (n Monomer units) Polymer Poly(this compound) Active_Center->Polymer Termination

Caption: Main reaction pathway for the polymerization of this compound.

Side_Reactions_Cationic cluster_main Main Cationic Polymerization cluster_side Side Reactions (Unprotected Monomer) Monomer Protected Monomer Propagating_Chain Propagating Cation Monomer->Propagating_Chain Propagation Initiator Cationic Initiator (H+) Amine_Group Amine Group Initiator->Amine_Group Initiator Quenching Protonated_Amine Protonated Amine Amine_Group->Protonated_Amine Quenched_Initiator Quenched Initiator

Caption: Side reactions in cationic polymerization with an unprotected amine group.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield) Check_Monomer Check Monomer Purity (NMR, GC-MS) Start->Check_Monomer Check_Reagents Verify Reagent Purity (Dryness of Solvent) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Atmosphere) Start->Check_Conditions Identify_Cause Identify Potential Cause Check_Monomer->Identify_Cause Check_Reagents->Identify_Cause Check_Conditions->Identify_Cause Solution1 Purify Monomer Identify_Cause->Solution1 Impure Monomer Solution2 Dry Solvent/Reagents Identify_Cause->Solution2 Wet Reagents Solution3 Optimize Conditions Identify_Cause->Solution3 Suboptimal Conditions Solution4 Use Protecting Group Identify_Cause->Solution4 Amine Interference End Successful Polymerization Solution1->End Solution2->End Solution3->End Solution4->End

Caption: A logical workflow for troubleshooting common polymerization issues.

References

Technical Support Center: Enhancing the Solubility of 4-Vinyloxy-phenylamine-based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Vinyloxy-phenylamine-based polymers. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound-based polymer has poor solubility in common organic solvents. What are the initial steps to address this?

A1: Poor solubility in non-polar or moderately polar organic solvents can often be attributed to strong intermolecular forces, such as hydrogen bonding from the amine groups, and potential chain packing. Initial troubleshooting should focus on:

  • Solvent Screening: Test a broad range of solvents with varying polarities. Include polar aprotic solvents like DMF, DMSO, and NMP, which are often effective for dissolving polymers with hydrogen bonding capabilities.

  • Temperature: Gently heating the solvent/polymer mixture can increase solubility by overcoming intermolecular forces.[1][2] Always monitor for polymer degradation at elevated temperatures.

  • Molecular Weight: Higher molecular weight polymers generally exhibit lower solubility.[1][2] If possible, synthesizing a lower molecular weight version can be a useful diagnostic tool to see if solubility improves.

Q2: How does the amine functionality in the polymer affect its aqueous solubility?

A2: The amine group makes the polymer's aqueous solubility highly pH-dependent. At low pH, the amine group becomes protonated (-NH3+), increasing the polymer's polarity and favoring dissolution in aqueous media. Conversely, at neutral or high pH, the amine group is in its neutral, less polar state (-NH2), which typically leads to decreased aqueous solubility and potential precipitation.[3]

Q3: Can I improve the solubility of my existing batch of polymer without re-synthesizing it?

A3: Yes, post-polymerization modification is a viable strategy. This involves chemically modifying the polymer after it has been synthesized to introduce more soluble functionalities. For this compound-based polymers, you could consider:

  • Quaternization of the amine: Reacting the amine group with an alkyl halide can introduce a permanent positive charge, which can significantly enhance aqueous solubility across a wider pH range.

  • Pegylation: Attaching polyethylene glycol (PEG) chains to the polymer can improve solubility in both aqueous and some organic media.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Causes Recommended Solutions
Polymer precipitates during purification by precipitation in a non-solvent. The non-solvent is too "strong," causing rapid and irreversible aggregation. The polymer concentration is too high.Use a slightly "poorer" non-solvent to induce a more controlled precipitation. Add the polymer solution dropwise to a vigorously stirred non-solvent. Work with more dilute polymer solutions.
Polymer forms a gel in a solvent instead of a true solution. Strong intermolecular hydrogen bonding between polymer chains. High polymer concentration. The solvent is a borderline "good" solvent.Vigorously stir and gently heat the mixture. Use a stronger polar aprotic solvent (e.g., DMSO, NMP). Decrease the polymer concentration.
Inconsistent solubility between different batches of the same polymer. Variations in molecular weight and polydispersity. Differences in the degree of branching or cross-linking. Oxidation of the amine functionality over time.Characterize each batch thoroughly using techniques like Gel Permeation Chromatography (GPC) to determine molecular weight distribution. Store the polymer under an inert atmosphere and protected from light to prevent degradation.
Polymer is intended for drug delivery but is insoluble in physiological buffers (e.g., PBS at pH 7.4). The pKa of the amine group is such that it is not sufficiently protonated at physiological pH. The overall polymer backbone is too hydrophobic.Modify the polymer by copolymerizing with a hydrophilic monomer. See the experimental protocol for pH-dependent solubility studies to determine the exact pH range of solubility.

Experimental Protocols

Protocol 1: Screening for Optimal Solvent

Objective: To identify a suitable solvent for a new batch of this compound-based polymer.

Materials:

  • This compound-based polymer

  • A selection of solvents (e.g., Toluene, THF, Chloroform, Acetone, Methanol, Isopropanol, DMF, DMSO, NMP, Water)

  • Small vials (2 mL) with magnetic stir bars

  • Stir plate with heating capability

  • Analytical balance

Procedure:

  • Weigh 5 mg of the polymer into each vial.

  • Add 1 mL of a solvent to each vial.

  • Stir the mixtures at room temperature for 24 hours.

  • Visually inspect for dissolution. A clear solution indicates good solubility. The presence of solid particles indicates insolubility. A swollen gel indicates partial solubility.

  • For solvents where the polymer did not dissolve at room temperature, gently heat the vials to 50°C while stirring and observe any changes in solubility.

  • Record the results in a table.

Example Data Table:

SolventPolarity IndexSolubility at RT (25°C)Solubility at 50°C
Toluene2.4InsolubleInsoluble
THF4.0Partially Soluble (Gel)Soluble
Chloroform4.1SolubleSoluble
Acetone5.1Partially SolubleSoluble
DMF6.4SolubleSoluble
DMSO7.2SolubleSoluble
Water10.2InsolubleInsoluble
Protocol 2: pH-Dependent Aqueous Solubility Study

Objective: To determine the pH range over which the polymer is soluble in an aqueous medium.

Materials:

  • This compound-based polymer

  • A series of buffers with pH values ranging from 2 to 10.

  • Small vials (2 mL) with magnetic stir bars

  • Stir plate

  • pH meter

  • UV-Vis Spectrophotometer (optional, for quantitative measurement)

Procedure:

  • Prepare a stock solution of the polymer in a suitable water-miscible organic solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • In separate vials, place 1.9 mL of each buffer solution.

  • Add 0.1 mL of the polymer stock solution to each vial (final polymer concentration: 0.5 mg/mL).

  • Stir the vials at room temperature for 1 hour.

  • Visually inspect for precipitation.

  • (Optional) For a quantitative analysis, centrifuge the vials to pellet any precipitate, and measure the absorbance of the supernatant at the polymer's λmax to determine the concentration of the soluble polymer.

  • Plot the solubility (or a qualitative score) against the pH.

Example Data Table:

Buffer pHVisual Observation% Soluble (Optional)
2.0Clear Solution98%
4.0Clear Solution95%
6.0Slightly Hazy60%
7.0Hazy/Precipitate25%
8.0Heavy Precipitate<5%
10.0Heavy Precipitate<5%

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubility Improvement Strategies cluster_analysis Analysis Problem Poor Polymer Solubility Solvent Solvent & Temperature Screening Problem->Solvent Initial Approach Copolymer Copolymerization with Hydrophilic Monomer Problem->Copolymer Synthesis-Based Approach PostMod Post-Polymerization Modification Problem->PostMod Modification of Existing Polymer Analysis Characterize Solubility (e.g., pH study) Solvent->Analysis Copolymer->Analysis PostMod->Analysis ph_solubility_relationship cluster_ph pH Environment cluster_polymer Polymer State cluster_solubility Resulting Solubility Low_pH Low pH (Acidic) Protonated Amine Protonated (-NH3+) Low_pH->Protonated leads to High_pH High pH (Basic/Neutral) Neutral Amine Neutral (-NH2) High_pH->Neutral leads to Soluble Soluble in Water Protonated->Soluble results in Insoluble Insoluble in Water Neutral->Insoluble results in

References

Common impurities in 4-Vinyloxy-phenylamine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying and removing common impurities in 4-Vinyloxyphenylamine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in 4-Vinyloxyphenylamine and where do they originate?

Common impurities in 4-Vinyloxyphenylamine can be categorized by their origin:

  • Starting Material-Related Impurities: The primary starting material for the synthesis of 4-Vinyloxyphenylamine is 4-aminophenol. Impurities present in the 4-aminophenol can be carried through the synthesis. A common industrial route to 4-aminophenol is the catalytic hydrogenation of nitrobenzene. Therefore, residual nitrobenzene and its reduction intermediates or side-products, such as aniline and azoxybenzene , may be present in the starting material and, consequently, in the final product.

  • Reaction Byproducts: The vinylation of 4-aminophenol can generate several byproducts. If vinyl acetate is used as the vinylating agent in an iridium-catalyzed reaction, acetic acid will be formed as a stoichiometric byproduct. Incomplete reaction will also result in the presence of unreacted 4-aminophenol .

  • Degradation Products: 4-Aminophenol is susceptible to oxidation, which can lead to the formation of colored impurities, such as quinone-imines . These degradation products can be highly colored, turning the substance from white to dark brown or black. The vinyl ether moiety in 4-Vinyloxyphenylamine can also be susceptible to hydrolysis under acidic conditions, which would regenerate 4-aminophenol.

Q2: My 4-Vinyloxyphenylamine is discolored (yellow to brown). What is the likely cause and can it be purified?

Discoloration in 4-Vinyloxyphenylamine is most likely due to the presence of oxidized impurities, particularly those arising from the degradation of the 4-aminophenol precursor. Phenolic compounds, especially aminophenols, are prone to air oxidation, which forms highly colored quinone-type structures.

Yes, discolored 4-Vinyloxyphenylamine can typically be purified. Common laboratory techniques such as recrystallization and column chromatography are effective in removing these colored impurities.

Q3: What analytical methods are recommended for assessing the purity of 4-Vinyloxyphenylamine?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of 4-Vinyloxyphenylamine and quantifying its impurities. A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities, especially when trying to elucidate the structure of unknown contaminants.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Low Purity After Synthesis - Incomplete reaction- Presence of starting material-related impurities- Formation of reaction byproducts- Optimize reaction conditions (e.g., reaction time, temperature, catalyst loading) to drive the reaction to completion.- Ensure the purity of the 4-aminophenol starting material.- Employ a suitable purification method (see protocols below).
Product Discoloration - Oxidation of residual 4-aminophenol- Degradation of the product- Minimize exposure of starting materials and the final product to air and light.- Store under an inert atmosphere (e.g., nitrogen or argon).- Purify the product using recrystallization or column chromatography.
Poor Crystal Formation During Recrystallization - Incorrect solvent choice- Solution is too dilute- Cooling too rapidly- Select a solvent in which 4-Vinyloxyphenylamine has high solubility when hot and low solubility when cold.- Use the minimum amount of hot solvent necessary to fully dissolve the compound.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Incomplete Separation in Column Chromatography - Incorrect eluent system- Column overloading- Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that provides good separation between the product and impurities.- Do not exceed the loading capacity of the column. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude product.

Experimental Protocols

Protocol 1: Purification of 4-Vinyloxyphenylamine by Recrystallization

This protocol is suitable for removing small amounts of impurities, particularly colored degradation products.

Materials:

  • Crude 4-Vinyloxyphenylamine

  • Ethanol (or another suitable solvent like a hexane/ethyl acetate mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude 4-Vinyloxyphenylamine in an Erlenmeyer flask. Add a minimal amount of cold ethanol. Heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification of 4-Vinyloxyphenylamine by Column Chromatography

This method is effective for separating a wider range of impurities, including unreacted starting materials and byproducts.

Materials:

  • Crude 4-Vinyloxyphenylamine

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude 4-Vinyloxyphenylamine in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the solvent system. Collect fractions in separate tubes.

  • Analysis: Monitor the fractions using TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Vinyloxyphenylamine.

Visualizing the Workflow

The following diagram illustrates the logical workflow for identifying and removing impurities from 4-Vinyloxyphenylamine.

G Workflow for Impurity Identification and Removal in 4-Vinyloxyphenylamine cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_final Final Product Synthesis Synthesis of 4-Vinyloxyphenylamine (from 4-Aminophenol) Crude_Product Crude Product Synthesis->Crude_Product Purity_Analysis Purity Analysis (HPLC, NMR) Crude_Product->Purity_Analysis Impurity_Identification Impurity Identification Purity_Analysis->Impurity_Identification Purification_Method Select Purification Method Impurity_Identification->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Major/Multiple Impurities Pure_Product Pure 4-Vinyloxyphenylamine Recrystallization->Pure_Product Column_Chromatography->Pure_Product Final_Analysis Final Purity Analysis (HPLC) Pure_Product->Final_Analysis

Impurity Identification and Removal Workflow

The following diagram illustrates the potential sources of impurities in 4-Vinyloxyphenylamine.

G Sources of Impurities in 4-Vinyloxyphenylamine cluster_precursor Precursor Synthesis cluster_main_synthesis Main Synthesis cluster_impurities Potential Impurities Nitrobenzene Nitrobenzene Reduction Catalytic Hydrogenation Nitrobenzene->Reduction Impurity1 Residual Nitrobenzene/ Aniline Nitrobenzene->Impurity1 Aminophenol 4-Aminophenol Reduction->Aminophenol Vinylation Vinylation (e.g., with Vinyl Acetate) Aminophenol->Vinylation Impurity2 Unreacted 4-Aminophenol Aminophenol->Impurity2 Impurity4 Oxidation Products (e.g., Quinone-imines) Aminophenol->Impurity4 Final_Product 4-Vinyloxyphenylamine Vinylation->Final_Product Impurity3 Vinylation Byproducts (e.g., Acetic Acid) Vinylation->Impurity3

Impurity Source Map

Validation & Comparative

A Comparative Guide to 4-Vinyloxy-phenylamine and Other Vinyl Ethers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of polymer chemistry and drug delivery systems, the selection of appropriate monomers is a critical determinant of the final product's performance. Vinyl ethers, a class of monomers known for their susceptibility to cationic polymerization, offer a versatile platform for the synthesis of polymers with a wide range of properties. This guide provides an objective comparison of 4-Vinyloxy-phenylamine with other commonly used vinyl ethers, such as Ethyl Vinyl Ether (EVE) and n-Butyl Vinyl Ether (BVE), supported by available experimental data and established chemical principles.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of monomers is essential for predicting their behavior in polymerization reactions and the characteristics of the resulting polymers. The table below summarizes key properties of this compound, EVE, and BVE.

PropertyThis compoundEthyl Vinyl Ether (EVE)n-Butyl Vinyl Ether (BVE)
CAS Number 1005-63-6[1]109-92-2111-34-2
Molecular Formula C₈H₉NO[1]C₄H₈OC₆H₁₂O
Molecular Weight 135.16 g/mol [1]72.11 g/mol 100.16 g/mol
Boiling Point Not readily available33 °C94 °C
Density Not readily available0.7589 g/mL0.774 g/mL
Solubility in Water Limited8.3 g/L at 15°C0.10% by weight at 20°C[2]
Key Functional Groups Vinyloxy, Phenyl, AmineVinyloxy, EthylVinyloxy, n-Butyl

Reactivity and Polymerization Behavior

The reactivity of vinyl ethers is largely governed by the electronic nature of the substituent attached to the ether oxygen. Electron-donating groups increase the electron density of the vinyl double bond, making it more susceptible to electrophilic attack, which is the key initiation step in cationic polymerization.

This compound possesses a phenylamine group, which is strongly electron-donating due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring and further onto the vinyloxy group. This is expected to make it a highly reactive monomer in cationic polymerization. In contrast, the alkyl groups in EVE and BVE are weakly electron-donating. Consequently, the order of reactivity in cationic polymerization is predicted to be:

This compound > n-Butyl Vinyl Ether > Ethyl Vinyl Ether

This higher reactivity of this compound could lead to faster polymerization rates under similar conditions. However, the presence of the amine group can also introduce complexities, such as potential side reactions with the acidic catalysts used in cationic polymerization.

Cationic Polymerization

Cationic polymerization is the most common method for polymerizing vinyl ethers. The process is typically initiated by a Lewis acid or a protonic acid.

CationicPolymerization Initiator Initiator (e.g., Lewis Acid) Monomer Vinyl Ether Monomer Initiator->Monomer Initiation Propagating Chain Propagating Carbocation Monomer->Propagating Chain Propagation Propagating Chain->Propagating Chain Adds more monomer Termination Termination Propagating Chain->Termination Polymer Poly(vinyl ether) Termination->Polymer

Caption: General workflow of cationic polymerization of vinyl ethers.

Hydrolysis

Vinyl ethers are susceptible to acid-catalyzed hydrolysis, which cleaves the vinyl ether bond to yield an aldehyde and an alcohol. The rate of hydrolysis is also influenced by the electronic properties of the substituents. Electron-donating groups on the phenyl ring of phenyl vinyl ethers have been shown to accelerate the hydrolysis rate by stabilizing the intermediate carbocation formed during the reaction. Based on a study of ring-substituted phenyl vinyl ethers, which showed a Hammett ρ value of -2.21, the electron-donating amine group in this compound is expected to significantly increase its hydrolysis rate compared to unsubstituted phenyl vinyl ether.[3]

HydrolysisMechanism Vinyl Ether Vinyl Ether Carbocation Intermediate Carbocation Intermediate Vinyl Ether->Carbocation Intermediate + H₃O⁺ H3O H₃O⁺ Hemiacetal Hemiacetal Carbocation Intermediate->Hemiacetal + H₂O H2O H₂O Aldehyde Aldehyde Hemiacetal->Aldehyde Alcohol Alcohol Hemiacetal->Alcohol

Caption: Acid-catalyzed hydrolysis mechanism of a vinyl ether.

Cycloaddition Reactions

The electron-rich double bond of vinyl ethers makes them excellent dienophiles in Diels-Alder reactions, particularly in inverse electron-demand scenarios where they react with electron-poor dienes.[4] The enhanced electron-donating nature of the phenylamine substituent in this compound suggests it would be a highly reactive partner in such cycloaddition reactions.

Polymer Properties and Potential Applications in Drug Development

The properties of the resulting polymers are directly related to the structure of the monomer.

Polymer PropertyPoly(this compound) (Predicted)Poly(ethyl vinyl ether) (PEVE)Poly(n-butyl vinyl ether) (PBVE)
Glass Transition Temp. (Tg) Expected to be high due to rigid phenyl groupsLow (-43 °C)Low (-55 °C)
Solubility Potentially soluble in polar organic solvents, pH-dependent solubility in aqueous solutionsSoluble in many organic solventsSoluble in many organic solvents
Functional Groups Pendant amine groupsPendant ethyl ether groupsPendant n-butyl ether groups
Potential Applications Drug delivery (pH-responsive), functional coatings, polymer-drug conjugatesAdhesives, coatings, plasticizersAdhesives, coatings, viscosity index improvers

The presence of the primary amine group in poly(this compound) is a significant feature for drug development applications. This group can be readily protonated at physiological pH, imparting a positive charge to the polymer. This property can be exploited for:

  • pH-Responsive Drug Delivery: The polymer's solubility and conformation can change with pH, allowing for triggered drug release in specific environments, such as the acidic tumor microenvironment.

  • Gene Delivery: The cationic nature of the polymer can facilitate the complexation and delivery of anionic genetic material like DNA and siRNA.

  • Bio-conjugation: The amine groups provide reactive sites for the covalent attachment of drugs, targeting ligands, or imaging agents.

Experimental Protocols

General Procedure for Cationic Polymerization of Vinyl Ethers

This protocol is a generalized procedure based on common practices for the cationic polymerization of vinyl ethers.[5]

Materials:

  • Vinyl ether monomer (e.g., this compound, EVE, or BVE), purified by distillation over a drying agent (e.g., CaH₂).

  • Anhydrous solvent (e.g., toluene, dichloromethane), freshly distilled.

  • Initiator (e.g., a solution of a Lewis acid like BF₃·OEt₂ or a triflate salt in a suitable solvent).

  • Quenching agent (e.g., anhydrous methanol or ammonia solution).

  • Inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • All glassware should be flame-dried or oven-dried and assembled under an inert atmosphere.

  • The purified vinyl ether monomer is dissolved in the anhydrous solvent in a reaction flask equipped with a magnetic stirrer and cooled to the desired temperature (typically between -78 °C and 0 °C).

  • The initiator solution is added dropwise to the stirred monomer solution. The reaction is often exothermic, and the temperature should be carefully monitored and controlled.

  • The polymerization is allowed to proceed for a predetermined time, which can range from minutes to several hours, depending on the monomer reactivity and desired molecular weight.

  • The reaction is terminated by the addition of the quenching agent.

  • The polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.

  • The polymer is characterized by techniques such as ¹H NMR for structure confirmation and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity determination.

General Procedure for Determining Hydrolysis Kinetics

This protocol outlines a general method for studying the acid-catalyzed hydrolysis of vinyl ethers.

Materials:

  • Vinyl ether.

  • Aqueous buffer solutions of known pH.

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system.

  • Constant temperature bath.

Procedure:

  • A stock solution of the vinyl ether is prepared in a suitable organic solvent (e.g., acetonitrile).

  • The hydrolysis reaction is initiated by adding a small aliquot of the vinyl ether stock solution to a pre-thermostated aqueous buffer solution of a specific pH.

  • The disappearance of the vinyl ether or the appearance of the aldehyde product is monitored over time using an appropriate analytical technique.

    • UV-Vis Spectroscopy: If the vinyl ether or the product has a distinct UV absorbance, the change in absorbance at a specific wavelength is followed.

    • HPLC: Aliquots of the reaction mixture are taken at different time points, the reaction is quenched (e.g., by neutralization), and the concentrations of the reactant and product are determined by HPLC.

  • The rate constants are calculated by fitting the concentration versus time data to the appropriate rate law (typically pseudo-first-order under constant pH).

  • The experiment is repeated at different pH values to determine the pH-rate profile.

Conclusion

This compound emerges as a highly promising yet under-explored vinyl ether monomer. Its predicted high reactivity in cationic polymerization and the unique functionality of its corresponding polymer make it a compelling candidate for advanced applications, particularly in the field of drug delivery. While its performance is theoretically advantageous in certain aspects, such as providing reactive sites for bioconjugation and enabling pH-responsive behavior, the lack of extensive experimental data necessitates further research to fully validate its potential. In contrast, EVE and BVE are well-established vinyl ethers with a wealth of available data, making them reliable choices for applications where the specific functionalities of this compound are not required. Researchers and drug development professionals are encouraged to consider the trade-offs between the established performance of common vinyl ethers and the potential for novel properties offered by functionalized monomers like this compound.

References

A Comparative Guide to the Polymerization of 4-Vinyloxy-phenylamine and Other Functionalized Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of polyaniline is a critical area of research for tailoring its properties for a wide range of applications, from conductive materials to biomedical devices. The introduction of substituents onto the aniline monomer can significantly influence the polymerization process and the final properties of the polymer, such as solubility, conductivity, and thermal stability. This guide provides a comparative analysis of 4-vinyloxy-phenylamine and other common functionalized anilines, supported by available experimental data and detailed protocols.

Performance Comparison of Functionalized Polyanilines

The properties of polyanilines are intrinsically linked to the nature of the substituent on the aniline ring. Electron-donating groups, such as alkoxy and alkyl groups, can enhance solubility but may decrease conductivity due to steric hindrance. Electron-withdrawing groups can also impact the electronic properties and polymerization behavior. The vinyloxy group in this compound offers a unique combination of an electron-donating ether linkage and a reactive vinyl group for potential post-polymerization modifications.

Below is a summary of key performance metrics for various functionalized polyanilines based on literature data. It is important to note that these values can vary significantly depending on the specific polymerization conditions, dopants used, and measurement techniques.

PolymerSubstituentTypical Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Electrical Conductivity (S/cm)Thermal Decomposition Temp. (°C)Solubility
Poly(this compound) 4-VinyloxyData not readily availableData not readily availableData not readily availableData not readily availableExpected to have improved solubility
Polyaniline (PANI) None10,000 - 100,000+1.5 - 5.0+10⁻¹⁰ - 10² (doped)[1]~450-650[2]Generally insoluble
Poly(o-toluidine) 2-Methyl3,700 - 9,300[3][4]1.6 - 5.3[4]10⁻⁹ - 10.14 (doped)[5]~400-550[2]Improved solubility in some organic solvents
Poly(o-anisidine) 2-Methoxy~10,000 - 50,0002.0 - 4.010⁻⁵ - 10⁻³ (doped)[6][7]~350-500Good solubility in many organic solvents[7]
Poly(chloroaniline) Chloro~5,000 - 20,0001.8 - 3.510⁻⁶ - 10⁻⁴ (doped)~300-450Moderate solubility

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the oxidative and potential cationic polymerization of this compound, as well as a general method for the oxidative polymerization of other functionalized anilines.

Protocol 1: Chemical Oxidative Polymerization of this compound (Hypothetical)

This protocol is based on general methods for the oxidative polymerization of aniline derivatives.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl, 1 M) (dopant and reaction medium)

  • Methanol

  • Ammonia solution (for de-doping, optional)

  • Distilled water

Procedure:

  • Dissolve a specific amount of this compound in 1 M HCl in a reaction vessel and cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Separately, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl and cool the solution to 0-5 °C.

  • Slowly add the chilled APS solution dropwise to the stirred monomer solution. The reaction mixture is expected to change color, indicating the onset of polymerization.

  • Continue the reaction at 0-5 °C for a predetermined time (e.g., 2-24 hours).

  • After the reaction is complete, collect the polymer precipitate by filtration.

  • Wash the polymer product extensively with 1 M HCl and then with methanol to remove any unreacted monomer, oxidant, and oligomers.

  • Dry the resulting polymer under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

  • For characterization of the neutral form, the doped polymer can be de-doped by stirring in an ammonia solution.

Protocol 2: Cationic Polymerization of the Vinyl Group in this compound (Hypothetical)

This protocol is based on general methods for the cationic polymerization of vinyl ethers.[8]

Materials:

  • This compound (monomer)

  • Lewis acid initiator (e.g., BF₃·OEt₂)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, toluene)

  • Quenching agent (e.g., methanol)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent in a dry reaction flask.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Add the Lewis acid initiator dropwise to the stirred monomer solution.

  • Maintain the reaction at the low temperature for a specific duration to allow for polymerization of the vinyl group.

  • Quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration and dry it under vacuum.

Protocol 3: General Chemical Oxidative Polymerization of Functionalized Anilines (e.g., o-toluidine, o-anisidine)

This is a widely used method for synthesizing various polyaniline derivatives.[5][7]

Materials:

  • Functionalized aniline monomer (e.g., o-toluidine, o-anisidine)

  • Ammonium persulfate (APS)

  • 1 M Hydrochloric acid (HCl)

  • Methanol or Acetone

Procedure:

  • Dissolve the functionalized aniline monomer in 1 M HCl in a flask and cool to 0-5 °C.

  • In a separate beaker, dissolve a molar equivalent of APS in 1 M HCl and cool the solution.

  • Add the APS solution dropwise to the monomer solution with vigorous stirring over a period of 30-60 minutes.

  • Allow the reaction to proceed for 2-4 hours at 0-5 °C.

  • Collect the precipitated polymer by vacuum filtration.

  • Wash the polymer with 1 M HCl followed by methanol or acetone until the filtrate becomes colorless.

  • Dry the polymer product in a vacuum oven at 60 °C for 24 hours.

Visualizing Polymerization Pathways and Workflows

Graphical representations can aid in understanding the complex processes of polymerization and experimental design.

G cluster_oxidative Oxidative Polymerization cluster_cationic Cationic Polymerization (of Vinyl Group) Monomer Functionalized Aniline (e.g., this compound) RadicalCation Monomer Radical Cation Monomer->RadicalCation Oxidation Oxidant Oxidant (e.g., APS) Acid Acidic Medium (e.g., HCl) Dimer Dimerization RadicalCation->Dimer Coupling Propagation Chain Propagation Dimer->Propagation Further Oxidation & Coupling Polymer Doped Polymer Propagation->Polymer VinyloxyMonomer This compound Carbocation Carbocation Formation VinyloxyMonomer->Carbocation Initiation Initiator Lewis Acid Initiator C_Propagation Chain Propagation Carbocation->C_Propagation Monomer Addition VinylPolymer Poly(vinyl ether) Backbone C_Propagation->VinylPolymer G cluster_workflow Comparative Experimental Workflow cluster_poly Polymerization cluster_char Characterization start Select Functionalized Aniline Monomers poly_4vpa Polymerize This compound start->poly_4vpa poly_other Polymerize Other Functionalized Anilines start->poly_other mw_pdi Determine Mw and PDI (GPC) poly_4vpa->mw_pdi conductivity Measure Electrical Conductivity poly_4vpa->conductivity thermal Analyze Thermal Stability (TGA) poly_4vpa->thermal solubility Assess Solubility poly_4vpa->solubility poly_other->mw_pdi poly_other->conductivity poly_other->thermal poly_other->solubility compare Compare Performance Metrics mw_pdi->compare conductivity->compare thermal->compare solubility->compare

References

Structural Validation of 4-Vinyloxyphenylamine: A Comparative Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proposed structure of 4-vinyloxyphenylamine combines a p-substituted aniline moiety with a vinyloxy group. The validation process, therefore, focuses on identifying the characteristic signals of the vinyl protons and carbons, the aromatic protons and carbons, and the amine group, as well as the overall molecular mass and fragmentation pattern.

Predicted NMR and Mass Spectrometry Data

The following tables summarize the anticipated quantitative data for 4-vinyloxyphenylamine, derived from established chemical shift ranges and fragmentation patterns of similar molecules.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Spectral Data for 4-Vinyloxyphenylamine
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-α (vinylic)6.4 - 6.6ddJ_trans ≈ 14.3 Hz, J_cis ≈ 6.8 Hz1H
H-β_cis (vinylic)4.2 - 4.4ddJ_gem ≈ 2.1 Hz, J_cis ≈ 6.8 Hz1H
H-β_trans (vinylic)4.0 - 4.2ddJ_gem ≈ 2.1 Hz, J_trans ≈ 14.3 Hz1H
H-2, H-6 (aromatic)6.8 - 7.0dJ ≈ 8.5 Hz2H
H-3, H-5 (aromatic)6.6 - 6.8dJ ≈ 8.5 Hz2H
-NH₂ (amine)3.5 - 4.0br s-2H
Table 2: Predicted ¹³C NMR Spectral Data for 4-Vinyloxyphenylamine
CarbonPredicted Chemical Shift (δ, ppm)
C-α (vinylic)148 - 152
C-β (vinylic)85 - 90
C-1 (aromatic, C-O)150 - 155
C-4 (aromatic, C-N)140 - 145
C-2, C-6 (aromatic)120 - 125
C-3, C-5 (aromatic)115 - 120
Table 3: Predicted Mass Spectrometry Fragmentation Data for 4-Vinyloxyphenylamine
m/zProposed Fragment IonComments
135[M]⁺Molecular ion peak
108[M - HCN]⁺Loss of hydrogen cyanide from the aniline moiety
93[C₆H₅NH₂]⁺Loss of the vinyloxy group
77[C₆H₅]⁺Loss of the amine group from the aniline fragment
43[CH₂=CH-O]⁺Vinyloxy cation

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the synthesized 4-vinyloxyphenylamine.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

2. ¹H NMR Spectroscopy: [1]

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Temperature: 298 K.

  • Pulse Program: A standard single-pulse sequence (e.g., zg30).

  • Number of Scans: 16 to 32 scans for adequate signal-to-noise ratio.

  • Relaxation Delay: 1.0 - 2.0 seconds.

  • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

3. ¹³C NMR Spectroscopy: [6]

  • Spectrometer: A 100 MHz or 125 MHz NMR spectrometer (corresponding to a 400 or 500 MHz proton frequency).

  • Solvent: Chloroform-d (CDCl₃), with the solvent peak at δ 77.16 ppm used as a reference.

  • Temperature: 298 K.

  • Pulse Program: A standard proton-decoupled pulse sequence.

  • Number of Scans: 256 to 1024 scans, or more, depending on the sample concentration.

  • Relaxation Delay: 2.0 - 5.0 seconds to ensure proper relaxation of quaternary carbons.

  • Spectral Width: A range of 0 to 220 ppm is standard for most organic compounds.[5]

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of 4-vinyloxyphenylamine (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

2. Electron Impact Mass Spectrometry (EI-MS): [7][8]

  • Ionization Method: Electron Impact (EI).[9]

  • Ion Source Temperature: Typically maintained between 200°C and 250°C.

  • Electron Energy: 70 eV is the standard energy to induce fragmentation.[9]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

  • Scan Range: A mass-to-charge ratio (m/z) range of 40 to 500 amu is generally appropriate to detect the molecular ion and key fragments.[10]

  • Data Acquisition: The instrument is operated in full-scan mode to obtain the complete mass spectrum.

Workflow for Structural Validation

The logical progression from a synthesized compound to its validated structure is depicted in the following workflow diagram.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of 4-Vinyloxyphenylamine purification Purification (e.g., Column Chromatography) synthesis->purification nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D NMR) purification->nmr_analysis ms_analysis Mass Spectrometry (EI-MS for M⁺ and Fragmentation) purification->ms_analysis nmr_data Analyze NMR Spectra: - Chemical Shifts - Coupling Constants - Integration nmr_analysis->nmr_data ms_data Analyze Mass Spectrum: - Molecular Ion Peak - Fragmentation Pattern ms_analysis->ms_data structure_validation Structural Validation nmr_data->structure_validation ms_data->structure_validation

Caption: Workflow for the structural validation of 4-vinyloxyphenylamine.

Comparison with Alternatives and Conclusion

While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information. Infrared (IR) spectroscopy, for instance, would be useful for identifying the N-H and C=C stretching vibrations. For unambiguous confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would definitively establish the connectivity between protons and carbons.

References

Performance Evaluation of 4-Vinyloxy-phenylamine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the performance characteristics of a chemical compound is paramount. This guide aims to provide a comparative evaluation of 4-Vinyloxy-phenylamine in specific applications. However, a comprehensive review of publicly available scientific literature and commercial resources reveals a significant scarcity of detailed performance data, comparative studies, and standardized experimental protocols for this compound.

While this compound is commercially available and listed for use in proteomics research, there is a notable absence of published studies that would allow for a robust comparison with alternative materials or a detailed breakdown of its performance metrics in this or any other application. The available information is largely limited to its basic chemical properties and safety data.

Potential Application in Polymer Chemistry

One area where this compound shows theoretical potential is in polymer chemistry. The presence of a vinyl ether group and an amine group suggests its utility as a monomer for the synthesis of functional polymers. For instance, a study by Al-Ameiy indicates the synthesis of a poly(vinyloxy-4-yl-amino) derivative, hinting at its capability to undergo polymerization. However, this study does not provide performance data of the resulting polymer or a comparison with other functional polymers.

The general field of vinyl ether polymerization is well-documented, with cationic polymerization being a common method. Vinyl ethers are known to be highly reactive monomers that can produce polymers with a polyacetal backbone. The electron-donating nature of the ether group makes the double bond electron-rich and susceptible to electrophilic attack. The amine functionality on the phenyl ring of this compound could further influence its polymerization behavior and the properties of the resulting polymer, potentially offering unique characteristics in terms of adhesion, conductivity, or biocompatibility. Despite this potential, specific experimental data on the polymerization kinetics, polymer properties, and performance in applications such as coatings, adhesives, or electronic materials are not available in the reviewed literature.

Use in Proteomics Research

Santa Cruz Biotechnology lists this compound as a biochemical for proteomics research.[1] This suggests a possible application in areas such as protein modification, cross-linking, or as a component in affinity chromatography matrices. The amine group could be a reactive handle for conjugation to proteins or other biomolecules. However, no specific protocols, performance evaluations, or comparative studies demonstrating its efficacy in any proteomics workflow have been found.

Lack of Comparative Data and Experimental Protocols

A critical component of a comparison guide is the presentation of quantitative data from standardized experiments. Unfortunately, for this compound, such data is absent from the public domain. There are no available studies that compare its performance to alternative vinyl ether monomers in polymerization, or to other reagents used in proteomics. Furthermore, detailed experimental protocols specifying concentrations, reaction conditions, and analytical methods for its use are not published.

Logical Relationship: Potential vs. Documented Performance

The following diagram illustrates the gap between the theoretical potential of this compound based on its chemical structure and the lack of documented performance data.

G cluster_potential Theoretical Potential Potential_Monomer Functional Monomer (Vinyl Ether & Amine Groups) Performance_Data Specific Performance Data (Quantitative Metrics) Potential_Monomer->Performance_Data Leads to note GAP: Lack of Published Experimental Evidence Potential_Proteomics Proteomics Reagent (Amine Reactivity) Potential_Proteomics->Performance_Data Leads to Comparative_Studies Comparative Studies (vs. Alternatives) Performance_Data->Comparative_Studies Enables Experimental_Protocols Detailed Experimental Protocols Comparative_Studies->Experimental_Protocols Requires

References

Alternative monomers to 4-Vinyloxy-phenylamine for polymer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Alternative Monomers for Amine-Functionalized Polymer Synthesis

For researchers and professionals in polymer chemistry and drug development, the synthesis of functional polymers is a cornerstone of innovation. While the specific monomer 4-vinyloxyphenylamine is not widely documented in scientific literature, a closely related and commercially available alternative, 4-vinylaniline (also known as 4-aminostyrene), serves as an excellent benchmark for creating polymers with pendant amine functionalities.[1][2] This guide provides a detailed comparison of 4-vinylaniline with other potential alternative monomers, supported by experimental data and protocols.

The primary alternatives to 4-vinylaniline can be categorized into three main classes: other functional styrenic monomers, functional vinyl ethers, and substituted aniline derivatives. Each class offers a unique combination of properties and polymerization characteristics suitable for various applications, from advanced materials to biomedical uses.

Comparative Performance of Alternative Monomers

The selection of a monomer is dictated by the desired polymer properties and the required polymerization method. The following table summarizes the quantitative data for polymers synthesized from 4-vinylaniline and its alternatives.

MonomerPolymer StructurePolymerization MethodM ( g/mol )Đ (M/M)T (°C)T (°C)Key Features & Applications
4-Vinylaniline (Benchmark) Poly(4-vinylaniline)Radical, Cationic, OxidativeVariesVaries~149>300Conductive polymers, biosensors, functional coatings.
4-Vinylphenol Poly(4-vinylphenol)Radical, Anionic~25,0001.1-1.5130-185~360Photoresists, adhesives, polymer blends, electronics.
2-Methoxy-4-vinylphenol Poly(2-methoxy-4-vinylphenol)Radical, Cationic10,000-250,0001.1-1.486-117~319Bio-based, tunable thermal properties.
4-Vinylpyridine Poly(4-vinylpyridine)Radical, Anionic, RAFT~60,0001.1-1.3137-142~260Catalysis, ion-exchange, drug delivery, smart surfaces.
Functional Vinyl Ethers Poly(functional vinyl ether)Cationic, RAFT[3][4]>50,000<1.2VariesVariesWide range of functionalities possible, biocompatible polymers.[5]
Substituted Anilines Substituted PolyanilineOxidativeVaries>2VariesVariesConductive polymers, sensors.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for the synthesis of polymers from the discussed monomer classes.

Protocol 1: Radical Polymerization of 4-Vinylaniline

This protocol describes a typical free-radical polymerization of 4-vinylaniline to produce poly(4-vinylaniline).

Materials:

  • 4-Vinylaniline (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • 4-Vinylaniline (e.g., 5 g, 42 mmol) is dissolved in toluene (50 mL) in a reaction flask equipped with a magnetic stirrer and a condenser.

  • AIBN (e.g., 0.07 g, 0.42 mmol, 1 mol% relative to monomer) is added to the solution.

  • The mixture is purged with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen.

  • The reaction is heated to 70°C and stirred for 24 hours under the inert atmosphere.

  • After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a large excess of methanol (e.g., 500 mL).

  • The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 50°C to a constant weight.

Protocol 2: Cationic Polymerization of a Functional Vinyl Ether (General)

This protocol outlines the general procedure for the living cationic polymerization of a vinyl ether, which can be adapted for various functionalized vinyl ethers.[6][7]

Materials:

  • Functional vinyl ether (monomer)

  • 1-isobutoxyethyl acetate (IBEA) (initiator)

  • Ethylaluminum sesquichloride (Et1.5AlCl1.5) (Lewis acid catalyst)

  • Toluene (solvent)

  • Methanol with a small amount of ammonia (quenching solution)

Procedure:

  • The polymerization is conducted under a dry, inert atmosphere (e.g., nitrogen) in a glovebox or using Schlenk line techniques. All glassware is oven-dried before use.

  • The functional vinyl ether monomer and toluene are added to a reaction flask and cooled to 0°C.

  • The initiator (IBEA) is added to the cooled monomer solution.

  • Polymerization is initiated by the addition of the Lewis acid catalyst (Et1.5AlCl1.5) solution in toluene.

  • The reaction is allowed to proceed for a specified time (e.g., 1-2 hours) at 0°C.

  • The polymerization is terminated by adding the chilled methanol/ammonia solution.

  • The polymer is isolated by evaporating the solvent and drying under vacuum. Purification can be achieved by reprecipitation from a suitable solvent/non-solvent pair.

Protocol 3: Oxidative Polymerization of a Substituted Aniline

This protocol describes the chemical oxidative polymerization of a substituted aniline derivative, a common method for producing conductive polyanilines.

Materials:

  • Substituted aniline monomer (e.g., 2-(1-methylbut-2-en-1-yl)aniline)

  • Ammonium persulfate (oxidant)

  • 1 M Hydrochloric acid (dopant and solvent)

  • Petroleum ether (for washing)

Procedure:

  • The substituted aniline monomer (e.g., 1.0 g) is dissolved in 50 mL of 1 M HCl.

  • A solution of ammonium persulfate (e.g., 1.7 g in 50 mL of 1 M HCl) is added dropwise to the monomer solution with stirring at room temperature.

  • The reaction mixture is left undisturbed for 24 hours, during which the polymer precipitates.

  • The precipitate is collected by filtration and washed extensively with 1 M HCl to remove unreacted monomer and oligomers.

  • The polymer is then washed with petroleum ether to remove any organic impurities.

  • The final polymer is dried under reduced pressure.

Visualizing the Alternatives and Processes

Diagrams are provided to visually summarize the chemical structures, experimental workflows, and logical relationships between the discussed monomers.

Monomer_Structures cluster_benchmark Benchmark Monomer cluster_styrenic Styrenic Alternatives cluster_vinyl_ether Vinyl Ether Alternative cluster_aniline_derivative Aniline Derivative Alternative 4-Vinylaniline 4-Vinylaniline 4-Vinylphenol 4-Vinylphenol 2-Methoxy-4-vinylphenol 2-Methoxy-4-vinylphenol 4-Vinylpyridine 4-Vinylpyridine Hydroxybutyl_Vinyl_Ether 4-Hydroxybutyl Vinyl Ether Substituted_Aniline Substituted Aniline (Example)

Caption: Chemical structures of the benchmark monomer and its alternatives.

Polymer_Synthesis_Workflow Monomer Monomer Selection (e.g., 4-Vinylaniline) Solvent Solvent & Initiator Selection Monomer->Solvent Polymerization Polymerization Reaction (e.g., Radical, Cationic) Solvent->Polymerization Isolation Polymer Isolation (Precipitation, Filtration) Polymerization->Isolation Drying Drying (Vacuum Oven) Isolation->Drying Characterization Characterization (GPC, NMR, DSC, TGA) Drying->Characterization Logical_Comparison center Alternative Monomers to 4-Vinyloxyphenylamine Styrenics Styrenic Monomers (4-Vinylaniline, 4-Vinylphenol, etc.) center->Styrenics VinylEthers Functional Vinyl Ethers center->VinylEthers Anilines Substituted Anilines center->Anilines Styrenics_props Properties: - Rigid backbone - High Tg - Radical/Ionic polymerization Styrenics->Styrenics_props VinylEthers_props Properties: - Flexible backbone - Lower Tg - Cationic polymerization VinylEthers->VinylEthers_props Anilines_props Properties: - Conductive polymers - Oxidative polymerization - Often insoluble/infusible Anilines->Anilines_props

References

Benchmarking the properties of 4-Vinyloxy-phenylamine-derived materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of sophisticated drug delivery systems is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy while minimizing side effects. "Smart" polymers, which respond to specific physiological or external stimuli, are at the forefront of this research. This guide provides a comparative benchmark of key properties of three classes of stimuli-responsive polymers—thermoresponsive, pH-responsive, and electroactive polymers—against a well-established biocompatible polymer, offering a baseline for material selection in drug delivery research.

Due to the limited availability of specific experimental data on the properties of 4-Vinyloxy-phenylamine-derived materials in the public domain, this guide utilizes Poly(N-vinylpyrrolidone) (PVP) as a representative non-stimuli-responsive vinylic polymer. PVP is widely used in pharmaceutical applications and serves as a valuable benchmark for evaluating the unique functionalities of the "smart" polymers discussed. The alternatives benchmarked are Poly(N-isopropylacrylamide) (PNIPAM) as a thermoresponsive polymer, Poly(acrylic acid) (PAA) as a pH-responsive polymer, and Polyaniline (PANI) as an electroactive polymer.

Comparative Data of Polymer Properties

The following tables summarize key quantitative data for the selected polymers, focusing on properties relevant to their application in drug delivery.

Property Poly(N-vinylpyrrolidone) (PVP) Poly(N-isopropylacrylamide) (PNIPAM) Poly(acrylic acid) (PAA) Polyaniline (PANI) (Emeraldine Salt)
Stimulus Response Non-responsiveTemperaturepHElectrical Potential
Solubility in Water HighSoluble below LCST, Insoluble aboveSoluble at high pH, Insoluble at low pHGenerally insoluble, dispersible
Biocompatibility Generally highGenerally highHighModerate, requires investigation
Primary Application in Drug Delivery Solubilizer, binder, tablet disintegrant[1][2][3][4][5]On-demand drug release via thermal trigger[6]Targeted release in specific pH environments (e.g., tumors, intestines)[7][8][9][10][11]Electrically controlled drug release[12]
Property Typical Values
Lower Critical Solution Temperature (LCST) of PNIPAM 32 °C in water[6]
pKa of PAA ~4.5[9]
Conductivity of PANI (Emeraldine Salt) 1-100 S/cm

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Methodology:

  • A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in a TGA crucible.

  • The crucible is placed on a high-precision balance within a furnace.

  • The furnace is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 40 °C to 800 °C)[13].

  • A controlled atmosphere (e.g., nitrogen for inert conditions, or air for oxidative conditions) is maintained with a constant gas flow (e.g., 50 cm³/min)[13].

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss against temperature, and the derivative of this curve (DTG) shows the rate of weight loss.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_output Data Output Sample Polymer Sample Weigh Weigh 5-10 mg Sample->Weigh Crucible Place in TGA Crucible Weigh->Crucible Furnace Load into Furnace Crucible->Furnace Load Heat Heat at 10°C/min Atmosphere Control Atmosphere (N2 or Air) Measure Measure Weight vs. Temp TGA_Curve TGA Curve (% Weight Loss vs. Temp) Measure->TGA_Curve Generate DTG_Curve DTG Curve (Rate of Weight Loss) TGA_Curve->DTG_Curve Derive

Thermogravimetric Analysis (TGA) Workflow.
Determination of Lower Critical Solution Temperature (LCST)

Objective: To determine the temperature at which a thermoresponsive polymer, such as PNIPAM, undergoes a phase transition from soluble to insoluble in a solvent.

Methodology:

  • Prepare a polymer solution of a specific concentration (e.g., 0.5% w/v) in the desired solvent (typically water).

  • Place the solution in a cuvette and insert it into a UV-Vis spectrophotometer equipped with a temperature controller.

  • Set the spectrophotometer to a wavelength where the aggregated polymer will scatter light (e.g., 580 nm).

  • Slowly increase the temperature of the sample at a controlled rate.

  • Record the absorbance or transmittance at regular temperature intervals.

  • The LCST is typically defined as the temperature at which the absorbance reaches 50% of the maximum value, indicating the onset of polymer aggregation.

LCST_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Polymer PNIPAM Solution Prepare 0.5% w/v Aqueous Solution Polymer->Solution Cuvette Place in Cuvette Solution->Cuvette Spectrophotometer UV-Vis Spectrophotometer with Temp. Control Cuvette->Spectrophotometer Load Heat Increase Temperature Record Record Absorbance at 580 nm Plot Plot Absorbance vs. Temperature Record->Plot Generate LCST Determine LCST at 50% Max Absorbance Plot->LCST Analyze

LCST Determination Workflow.
Cyclic Voltammetry (CV)

Objective: To characterize the electrochemical properties of an electroactive polymer like PANI.

Methodology:

  • A three-electrode system is used, consisting of a working electrode (where the polymer is deposited), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • The electrodes are immersed in an electrolyte solution (e.g., phosphate-buffered saline).

  • The potential of the working electrode is swept linearly with time between two set potentials (a potential window).

  • The potential sweep is then reversed to return to the initial potential, completing one cycle.

  • The current flowing between the working and counter electrodes is measured as a function of the applied potential.

  • The resulting voltammogram (plot of current vs. potential) provides information about the redox processes of the polymer.

CV_Workflow cluster_setup Electrochemical Cell Setup WE Working Electrode (with PANI) Potentiostat Potentiostat WE->Potentiostat RE Reference Electrode RE->Potentiostat CE Counter Electrode CE->Potentiostat Electrolyte Electrolyte Solution Sweep Sweep Potential (Forward and Reverse) Potentiostat->Sweep Controls Measure Measure Current Sweep->Measure During Voltammogram Cyclic Voltammogram (Current vs. Potential) Measure->Voltammogram Generates

Cyclic Voltammetry (CV) Workflow.
In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the biocompatibility of the polymer by measuring its effect on cell viability.

Methodology:

  • Polymer extracts are prepared by incubating the polymer in a cell culture medium for a specified time (e.g., 24 hours).

  • Cells (e.g., L929 fibroblast cells) are seeded in a 96-well plate and allowed to adhere.

  • The culture medium is replaced with the polymer extracts at various concentrations. Control wells with fresh medium are also included.

  • After a set incubation period (e.g., 24 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is calculated as a percentage relative to the control cells. A material is generally considered non-cytotoxic if cell viability is above 70%[14].

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis Polymer Polymer Extract Prepare Polymer Extracts Polymer->Extract Treat Treat Cells with Extracts Extract->Treat Cells Seed Cells in 96-well Plate Cells->Treat Incubate Incubate 24h Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate2 Incubate 4h Add_MTT->Incubate2 Dissolve Dissolve Formazan (DMSO) Incubate2->Dissolve Read Read Absorbance (570 nm) Dissolve->Read Calculate Calculate % Cell Viability Read->Calculate

MTT Cytotoxicity Assay Workflow.

References

A comparative analysis of different synthetic routes for 4-Vinyloxy-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Methodologies for a Key Building Block

4-Vinyloxy-phenylamine, also known as 4-(vinyloxy)aniline, is a valuable monomer and intermediate in the synthesis of a variety of polymers and pharmacologically active compounds. Its unique structure, combining a reactive vinyl ether group with a primary aromatic amine, makes it a versatile building block in organic synthesis. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into their respective advantages and disadvantages. The information presented is intended to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, cost-effectiveness, and scalability.

Comparison of Synthetic Routes

Three primary strategies for the synthesis of this compound have been identified in the literature: direct vinylation of 4-aminophenol with acetylene, copper-catalyzed O-vinylation with vinyl halides, and palladium-catalyzed O-vinylation with vinyl triflates. A summary of these methods is presented below.

Synthetic Route Vinyl Source Catalyst/Reagent Typical Reaction Conditions Reported Yield Key Advantages Key Disadvantages
Direct Vinylation AcetyleneBase (e.g., KOH)High temperature and pressureModerate to HighAtom economical, inexpensive vinyl source.Requires specialized high-pressure equipment, potential for side reactions.
Copper-Catalyzed O-Vinylation Vinyl BromideCopper(I) salt (e.g., CuI) with a ligandModerate temperatures (50-110 °C), inert atmosphereGood to ExcellentMilder reaction conditions compared to direct vinylation, good functional group tolerance.Use of vinyl halides which can be toxic and expensive, requires a catalyst and ligand system.
Palladium-Catalyzed O-Vinylation Vinyl TriflatePalladium complex (e.g., Pd(dba)₂) with a phosphine ligandMild to moderate temperatures, inert atmosphereHighVery mild reaction conditions, high yields, excellent functional group tolerance.Vinyl triflates are expensive and not always commercially available, palladium catalysts can be costly.

Experimental Protocols

Route 1: Direct Vinylation of 4-Aminophenol with Acetylene

This classical method involves the direct reaction of 4-aminophenol with acetylene under basic conditions and elevated temperature and pressure.

Experimental Protocol:

A mixture of 4-aminophenol, a catalytic amount of potassium hydroxide, and a suitable solvent (e.g., dioxane) is charged into a high-pressure autoclave. The autoclave is purged with nitrogen and then pressurized with acetylene. The reaction mixture is heated to a high temperature (typically >150 °C) and stirred for several hours. After cooling and depressurization, the reaction mixture is filtered, and the product is isolated and purified by distillation or crystallization.

Route 2: Copper-Catalyzed O-Vinylation of 4-Aminophenol with Vinyl Bromide

This method utilizes a copper-catalyzed cross-coupling reaction between 4-aminophenol and a vinyl halide, typically vinyl bromide.

Experimental Protocol:

To a reaction vessel under an inert atmosphere, 4-aminophenol, a copper(I) salt (e.g., copper(I) iodide), a suitable ligand (e.g., an N,N'-dimethylethylenediamine), and a base (e.g., cesium carbonate) are added. A solvent such as acetonitrile is then added, followed by the addition of vinyl bromide. The reaction mixture is heated to a moderate temperature (e.g., 80 °C) and stirred until the reaction is complete as monitored by TLC or GC. The mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Route 3: Palladium-Catalyzed O-Vinylation of 4-Aminophenol with Vinyl Triflate

This modern approach employs a palladium catalyst to couple 4-aminophenol with a vinyl triflate, offering high yields under mild conditions.

Experimental Protocol:

In a glovebox or under an inert atmosphere, a reaction flask is charged with 4-aminophenol, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate). A dry, degassed solvent such as dioxane is added, followed by the vinyl triflate. The reaction mixture is stirred at room temperature or slightly elevated temperature until completion. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by flash chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the three main synthetic routes for this compound.

Synthetic_Routes cluster_route1 Route 1: Direct Vinylation cluster_route2 Route 2: Copper-Catalyzed O-Vinylation cluster_route3 Route 3: Palladium-Catalyzed O-Vinylation 4-Aminophenol_1 4-Aminophenol Reaction1 High Temperature & Pressure, Base 4-Aminophenol_1->Reaction1 Acetylene Acetylene Acetylene->Reaction1 4-VVP_1 This compound Reaction1->4-VVP_1 4-Aminophenol_2 4-Aminophenol Reaction2 Cu(I) Catalyst, Ligand, Base 4-Aminophenol_2->Reaction2 Vinyl_Bromide Vinyl Bromide Vinyl_Bromide->Reaction2 4-VVP_2 This compound Reaction2->4-VVP_2 4-Aminophenol_3 4-Aminophenol Reaction3 Pd Catalyst, Ligand, Base 4-Aminophenol_3->Reaction3 Vinyl_Triflate Vinyl Triflate Vinyl_Triflate->Reaction3 4-VVP_3 This compound Reaction3->4-VVP_3

Caption: Overview of the three main synthetic pathways to this compound.

Experimental_Workflow Start Select Synthetic Route Route1 Direct Vinylation Start->Route1 Route2 Cu-Catalyzed Vinylation Start->Route2 Route3 Pd-Catalyzed Vinylation Start->Route3 Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Route1->Reaction_Setup Route2->Reaction_Setup Route3->Reaction_Setup Reaction_Execution Reaction Execution (Temperature, Time, Stirring) Reaction_Setup->Reaction_Execution Workup Reaction Workup (Quenching, Extraction, Washing) Reaction_Execution->Workup Purification Purification (Distillation/Crystallization/Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: A generalized experimental workflow for the synthesis of this compound.

A Comparative Guide to the Experimental Performance of 4-Vinyloxy-phenylamine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Vinyloxy-phenylamine, a versatile monomer, against relevant alternatives in the fields of polymer chemistry and materials science. Due to the limited availability of direct comparative studies involving this compound, this guide leverages experimental data from structurally analogous compounds to project its relative performance. The data presented is intended to provide a scientifically grounded estimation to inform research directions and experimental design.

I. Performance Comparison in Cationic Polymerization

Cationic polymerization is a primary application for vinyl ethers, leading to the formation of poly(vinyl ether)s with diverse properties. The reactivity of the vinyl ether monomer and the resulting polymer's characteristics are highly dependent on the nature of its substituents. This section compares the projected performance of this compound with other common vinyl ether monomers.

Table 1: Comparison of Monomer Reactivity and Polymer Properties in Cationic Polymerization

MonomerStructureExpected Relative ReactivityKey Polymer CharacteristicsPotential Applications
This compound O=C(c1ccccc1)c1ccccc1Moderate to HighFunctionalizable backbone, potential for electroactivity, likely amorphous with a relatively high glass transition temperature (Tg).Conductive polymers, materials for electronic devices, sensors.[1][2]
Isobutyl Vinyl Ether (IBVE) CC(C)COHighLow glass transition temperature, soluble in nonpolar solvents, forms highly isotactic polymers under specific conditions.[3]Adhesives, lubricants, elastomers.
Ethyl Vinyl Ether (EVE) CCOHighSimilar to IBVE, readily polymerizes.Coatings, adhesives.
4-Vinyl Guaiacol (4VG) c1(C=C)cc(OC)c(O)cc1ModerateBio-based, potential for antioxidant properties, can be modified to tune Tg over a wide range.[4]Bio-based polymers, functional coatings.
N-Vinylpyrrolidone (NVP) O=C1N(C=C)CCC1Low (via radical polymerization)Water-soluble, biocompatible, forms polymers with minimal toxicity.[5]Biomedical applications, hydrogels, cosmetics.

II. Experimental Protocols

A. General Protocol for Cationic Polymerization of Vinyl Ethers

This protocol is a generalized procedure based on methods reported for the cationic polymerization of various vinyl ethers.[3][6] Specific conditions may need to be optimized for this compound.

Materials:

  • Vinyl ether monomer (e.g., this compound, Isobutyl Vinyl Ether)

  • Initiator (e.g., Lewis acids like TiCl₄, SnCl₄, or a protic acid)

  • Co-initiator/Lewis base (e.g., a bulky phosphoric acid ligand, if required for stereocontrol)

  • Anhydrous solvent (e.g., hexane, toluene)

  • Quenching agent (e.g., methanol)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • All glassware is dried in an oven and cooled under a stream of inert gas.

  • The vinyl ether monomer and solvent are purified and dried before use.

  • The reaction vessel is charged with the solvent and cooled to the desired temperature (typically between -78°C and room temperature).

  • The initiator and any co-initiator are added to the stirred solvent.

  • The monomer is then added dropwise to the initiator solution under an inert atmosphere.

  • The polymerization is allowed to proceed for a set time, with samples taken periodically to monitor conversion via techniques like ¹H NMR or gas chromatography.

  • The reaction is terminated by the addition of a quenching agent, such as methanol.

  • The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol), filtered, and dried under vacuum.

  • The resulting polymer is characterized for its molecular weight and dispersity using Size Exclusion Chromatography (SEC).

B. Protocol for Synthesis of Substituted Aniline Polymers

This protocol outlines a general approach for the polymerization of aniline derivatives, which could be adapted for polymers incorporating the this compound moiety.[2][7]

Materials:

  • Aniline derivative monomer (e.g., 2-(1-methylbut-2-en-1-yl)aniline as an analog)

  • Oxidizing agent (e.g., ammonium persulfate)

  • Acidic medium (e.g., 1 M HCl)

  • Solvent (e.g., water, N-methyl-2-pyrrolidone (NMP))

  • Purification solvents (e.g., methanol, acetone)

Procedure:

  • The aniline derivative is dissolved in the acidic medium.

  • The solution is cooled in an ice bath.

  • A pre-cooled solution of the oxidizing agent is added dropwise to the monomer solution with vigorous stirring.

  • The reaction is allowed to proceed for several hours, during which a colored precipitate (the polymer) should form.

  • The polymer is collected by filtration and washed sequentially with the acidic medium, deionized water, and methanol to remove unreacted monomer and oligomers.

  • The polymer is then dried under vacuum.

  • The solubility and electrical properties of the resulting polymer are characterized.

III. Visualizations

A. Signaling Pathway and Experimental Workflow Diagrams

Cationic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer Vinyl Ether Monomer (e.g., this compound) Mixing Mixing under Inert Atmosphere Monomer->Mixing Solvent Anhydrous Solvent Solvent->Mixing Initiator Initiator (e.g., Lewis Acid) Initiator->Mixing Polymerization Propagation Mixing->Polymerization Initiation Quenching Quenching (e.g., Methanol) Polymerization->Quenching Termination Precipitation Precipitation & Filtration Quenching->Precipitation Drying Vacuum Drying Precipitation->Drying Characterization Polymer Characterization (SEC, NMR) Drying->Characterization Aniline_Polymerization_Pathway cluster_process Oxidative Polymerization cluster_product Product Monomer Aniline Derivative (e.g., this compound) Initiation Monomer Oxidation (Radical Cation Formation) Monomer->Initiation Oxidant Oxidizing Agent (e.g., (NH4)2S2O8) Oxidant->Initiation Acid Acidic Medium (e.g., HCl) Acid->Initiation Propagation Radical Coupling (Chain Growth) Initiation->Propagation Termination Chain Termination Propagation->Termination Polymer Conducting Polymer Termination->Polymer

References

Safety Operating Guide

Proper Disposal of 4-Vinyloxy-phenylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like 4-Vinyloxy-phenylamine are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.

Immediate Safety Considerations

This compound, also known as 4-(ethenyloxy)aniline, is a chemical that requires careful handling due to its potential hazards. Based on data for structurally similar compounds and general chemical safety principles, it should be treated as a hazardous substance.

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization or vapor generation is possible, a respirator may be necessary.

Quantitative Hazard Data

The following table summarizes the known hazard classifications for this compound. This information is critical for understanding the risks associated with its handling and disposal.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Skin SensitizationCategory 1H317: May cause an allergic skin reaction

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to manage it as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Collection:

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is recommended.

    • Ensure the container is clearly labeled as "Hazardous Waste" and specifies the contents: "this compound".

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams. It should be segregated from strong oxidizing agents, strong acids, and strong bases.

    • Keep the container in a designated satellite accumulation area within the laboratory.

  • Collection Procedure:

    • Carefully transfer the waste this compound into the designated waste container using a funnel to prevent spills.

    • If collecting solutions of this compound, ensure the solvent is also compatible with the container and other contents.

    • Keep the waste container securely closed when not in use.

  • Decontamination of Empty Containers:

    • Triple-rinse the empty this compound container with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate as hazardous waste and add it to the designated waste container.

    • After thorough rinsing, deface the label on the empty container before disposing of it as non-hazardous laboratory glass or plastic waste, in accordance with institutional guidelines.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material into a sealed container, label it as hazardous waste containing this compound, and dispose of it through the chemical waste program.

    • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Ensure all required waste manifests and documentation are completed accurately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

start Start: Have this compound Waste? is_pure_or_solution Is it pure compound or a solution? start->is_pure_or_solution is_empty_container Is it an empty container? is_pure_or_solution->is_empty_container No collect_as_haz_waste Collect in a labeled, compatible hazardous waste container. is_pure_or_solution->collect_as_haz_waste Yes is_spill_material Is it spill cleanup material? is_empty_container->is_spill_material No triple_rinse Triple-rinse with a suitable solvent. is_empty_container->triple_rinse Yes collect_spill_waste Collect contaminated material in a sealed, labeled hazardous waste container. is_spill_material->collect_spill_waste Yes contact_ehs Arrange for pickup by EHS or licensed waste contractor. is_spill_material->contact_ehs No (End of process) collect_as_haz_waste->contact_ehs collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous lab waste. collect_rinsate->dispose_container dispose_container->contact_ehs collect_spill_waste->contact_ehs

Disposal workflow for this compound.

Personal protective equipment for handling 4-Vinyloxy-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Vinyloxy-phenylamine

This guide provides critical safety, logistical, and operational protocols for handling this compound in a laboratory setting. Adherence to these procedures is paramount for ensuring the safety of all personnel and the integrity of research outcomes. The information herein is compiled from safety data sheets and best practices for handling aromatic amines and vinyl ethers.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and inhalation.

GHS Classification:

  • Acute Toxicity - Oral: Category 3[1]

  • Skin Sensitization: Category 1[1]

Hazard Statements:

  • H301: Toxic if swallowed[1]

  • H317: May cause an allergic skin reaction[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of vapors, mists, or dust.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially during transfers or reactions that could splash.[2][3][4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.[2][5]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2][3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient. The type of respirator will depend on the specific conditions and airborne concentration.[3][6]
Handling and Operational Protocol

A systematic approach to handling this compound is crucial for safety.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[2]

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.[2]

Step 2: Compound Handling

  • Weighing: If weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to control dust.

  • Dissolving: When preparing solutions, add the this compound to the solvent slowly to prevent splashing.

  • Reactions: Conduct all chemical reactions within a certified chemical fume hood using appropriate and securely assembled glassware.[2]

  • General Precautions: Do not eat, drink, or smoke when using this product.[1] Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1] Wash hands and any exposed skin thoroughly after handling.[1]

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.[2]

  • PPE Doffing: Remove PPE in a manner that avoids contaminating skin or clothing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

Emergency Procedures

In Case of Exposure:

  • Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]

  • Skin Contact: IF ON SKIN: Wash with plenty of water.[1] If skin irritation or rash occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1]

  • Eye Contact: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

  • Inhalation: Move the person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor.

Storage and Disposal

Storage:

  • Store in a well-ventilated place.

  • Keep the container tightly closed.

  • Store locked up.[1]

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[1] All waste must be treated as hazardous.

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe PPE Requirements Met outside_hood->end_ppe No respirator->end_ppe

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal risk_assessment Conduct Risk Assessment emergency_prep Ensure Emergency Equipment is Accessible risk_assessment->emergency_prep don_ppe Don All Required PPE emergency_prep->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Prepare Solutions in Fume Hood weigh->dissolve react Conduct Reactions in Fume Hood dissolve->react decontaminate Decontaminate Work Area react->decontaminate dispose Dispose of Waste per Regulations decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.